Dimethyl 5-aminoisophthalate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-aminobenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKPYXUDJRABNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059190 | |
| Record name | Dimethyl 5-aminoisophthalate | |
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Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-27-4 | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-amino-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethyl 5-aminoisophthalate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 5-aminoisophthalate | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenedicarboxylic acid, 5-amino-, 1,3-dimethyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 5-aminoisophthalate | |
| Source | EPA DSSTox | |
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| Record name | Dimethyl 5-aminoisophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Dicarbomethoxyaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCC9926NAM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl 5-aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 5-aminoisophthalate is an aromatic compound with the chemical formula C₁₀H₁₁NO₄. It serves as a versatile intermediate in organic synthesis, finding applications in the preparation of novel polymers, dyes, and potentially as a scaffold in medicinal chemistry. This document provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and a summary of its current known applications and safety information. While its direct biological activity and involvement in signaling pathways are not extensively documented in publicly available literature, its utility as a building block warrants a thorough understanding of its characteristics.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |
| Molecular Weight | 209.20 g/mol | [1][3] |
| CAS Number | 99-27-4 | [1][2] |
| IUPAC Name | dimethyl 5-aminobenzene-1,3-dicarboxylate | [2][3] |
| Synonyms | 3,5-Dicarbomethoxyaniline, 5-Aminoisophthalic acid dimethyl ester | [3] |
| Melting Point | 178-181 °C | [1][4] |
| Boiling Point | 178-180 °C | [1] |
| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in ethyl acetate and dichloromethane; insoluble in water and methanol. | [1] |
| pKa (Predicted) | 2.31 ± 0.10 | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. The two primary methods involve the reduction of a nitro-substituted precursor and the direct esterification of 5-aminoisophthalic acid.
Method 1: Reduction of Dimethyl 5-nitroisophthalate
This common method involves the reduction of the nitro group of Dimethyl 5-nitroisophthalate to an amine. Various reducing agents and catalysts can be employed.
A widely used and efficient protocol for this transformation is catalytic hydrogenation.
-
Materials:
-
Dimethyl 5-nitroisophthalate
-
5% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
2M Hydrochloric Acid (HCl)
-
Deionized water
-
2M Sodium Hydroxide (NaOH)
-
Phosphorus pentoxide (P₂O₅)
-
-
Procedure:
-
In a 2L hydrogenation vessel equipped with a mechanical stirrer and a thermometer, add Dimethyl 5-nitroisophthalate (95.7g, 0.4 mol), 5% Pd/C (8g), methanol (0.8L), and 2M HCl (0.3L, 0.6 mol).[1]
-
Purge the vessel with nitrogen gas.[1]
-
Maintain the suspension under mechanical stirring and heat to a temperature of 45 to 55°C.[1]
-
Introduce hydrogen gas to the vessel to initiate the hydrogenation reaction.
-
After the reaction is complete (monitored by a suitable technique such as TLC or HPLC), filter the suspension to remove the insoluble residue.[1]
-
To the filtrate, add 2M NaOH until the pH reaches 10.[1]
-
The crystallized solid product is then collected by filtration, washed with deionized water, and dried under vacuum in the presence of P₂O₅ to yield this compound.[1] A yield of 92% has been reported for this method.[1]
-
Method 2: Esterification of 5-Aminoisophthalic Acid
This method involves the direct esterification of 5-aminoisophthalic acid with methanol in the presence of an acid catalyst.
-
Materials:
-
5-Aminoisophthalic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 5-aminoisophthalic acid (1.0 g, 5.52 mmol) in 10 ml of methanol.[1]
-
Add a catalytic amount of concentrated H₂SO₄ to the solution.[1]
-
Reflux the reaction mixture at 90°C overnight.[1]
-
After cooling, remove the solvent under reduced pressure.[1]
-
Dissolve the residue in 15 ml of ethyl acetate.[1]
-
Wash the organic solution sequentially with saturated sodium bicarbonate solution (2 x 15 ml) and brine (2 x 15 ml).[1]
-
Dry the organic layer over anhydrous Na₂SO₄.[1]
-
Remove the solvent under vacuum to afford this compound.[1]
-
Applications and Biological Relevance
This compound is primarily utilized as an intermediate in organic synthesis. Its bifunctional nature, possessing both amino and diester groups, makes it a valuable building block for a variety of molecules.
-
Polymer Chemistry: It serves as a monomer in the production of specialty polymers and resins.[5]
-
Dyestuff Industry: The aromatic amine functionality is a common feature in the synthesis of various dyes.
-
Pharmaceutical and Agrochemical Intermediates: It is used in the synthesis of more complex molecules for potential use in the pharmaceutical and agrochemical sectors.[1][6] For example, it has been used in the synthesis of new sweeteners and as a raw material for drug intermediates.[1]
-
Coordination Chemistry: The parent compound, 5-aminoisophthalic acid, has been used to create luminescent coordination polymers.[6]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity or the direct involvement of this compound in cellular signaling pathways. While related compounds, such as 5-aminoisophthalic acid, have been investigated for mutagenicity (and found to be non-mutagenic in an Ames test), and derivatives have been explored for antimicrobial properties through in silico studies, the pharmacological profile of this compound itself remains largely unexplored.[6][7] Researchers are encouraged to consider this compound as a potential scaffold for the design of novel bioactive molecules, but its specific effects on biological systems would require dedicated investigation.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and detailed safety information before handling this compound.
Spectroscopic Data
Spectroscopic data for this compound is available and is crucial for its characterization.
-
¹H NMR: Spectra are available in databases such as ChemicalBook.[9]
-
¹³C NMR: Data is available and consistent with the reported structure.[1]
-
IR Spectroscopy: Infrared spectra have been recorded and are available in spectral databases.[3]
-
Mass Spectrometry: Mass spectral data is available, with characteristic fragmentation patterns.[3]
Researchers should refer to spectral databases like PubChem and SpectraBase for detailed spectroscopic information.[3][7][10]
Conclusion
This compound is a readily accessible and versatile chemical intermediate with established synthetic protocols. Its primary value lies in its utility as a building block for more complex molecules in various fields, including materials science and medicinal chemistry. While its own biological profile is not well-characterized, the presence of reactive functional groups suggests potential for the development of novel compounds with interesting pharmacological properties. Further research into the biological effects of this molecule and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
- 1. This compound | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 99-27-4 [chemicalbook.com]
- 5. This compound 98 99-27-4 [sigmaaldrich.com]
- 6. 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. chemical-label.com [chemical-label.com]
- 10. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dimethyl 5-aminoisophthalate: A Core Technical Guide for Researchers and Drug Development Professionals
Introduction
Dimethyl 5-aminoisophthalate is a pivotal chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its unique trifunctional structure, featuring an aromatic ring substituted with two methyl ester groups and an amino group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and its notable role as a precursor in the production of diagnostic agents.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] A comprehensive summary of its chemical identifiers and physicochemical properties is presented in the tables below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 99-27-4[2] |
| Molecular Formula | C₁₀H₁₁NO₄[2] |
| IUPAC Name | Dimethyl 5-aminobenzene-1,3-dicarboxylate[3] |
| Synonyms | 5-Aminoisophthalic acid dimethyl ester, 3,5-Dicarbomethoxyaniline[3] |
| InChI | InChI=1S/C10H11NO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,11H2,1-2H3[3] |
| InChIKey | DEKPYXUDJRABNK-UHFFFAOYSA-N[3] |
| SMILES | COC(=O)C1=CC(=CC(=C1)N)C(=O)OC[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 209.20 g/mol | [3] |
| Melting Point | 178-181 °C | [4] |
| Boiling Point | 178-180 °C | [4] |
| Density | 1.248 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in ethyl acetate and dichloromethane; Insoluble in water and methanol. | [4] |
| pKa (Acidity Coefficient) | 2.31 ± 0.10 (Predicted) | [4] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound from 5-Aminoisophthalic Acid
A common laboratory-scale synthesis involves the esterification of 5-aminoisophthalic acid.[4]
Materials:
-
5-Aminoisophthalic acid (1.0 g, 5.52 mmol)
-
Methanol (10 ml)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-aminoisophthalic acid in methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture at 90°C overnight.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (15 ml).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 ml) followed by brine (2 x 15 ml).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under vacuum to yield this compound.
Purification by Column Chromatography
For higher purity, the product can be purified using silica gel column chromatography.[4]
Materials:
-
Crude this compound
-
Silica gel
-
n-Hexane
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column using a slurry of silica in n-hexane.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., a mixture of n-hexane and ethyl acetate).
-
Load the sample onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Collect the fractions containing the purified product, monitoring by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Role as a Chemical Intermediate in Drug Development
While this compound itself is not known to have direct biological activity involving specific signaling pathways, its precursor, 5-aminoisophthalic acid, is a crucial intermediate in the synthesis of the non-ionic X-ray contrast agent, Iohexol.[5] Iohexol is widely used in medical imaging to enhance the visibility of internal body structures.[2]
The synthesis of Iohexol is a multi-step process where the isophthalamide backbone, derived from 5-aminoisophthalic acid, is essential for the final structure of the contrast agent.[1]
The diagram below illustrates the logical relationship of this compound as a key intermediate.
Safety and Handling
This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from oxidizing agents.
Conclusion
This compound is a valuable chemical intermediate with well-defined chemical and physical properties. The experimental protocols for its synthesis and purification are well-established, allowing for its consistent production for research and industrial purposes. While direct biological activity and involvement in signaling pathways have not been reported, its role as a precursor to important pharmaceutical agents like Iohexol underscores its significance in the field of drug development and medical diagnostics. This guide provides a foundational resource for scientists and researchers working with this versatile compound.
References
- 1. US11059021B2 - Process for the preparation of intermediates useful in the preparation of non-ionic contrast agents - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. A New Process For The Synthesis Of High Pure Iohexol And Its [quickcompany.in]
- 4. What is the mechanism of Iohexol? [synapse.patsnap.com]
- 5. Iohexol | C19H26I3N3O9 | CID 3730 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Dimethyl 5-aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 5-aminoisophthalate is a commercially significant aromatic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3][4] Its molecular structure, characterized by a benzene ring substituted with two methoxycarbonyl groups and one amino group, provides a versatile scaffold for the development of novel chemical entities. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its chemical and physical properties, detailed spectroscopic data, and established synthetic protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Chemical Structure and Identification
This compound, also known as 3,5-dicarbomethoxyaniline or 5-aminoisophthalic acid dimethyl ester, is an organic compound with the chemical formula C₁₀H₁₁NO₄.[5] The molecule consists of a central benzene ring with two methyl ester groups at positions 1 and 3, and an amino group at position 5.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | dimethyl 5-aminobenzene-1,3-dicarboxylate[5] |
| CAS Number | 99-27-4[5] |
| Molecular Formula | C₁₀H₁₁NO₄[5] |
| Molecular Weight | 209.20 g/mol [5] |
| SMILES | COC(=O)C1=CC(=CC(=C1)N)C(=O)OC[3] |
| InChI Key | DEKPYXUDJRABNK-UHFFFAOYSA-N[3] |
Physicochemical Properties
This compound is a solid at room temperature and exhibits solubility in chloroform.[2]
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to light yellow to light orange powder/crystal[3] |
| Melting Point | 178-181 °C (lit.) |
| Assay | ≥97.5% (GC)[3] |
| Solubility | Soluble in Chloroform[2] |
Spectroscopic Data
The molecular structure of this compound has been extensively characterized using various spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the aromatic protons, the amino group protons, and the methyl ester protons.
Table 3: ¹H NMR Spectral Data (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.686 | t | 1H | Aromatic CH |
| 7.451 | d | 2H | Aromatic CH |
| 5.7 | s | 2H | NH₂ |
| 3.866 | s | 6H | OCH₃ |
Data sourced from ChemicalBook[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the presence of the ten carbon atoms in the molecule, including the carbonyl carbons of the ester groups and the aromatic carbons.
Table 4: ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| 166.5 | C=O |
| 150.9 | Aromatic C-N |
| 145.6 | Aromatic C |
| 142.8 | Aromatic C |
| 137.5 | Aromatic C |
| 132.5 | Aromatic C-CO |
| 122.1 | Aromatic CH |
| 120.6 | Aromatic CH |
| 52.6 | OCH₃ |
Data interpreted from similar structures in the Royal Society of Chemistry supplementary information.[1]
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 5: IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Strong, Broad | N-H Stretch (Amino group) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch (Methyl group) |
| 1730-1700 | Strong | C=O Stretch (Ester) |
| 1620-1580 | Medium | N-H Bend (Amino group) |
| 1600-1450 | Medium to Strong | Aromatic C=C Stretch |
| 1250-1000 | Strong | C-O Stretch (Ester) |
Interpretation based on typical IR absorption frequencies for functional groups.[7][8]
Mass Spectrometry
Electron ionization mass spectrometry of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Table 6: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 209 | 100 | [M]⁺ (Molecular Ion) |
| 178 | 80 | [M - OCH₃]⁺ |
| 150 | 30 | [M - COOCH₃]⁺ |
| 122 | 15 | [M - 2(OCH₃) - H]⁺ |
Data sourced from PubChem.[5]
Synthesis Protocols
This compound can be synthesized through several routes, primarily involving the reduction of a nitro group or the esterification of the corresponding carboxylic acid.
Synthesis from 5-Aminoisophthalic Acid
A straightforward method involves the direct esterification of 5-aminoisophthalic acid.
Experimental Protocol:
-
Dissolve 1.0 g (5.52 mmol) of 5-aminoisophthalic acid in 10 mL of methanol.[9]
-
Add a catalytic amount of concentrated sulfuric acid to the solution.[9]
-
Reflux the mixture at 90°C overnight.[9]
-
Remove the solvent under reduced pressure.[9]
-
Dissolve the residue in 15 mL of ethyl acetate.[9]
-
Wash the organic solution sequentially with two 15 mL portions of saturated sodium bicarbonate solution and two 15 mL portions of brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate.[9]
-
Remove the solvent under vacuum to yield this compound.[9]
Synthesis from Dimethyl 5-Nitroisophthalate
Another common method is the reduction of the nitro group of Dimethyl 5-nitroisophthalate.
Experimental Protocol:
-
In a 2 L hydrogenation vessel, prepare a suspension of 95.7 g (0.4 mol) of Dimethyl 5-nitroisophthalate and 8 g of 5% Pd/C catalyst in 0.8 L of methanol and 0.3 L of 2M HCl.[9]
-
Purge the vessel with nitrogen.[9]
-
Conduct the hydrogenation reaction at 45-55°C under mechanical stirring.[9]
-
Upon completion, filter the reaction mixture to remove the catalyst.[9]
-
Adjust the pH of the filtrate to 10 using a 2M NaOH solution to induce crystallization.[9]
-
Recover the solid product by filtration, wash with deionized water, and dry under vacuum over P₂O₅ to obtain this compound. A yield of 77.0 g (92%) has been reported for this procedure.[9]
Logical and Workflow Diagrams
The synthesis of this compound can be visualized through a logical workflow diagram.
Caption: Synthetic routes to this compound.
Applications in Drug Development and Research
This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds and other commercially important chemicals.[2][9] Its trifunctional nature allows for diverse chemical modifications, making it a valuable scaffold in the design of new molecular entities with potential therapeutic applications. It is a key intermediate in the production of certain agrochemicals and dyestuffs.[2][3][4]
Conclusion
This technical guide has provided a detailed overview of the molecular structure and properties of this compound. The comprehensive data on its chemical identification, physicochemical properties, and spectroscopic characteristics, along with detailed synthetic protocols, offer a valuable resource for scientists and researchers. The versatility of this molecule as a synthetic intermediate underscores its importance in the fields of medicinal chemistry and materials science.
References
- 1. rsc.org [rsc.org]
- 2. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound, 98% | Fisher Scientific [fishersci.ca]
- 5. This compound | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (99-27-4) 1H NMR spectrum [chemicalbook.com]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. spectrabase.com [spectrabase.com]
- 9. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to CAS Number 99-27-4: Dimethyl 5-aminoisophthalate
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and safety information for Dimethyl 5-aminoisophthalate (CAS No. 99-27-4). This document is intended for researchers, scientists, and professionals in the fields of drug development, chemical synthesis, and materials science.
Chemical Identity and Physical Properties
This compound, also known as 3,5-dicarbomethoxyaniline, is an aromatic compound containing both amine and ester functional groups.[1][2] It serves as a crucial intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes.[3][4] The compound typically appears as a white to light yellow crystalline powder.[1][5]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 99-27-4 |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol [6] |
| IUPAC Name | dimethyl 5-aminobenzene-1,3-dicarboxylate[2] |
| Synonyms | 5-Aminoisophthalic acid dimethyl ester, 3,5-Dicarbomethoxyaniline, Dimethyl 5-aminobenzene-1,3-dicarboxylate[2][6] |
| InChI Key | DEKPYXUDJRABNK-UHFFFAOYSA-N[6] |
| SMILES | COC(=O)c1cc(N)cc(c1)C(=O)OC[6] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 178-181 °C | [3][6] |
| Boiling Point | 366.6 °C at 760 mmHg | [5] |
| Density | 1.248 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in chloroform, ethyl acetate, and dichloromethane. Insoluble in water and methanol. | [3][7] |
| pKa | 2.31 ± 0.10 (Predicted) | [3] |
| Appearance | White to light yellow crystalline powder | [1][5] |
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of Dimethyl 5-nitroisophthalate.[3][8] Various catalytic systems can be employed for this hydrogenation reaction.
Experimental Protocol: Catalytic Hydrogenation
A general and efficient method for the synthesis of this compound is the catalytic hydrogenation of Dimethyl 5-nitroisophthalate.
Materials and Equipment:
-
Dimethyl 5-nitroisophthalate
-
Hydrogen source
-
PTFE-lined stainless steel autoclave with a manometer and magnetic stirrer[3]
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
In a PTFE-lined stainless steel autoclave, a mixture of Dimethyl 5-nitroisophthalate (0.5 mmol), a suitable catalyst (e.g., 15 mol% Co/C-N-X catalyst), and a solvent (2 mL) is prepared.[3]
-
The autoclave is sealed and purged several times with hydrogen gas to remove air.[3]
-
The reaction mixture is heated to the desired temperature (e.g., reaction can be carried out at room temperature) and pressurized with hydrogen to 1 MPa.[3]
-
The mixture is stirred vigorously (e.g., 600 r/min) for the required reaction time.[3]
-
Upon completion of the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The solid catalyst is removed by filtration.[3]
-
The filtrate, containing the product, is concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[3]
Figure 1: Synthesis of this compound
Caption: Synthetic route from Dimethyl 5-nitroisophthalate.
Spectroscopic Data
The structural confirmation of this compound is typically achieved through various spectroscopic techniques.
Table 3: Spectroscopic Data Summary
| Technique | Data Availability |
| ¹H NMR | Available; spectrum in DMSO-d₆.[1][5] |
| ¹³C NMR | Available; spectrum in DMSO-d₆.[5] |
| IR Spectroscopy | Available; KBr disc and nujol mull spectra.[2][5] |
| Mass Spectrometry | Available; electron ionization (EI) mass spectrum.[2][9] |
Note: While the specific peak data is not fully detailed here, the provided citations link to resources where the spectra can be viewed.
Applications
This compound is a valuable building block in organic synthesis. Its primary applications are as an intermediate in the production of:
Safety and Handling
This compound is classified as an irritant.[3][6] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 4: GHS Hazard Information
| Hazard Statement | Description | Reference |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. This compound (99-27-4) 1H NMR [m.chemicalbook.com]
- 2. This compound | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 99-27-4 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound 98 99-27-4 [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. tsijournals.com [tsijournals.com]
- 9. 1,3-Benzenedicarboxylic acid, 5-amino-, dimethyl ester [webbook.nist.gov]
A Technical Guide to the Synthesis and Characterization of 3,5-Dicarbomethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dicarbomethoxyaniline, also known as Dimethyl 5-aminoisophthalate, is a valuable aromatic amine intermediate in organic synthesis. Its bifunctional nature, possessing both amino and diester moieties, makes it a versatile building block for the synthesis of a wide range of compounds, including pharmaceuticals, dyes, and high-performance polymers.[1][2][3] This technical guide provides an in-depth overview of the synthesis and characterization of 3,5-Dicarbomethoxyaniline, offering detailed experimental protocols and comprehensive analytical data to support research and development activities.
Physicochemical Properties
A summary of the key physicochemical properties of 3,5-Dicarbomethoxyaniline is presented in the table below.
| Property | Value | Reference |
| CAS Number | 99-27-4 | [1][4][5] |
| Molecular Formula | C₁₀H₁₁NO₄ | [4][5] |
| Molecular Weight | 209.20 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 178-181 °C | [2][5] |
| Solubility | Soluble in chloroform and ethyl acetate; sparingly soluble in methanol and water. | [2][3] |
Synthesis of 3,5-Dicarbomethoxyaniline
The synthesis of 3,5-Dicarbomethoxyaniline can be achieved through several routes. Two common and effective methods are detailed below: the reduction of dimethyl 5-nitroisophthalate and the esterification of 5-aminoisophthalic acid.
Synthesis Workflow
Caption: Overview of the two primary synthesis routes for 3,5-Dicarbomethoxyaniline.
Experimental Protocols
Method 1: Reduction of Dimethyl 5-nitroisophthalate
This protocol describes the catalytic hydrogenation of dimethyl 5-nitroisophthalate to yield 3,5-dicarbomethoxyaniline.
Materials:
-
Dimethyl 5-nitroisophthalate
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Ethyl acetate
-
Celite
Procedure:
-
In a suitable hydrogenation vessel, dissolve dimethyl 5-nitroisophthalate in a mixture of methanol and ethyl acetate.
-
Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst is typically 5-10% by weight of the starting material.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to approximately 50 psi.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/water) to obtain pure 3,5-Dicarbomethoxyaniline.
Method 2: Esterification of 5-Aminoisophthalic Acid
This protocol details the Fischer esterification of 5-aminoisophthalic acid to produce 3,5-dicarbomethoxyaniline.[2]
Materials:
-
5-Aminoisophthalic acid
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Suspend 5-aminoisophthalic acid in an excess of methanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 3,5-Dicarbomethoxyaniline.[2]
Characterization of 3,5-Dicarbomethoxyaniline
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 3,5-Dicarbomethoxyaniline. The following tables summarize the expected analytical data.
Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆) | A spectrum is available from ChemicalBook.[6] |
| ¹³C NMR | Spectral data is available from various sources.[4] |
| Infrared (IR) | KBr pellet or ATR-IR data is available.[4] |
| Mass Spectrometry (GC-MS) | m/z peaks at 209 (M+), 178, 150.[4] |
Experimental Workflow for Characterization
Caption: A typical workflow for the analytical characterization of synthesized 3,5-Dicarbomethoxyaniline.
Applications
3,5-Dicarbomethoxyaniline serves as a key intermediate in various fields:
-
Pharmaceutical Synthesis: It is a precursor for the synthesis of various active pharmaceutical ingredients (APIs).[2]
-
Polymer Chemistry: The amino and diester functionalities allow for its use as a monomer in the production of specialty polyamides and other high-performance polymers.[1]
-
Dye Manufacturing: It is utilized in the synthesis of azo dyes and other colorants.[1]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of 3,5-Dicarbomethoxyaniline. The detailed experimental protocols for its preparation via reduction and esterification pathways offer practical guidance for laboratory synthesis. The compiled physicochemical and spectroscopic data serve as a valuable reference for the identification and quality control of this important chemical intermediate. Its versatile applications in pharmaceuticals, polymers, and dyes underscore its significance in chemical research and industry.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 4. This compound | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-氨基间苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound (99-27-4) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Solubility of Dimethyl 5-Aminoisophthalate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl 5-aminoisophthalate (DM-5-AIP), a crucial intermediate in the synthesis of various pharmaceuticals, dyes, and high-performance polymers. Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visual representations of experimental workflows and the underlying principles of solubility.
Core Topic: this compound Solubility
This compound, with the IUPAC name dimethyl 5-aminobenzene-1,3-dicarboxylate, is a solid crystalline compound. Its molecular structure, featuring both polar (amino and ester groups) and non-polar (benzene ring) moieties, dictates its solubility behavior in various organic solvents. The general principle of "like dissolves like" is a key factor in predicting its solubility.
Quantitative and Qualitative Solubility Data
The following table summarizes the known solubility of this compound in a range of common organic solvents. The data has been compiled from various technical sources. It is important to note that temperature significantly influences solubility, and the provided data is generally assumed to be at or near room temperature unless otherwise specified.
| Solvent | Solvent Type | Molar Mass ( g/mol ) | Polarity (Dielectric Constant) | Solubility |
| Ethanol | Polar Protic | 46.07 | 24.5 | 5 mg/mL |
| Chloroform | Weakly Polar | 119.38 | 4.81 | Soluble[1][2][3] |
| Ethyl Acetate | Polar Aprotic | 88.11 | 6.02 | Generally Soluble[4] |
| Dichloromethane | Polar Aprotic | 84.93 | 9.08 | Generally Soluble[4] |
| Methanol | Polar Protic | 32.04 | 32.7 | Insoluble[4] |
| Water | Polar Protic | 18.02 | 80.1 | Insoluble[4] |
Note: "Soluble" and "Insoluble" are qualitative descriptions obtained from the literature. Quantitative determination for these solvents is recommended for specific applications.
Experimental Protocols
This section outlines a detailed methodology for the experimental determination of this compound solubility in an organic solvent of interest. This protocol is a synthesized representation of standard laboratory practices.
Protocol: Isothermal Equilibrium Solubility Determination
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (98% purity or higher)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Method:
-
Evaporate the solvent from the filtered sample under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Weigh the residue to determine the mass of dissolved this compound.
-
-
Chromatographic/Spectroscopic Method:
-
Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.
-
Dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine the concentration of this compound from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L) based on the mass of the dissolved solid and the volume of the solvent used or the concentration determined from the analytical method.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the step-by-step process for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a solid compound.
Logical Relationship of Solubility
This diagram illustrates the key factors influencing the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
References
An In-depth Technical Guide to the Physical Properties of Dimethyl 5-aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 5-aminoisophthalate is a chemical intermediate of significant interest in various fields, including the synthesis of pharmaceuticals, dyes, and high-performance polymers.[1][2][3][4] A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring purity, predictable behavior in reactions, and suitability for various applications. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by detailed experimental protocols and logical workflows for its analysis.
Core Physical and Chemical Properties
This compound is a stable, off-white to light yellow crystalline solid at room temperature.[5] It is structurally characterized by a benzene ring substituted with two methyl ester groups and one amino group.
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][6] |
| Molecular Weight | 209.20 g/mol | [1][6][7][8][9][10] |
| Melting Point | 178-181 °C | [2][7][8][11] |
| Boiling Point | 366.6 °C at 760 mmHg | |
| Density | 1.248 g/cm³ (Predicted) | |
| Appearance | White to off-white or light yellow crystalline powder | [3][5][12] |
| Solubility | Soluble in Chloroform | [1][2] |
| CAS Number | 99-27-4 | [1][7][8] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of this compound is a crucial indicator of its purity. A sharp melting range typically signifies a high-purity compound.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.[7]
-
Apparatus: A calibrated melting point apparatus, such as a Thiele tube with a high-boiling point oil or an automated digital instrument, is used.
-
Procedure: The capillary tube is placed in the apparatus and heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[11]
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid mass turns into a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[6]
Density Measurement (Bulk Density)
The bulk density is a key parameter for powder handling and storage.
Methodology:
-
Sample Preparation: A known mass of this compound powder is carefully weighed.
-
Apparatus: A graduated cylinder is used.
-
Procedure: The weighed powder is gently poured into the graduated cylinder, and the initial volume is recorded. To determine the tapped density, the cylinder is mechanically tapped a specified number of times until a constant volume is observed.[5][12][13]
-
Calculation: The bulk density is calculated by dividing the mass of the powder by the occupied volume.
Solubility Assessment
Determining the solubility profile is essential for selecting appropriate solvents for reactions, purification, and formulation.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities are chosen for testing.
-
Procedure: A small, accurately weighed amount of this compound is added to a known volume of the selected solvent in a vial at a controlled temperature.[4]
-
Observation: The mixture is agitated, and the solubility is observed visually. For quantitative analysis, the saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved solute in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[14]
Purity Analysis and Structural Confirmation
A combination of spectroscopic and chromatographic techniques is employed to confirm the identity and purity of this compound.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms. The purity can also be assessed by comparing the integrals of the signals corresponding to the compound with those of any impurities.[15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a sample in the gas phase and then provides mass information for each component, allowing for both identification and quantification of the compound and any volatile impurities.[18][19][20]
Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound, ensuring the final product meets the required purity standards.
Caption: Logical workflow for the synthesis and quality control of this compound.
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound, along with the standard experimental protocols for their determination. The presented data and methodologies are crucial for researchers and professionals working with this versatile chemical intermediate. Adherence to rigorous analytical practices, as outlined in the workflow, is essential to ensure the quality and reliability of the compound in its various applications.
References
- 1. scribd.com [scribd.com]
- 2. Page loading... [guidechem.com]
- 3. pennwest.edu [pennwest.edu]
- 4. quora.com [quora.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. byjus.com [byjus.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Density, Tap Density and Bulk Density | 3P Instruments [3p-instruments.com]
- 9. scribd.com [scribd.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. pharmastate.academy [pharmastate.academy]
- 13. powderbulksolids.com [powderbulksolids.com]
- 14. researchgate.net [researchgate.net]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uoguelph.ca [uoguelph.ca]
- 19. Sample preparation GC-MS [scioninstruments.com]
- 20. memphis.edu [memphis.edu]
Dimethyl 5-aminoisophthalate melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of Dimethyl 5-Aminoisophthalate
This technical guide provides a comprehensive overview of the melting and boiling points of this compound (CAS No. 99-27-4), including detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physicochemical Properties
This compound is an organic intermediate used in the synthesis of various compounds in the agrochemical, pharmaceutical, and dyestuff industries.[1][2] Its physical state is typically a white to light yellow crystalline powder.[3][4][5]
Data Presentation
The key physical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Melting Point | 178-181 °C | [1][6][7][8] |
| 176.5-182.5 °C | [3] | |
| Boiling Point | 366.6 °C at 760 mmHg | [6] |
| Density | 1.248 g/cm³ (Predicted) | [1][6] |
| Molecular Formula | C₁₀H₁₁NO₄ | [2][3][6] |
| Molecular Weight | 209.20 g/mol | [9] |
| Solubility | Soluble in Chloroform | [1][2] |
Experimental Protocols
Precise determination of the physicochemical properties of a compound requires pure material and standardized analytical methods. The following sections detail the experimental procedures for the synthesis and analysis of this compound.
Synthesis via Hydrogenation
A common method for synthesizing this compound is through the catalytic hydrogenation of dimethyl 5-nitroisophthalate.[1]
Procedure:
-
A PTFE-lined stainless steel autoclave equipped with a manometer and a magnetic stirrer is charged with 0.5 mmol of dimethyl 5-nitroisophthalate, 15 mol% of a Co/C-N-X catalyst, 100 μL of n-hexadecane (as an internal standard), and 2 mL of a suitable solvent.[1]
-
The autoclave is sealed and purged multiple times with hydrogen gas to ensure the removal of all air.[1]
-
The reaction mixture is heated to the desired temperature.[1]
-
Once the target temperature is reached, the hydrogen pressure is adjusted to 1 MPa.[1]
-
The reaction is initiated by starting the magnetic stirrer, typically at a speed of 600 rpm.[1]
-
The reaction is monitored until completion.[1]
Product Isolation and Analysis
Upon completion of the synthesis reaction, the product must be isolated and its identity and purity confirmed.
Procedure:
-
Catalyst Separation: The autoclave is cooled, and the reaction mixture is transferred to a centrifuge tube. The solid catalyst is separated from the liquid product solution via centrifugation.[1]
-
Structural and Quantitative Analysis: The supernatant, containing the final product, is analyzed to confirm its structure and determine its purity. This is typically performed using gas chromatography-mass spectrometry (GC-MS).[1] A DB-WAX capillary column (0.25 mm × 30 m) is often employed for the separation.[1]
Purity and Identity Confirmation Methods
In addition to GC-MS, several other analytical techniques are used to verify the identity and purity of this compound, ensuring the accuracy of measured physical properties like melting point.
-
Melting Point Determination: The melting point is measured using a standard melting point apparatus, with the range recorded from the onset to the complete liquefaction of the crystalline solid.[3]
-
Gas Chromatography (GC): A quantitative analysis to determine the assay, with purity levels typically expected to be ≥97.5%.[3]
-
Non-aqueous Acid-base Titration: This method is used to determine the assay of the amine functional group, with an expected range of ≥97.5% to ≤102.5%.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used for structural identification by comparing the compound's infrared spectrum to a reference standard to confirm the presence of characteristic functional groups.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure, confirming the arrangement of atoms within the molecule.[6]
Visualized Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of this compound.
Caption: Synthesis and analysis workflow for this compound.
References
- 1. This compound | 99-27-4 [chemicalbook.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 5-アミノイソフタル酸ジメチル | this compound | 99-27-4 | 東京化成工業株式会社 [tcichemicals.com]
- 5. This compound | 99-27-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound 98 99-27-4 [sigmaaldrich.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. This compound | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
IUPAC name for Dimethyl 5-aminoisophthalate
An In-depth Technical Guide to Dimethyl 5-aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic organic compound that serves as a crucial intermediate in the synthesis of a variety of chemicals.[1][2] Due to its bifunctional nature, containing both amine and diester groups, it is a versatile building block in the agrochemical, pharmaceutical, and dyestuff industries.[2][3] Its formal IUPAC name is dimethyl 5-aminobenzene-1,3-dicarboxylate .[2][4][5] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and known applications, tailored for professionals in research and development.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference(s) |
| IUPAC Name | dimethyl 5-aminobenzene-1,3-dicarboxylate | [1][2][4] |
| Synonyms | 3,5-Dicarbomethoxyaniline, 5-Aminoisophthalic acid dimethyl ester | [4][5] |
| CAS Number | 99-27-4 | [1][2][4] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1][2][4] |
| Molecular Weight | 209.20 g/mol | [4] |
| Appearance | White to off-white crystalline solid/powder | [1][6] |
| Melting Point | 178-181 °C | [3][6] |
| Boiling Point | 178-180 °C | [3] |
| Density (Predicted) | 1.248 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 2.31 ± 0.10 | [3] |
| Solubility | Soluble in chloroform, ethyl acetate, dichloromethane; Insoluble in water, methanol | [3][7] |
| InChI Key | DEKPYXUDJRABNK-UHFFFAOYSA-N | [1][4] |
| SMILES | COC(=O)C1=CC(=CC(=C1)N)C(=O)OC | [1][2] |
Synthesis and Experimental Protocols
This compound is typically synthesized via the reduction of its nitro-substituted precursor, Dimethyl 5-nitroisophthalate, or by the direct esterification of 5-aminoisophthalic acid. Several detailed methods have been reported.
Logical Workflow for Synthesis
The general approach to synthesizing this compound involves either the reduction of a nitro group or the esterification of a carboxylic acid, as illustrated in the diagram below.
Protocol 1: Catalytic Hydrogenation of Dimethyl 5-nitroisophthalate
This method involves the reduction of the nitro group of Dimethyl 5-nitroisophthalate using palladium on carbon (Pd/C) as a catalyst.[3]
Materials:
-
Dimethyl 5-nitroisophthalate (1 equivalent, e.g., 95.7g, 0.4 mol)
-
5% Palladium on Carbon (Pd/C) (e.g., 8g)
-
Methanol (MeOH) (e.g., 0.8 L)
-
2M Hydrochloric Acid (HCl) (e.g., 0.3 L)
-
2M Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
Charge a 2L hydrogenation vessel equipped with a mechanical stirrer and thermometer with Dimethyl 5-nitroisophthalate, 5% Pd/C, methanol, and 2M HCl.
-
Purge the resulting suspension with nitrogen gas.
-
Conduct the hydrogenation reaction at a temperature of 45 to 55 °C under mechanical stirring.
-
Upon reaction completion, filter the suspension to remove the insoluble residue (catalyst).
-
Adjust the pH of the filtrate to 10 using 2M NaOH.
-
The crystallized solid product is recovered by filtration.
-
Wash the product with deionized water and dry under vacuum over P₂O₅ to yield this compound (yield: ~92%).[3]
Protocol 2: Iron-Catalyzed Reduction of a Nitro Compound
This protocol uses an iron oxide-based catalyst for the reduction.[3]
Materials:
-
Nitro precursor (e.g., Dimethyl 5-nitroisophthalate) (1 equivalent, 0.5 mmol)
-
Fe₂O₃/NGr@C-catalyst (50 mg, 5 mol% Fe)
-
Dry Tetrahydrofuran (THF) (5 mL)
-
Formic acid/Triethylamine (HCOOH/Et₃N) mixture (5:2 ratio, 3.5 equivalents HCOOH)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica for column chromatography
-
n-hexane
Procedure:
-
Add the Fe₂O₃/NGr@C-catalyst and dry THF to an oven-dried pressure tube.
-
Sequentially add the nitro compound and the HCOOH/Et₃N mixture.
-
Flush the pressure tube with argon gas, seal it, and heat the reaction to 120 °C for 20-24 hours.
-
After completion, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter out the catalyst and wash it with ethyl acetate.
-
Concentrate the filtrate containing the product.
-
Purify the crude product by column chromatography on silica gel, using an n-hexane-ethyl acetate mixture as the eluent.
-
Combine the fractions containing the product and dry them over anhydrous Na₂SO₄.
-
Remove the solvent under vacuum to obtain the final product, this compound.[3]
Protocol 3: Fischer Esterification of 5-Aminoisophthalic Acid
This method involves the direct esterification of 5-aminoisophthalic acid using methanol and an acid catalyst.[3]
Materials:
-
5-Aminoisophthalic acid (1 equivalent, e.g., 1.0 g, 5.52 mmol)
-
Methanol (10 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Ethyl Acetate (EtOAc)
-
Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-aminoisophthalic acid in methanol.
-
Add a catalytic amount of concentrated H₂SO₄ to the solution.
-
Reflux the mixture at 90 °C overnight.
-
After cooling, remove the solvent (methanol).
-
Dissolve the residue in ethyl acetate (15 mL).
-
Wash the organic solution sequentially with sodium bicarbonate solution (2 x 15 mL) and brine (2 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under vacuum to afford this compound.[3]
Applications in Research and Drug Development
This compound is primarily valued as a synthetic intermediate.[6] Its applications span several areas:
-
Pharmaceuticals: It serves as a raw material for various drug intermediates.[3] The presence of an aniline moiety and two ester groups allows for diverse subsequent chemical transformations to build complex bioactive molecules.
-
Dyestuffs: The aromatic amine structure makes it a suitable precursor for the synthesis of azo dyes and other colorants.[2]
-
Material Science: It is used in the production of specialty polymers and resins.[6] For example, it has been used to create luminescent coordination polymers.[2][7]
-
Chemosensors: Recent research has demonstrated its use as a foundational scaffold for developing fluorescent chemosensors. A derivative of this compound has been synthesized to create a highly selective sensor for the detection of Cu²⁺ ions.[8]
Biological Activity and Signaling Pathways
Based on available scientific literature, this compound is not known to be a biologically active molecule that directly interacts with or modulates specific cellular signaling pathways. Its primary role in the life sciences is as a precursor or building block in the chemical synthesis of more complex, potentially bioactive compounds.[3][8] Searches for direct biological activity or pathway modulation did not yield specific results for this compound. Therefore, its utility in drug development is as a starting material rather than an active pharmaceutical ingredient.
References
- 1. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. This compound, 98% | Fisher Scientific [fishersci.ca]
- 3. Page loading... [guidechem.com]
- 4. This compound | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 99-27-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 99-27-4 [chemicalbook.com]
- 8. 5-Aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole: a fluorescent chemosensor for Cu2+ sensing and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dimethyl 5-aminoisophthalate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 5-aminoisophthalate is a versatile aromatic compound that serves as a crucial building block in the synthesis of a wide array of chemical entities. Its unique trifunctional nature, possessing an amine group and two methyl ester functionalities on a benzene ring, makes it a valuable precursor in the fields of polymer chemistry, dye synthesis, and notably, in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synonyms, chemical and physical properties, detailed synthetic protocols, and its emerging role as a scaffold in the design of bioactive molecules, particularly kinase inhibitors. The document is intended to be a resource for researchers and professionals in drug discovery and development, offering detailed experimental procedures and insights into its application.
Chemical Identity and Synonyms
This compound is known by several synonyms in scientific literature and chemical databases. A comprehensive list is provided below to aid in literature searches and material sourcing.
-
5-Aminoisophthalic acid dimethyl ester[1]
-
Dimethyl 5-aminobenzene-1,3-dicarboxylate[1]
-
3,5-Dicarbomethoxyaniline[2]
-
1,3-Benzenedicarboxylic acid, 5-amino-, dimethyl ester[2]
-
5-Amino-1,3-benzenedicarboxylic acid dimethyl ester
-
Methyl 5-amino-1,3-benzenedicarboxylate
-
1,3-Dimethyl 5-aminobenzene-1,3-dicarboxylate[2]
-
Isophthalic acid, 5-amino-, dimethyl ester[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification. The following tables summarize its key quantitative data.
| Identifier | Value | Reference |
| CAS Number | 99-27-4 | [1] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | [1][2] |
| IUPAC Name | dimethyl 5-aminobenzene-1,3-dicarboxylate | [2] |
| InChI Key | DEKPYXUDJRABNK-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)c1cc(N)cc(c1)C(=O)OC | [1] |
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid/powder | [3] |
| Melting Point | 178-181 °C (lit.) | [3][4] |
| Boiling Point | 366.6 °C at 760 mmHg | [3] |
| Density | 1.248 g/cm³ | [3] |
| Flash Point | 191 °C | [3] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Dichloromethane; Insoluble in water and methanol. | [5][6][7] |
| pKa (Predicted) | 2.31 ± 0.10 | [7] |
Experimental Protocols: Synthesis of this compound
Two common methods for the synthesis of this compound are detailed below.
Method 1: Esterification of 5-Aminoisophthalic Acid
This method involves the direct esterification of 5-aminoisophthalic acid using methanol in the presence of an acid catalyst.
Materials:
-
5-Aminoisophthalic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve 5-aminoisophthalic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture overnight at 90°C.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under vacuum to yield this compound.
Method 2: Reduction of Dimethyl 5-nitroisophthalate
This protocol involves the reduction of the nitro group of dimethyl 5-nitroisophthalate to an amine.
Materials:
-
Dimethyl 5-nitroisophthalate
-
5% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Deionized water
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
In a hydrogenation vessel, combine dimethyl 5-nitroisophthalate, 5% Pd/C, methanol, and 2M HCl.
-
Purge the vessel with nitrogen and then introduce hydrogen gas.
-
Conduct the hydrogenation reaction at a temperature of 45-55°C with mechanical stirring.
-
Upon completion of the reaction, filter the mixture to remove the catalyst.
-
Adjust the pH of the filtrate to 10 using 2M NaOH to induce crystallization.
-
Recover the solid product by filtration.
-
Wash the product with deionized water.
-
Dry the product under vacuum in the presence of P₂O₅ to obtain this compound.
Applications in Drug Discovery and Development
This compound is a valuable starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications. Its structure provides a versatile scaffold that can be elaborated to target various biological pathways.
Precursor for Bioactive Molecules
The amino group of this compound is a key functional handle that allows for the introduction of diverse substituents and the construction of more complex molecular architectures. It is used as an intermediate in the synthesis of:
-
New Sweeteners: Its structural framework can be modified to create novel sweetening agents.
-
Pharmaceutical Intermediates: It serves as a building block for the synthesis of active pharmaceutical ingredients (APIs).
-
Dyestuffs: The aromatic amine functionality is a classic component in the synthesis of azo dyes and other chromophores.
-
Polymers: The difunctional nature of the ester groups allows it to be used as a monomer in the production of specialty polymers and resins.
Scaffold for Kinase Inhibitors
A significant application of this compound in modern drug discovery is as a scaffold for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The general workflow for utilizing this compound in the synthesis of kinase inhibitors is depicted below.
Caption: Workflow for developing kinase inhibitors from this compound.
The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Small molecule inhibitors targeting kinases within this pathway are a major focus of anticancer drug development. While this compound itself is not a direct inhibitor, its derivatives have the potential to be designed as such. The diagram below illustrates the PI3K/Akt/mTOR pathway, a common target for inhibitors derived from scaffolds like this compound.
Caption: The PI3K/Akt/mTOR signaling pathway, a target for kinase inhibitors.
Conclusion
This compound is a chemical intermediate of significant value to the scientific community, particularly those engaged in drug discovery and materials science. Its well-defined physicochemical properties and established synthetic routes provide a solid foundation for its use in the creation of novel molecules. For drug development professionals, its potential as a scaffold for kinase inhibitors and other bioactive compounds makes it a molecule of considerable interest for further exploration and derivatization. This guide serves as a foundational resource to facilitate and inspire future research and development efforts centered on this versatile compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Dual-acting agents that possess reversing resistance and anticancer activities: Design, synthesis, MES-SA/Dx5 cell assay, and SAR of Benzyl 1,2,3,5,11,11a-hexahydro-3,3-dimethyl-1-oxo-6H-imidazo[3',4':1,2]pyridin[3,4-b]indol-2-substitutedacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Health and Safety Information for Dimethyl 5-aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for Dimethyl 5-aminoisophthalate (CAS No. 99-27-4), a chemical intermediate used in various fields, including agrochemical, pharmaceutical, and dyestuff synthesis.[1] The following sections detail its hazardous properties, handling procedures, and emergency responses to ensure its safe use in a laboratory and research setting.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid or powder. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | [2][3] |
| Molecular Weight | 209.20 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder/solid | |
| Melting Point | 178-181 °C | |
| Solubility | Soluble in Chloroform.[1] | |
| CAS Number | 99-27-4 | [2][3] |
| IUPAC Name | dimethyl 5-aminobenzene-1,3-dicarboxylate | [2] |
| Synonyms | 3,5-Dicarbomethoxyaniline, 5-Aminoisophthalic acid dimethyl ester | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.
GHS Classification
The GHS classification for this compound is summarized in Table 2.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Irritant | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | Irritant | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Irritant | Warning | H335: May cause respiratory irritation |
Data sourced from multiple suppliers and databases.[2]
Precautionary Statements
The following precautionary statements should be observed when handling this compound:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Information
Experimental Protocols for Irritation Studies (General Overview)
Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed to assess the irritation potential of chemicals. In the absence of specific study data for this compound, the general methodologies are described below.
Skin Irritation Testing (based on OECD Guideline 404)
This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.
-
Test System: Typically, the albino rabbit is used. A small area of the animal's fur is clipped.
-
Application: A measured amount of the test substance (usually 0.5 g or 0.5 mL) is applied to the clipped skin and covered with a gauze patch.
-
Exposure: The patch is left in place for a defined period, usually 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours after patch removal).
-
Scoring: The severity of the skin reactions is scored according to a standardized scale. The scores are then used to classify the substance's irritation potential.
Eye Irritation Testing (based on OECD Guideline 405)
This test evaluates the potential of a substance to cause damage to the eye.
-
Test System: The albino rabbit is the standard model for this assay.
-
Application: A small, measured amount of the substance (typically 0.1 mL or 100 mg) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observation: The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application.
-
Scoring: The observed effects are scored using a standardized system. The persistence and reversibility of the lesions are also noted.
Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure to this compound.
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator for dusts.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
First Aid Measures
In case of exposure, follow these first aid measures and seek medical attention if symptoms persist.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |
| Skin Contact | Immediately wash the skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention immediately. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention if you feel unwell. |
Fire and Explosion Hazard
-
Flammability: Not classified as flammable, but combustible.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.
-
Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Ecological Information
This compound is reported to be slightly harmful to water. Do not allow the product to enter drains or waterways.
Visualized Safety Workflow
The following diagram illustrates a general workflow for safely handling this compound in a laboratory setting.
Caption: General laboratory safety workflow for handling this compound.
References
A Technical Guide to Dimethyl 5-aminoisophthalate for Researchers and Drug Development Professionals
An In-depth Overview of Commercial Sourcing, Quality Control, and Synthetic Applications
This technical guide provides a comprehensive overview of Dimethyl 5-aminoisophthalate, a key chemical intermediate, for researchers, scientists, and professionals in the field of drug development. This document outlines major commercial suppliers, detailed specifications, and established experimental protocols for its synthesis and purification.
Commercial Availability and Specifications
This compound is readily available from several major chemical suppliers. The typical purity offered is around 98%, suitable for most research and development applications. It is commonly supplied as a crystalline powder. Below is a summary of key data from prominent commercial vendors.
| Supplier | Purity | CAS Number | Molecular Formula | Form | Additional Notes |
| Thermo Fisher Scientific | ~98% | 99-27-4 | C10H11NO4 | Crystals or powder | Also available under the Alfa Aesar brand. |
| Sigma-Aldrich (MilliporeSigma) | ≥98% | 99-27-4 | C10H11NO4 | Powder | Detailed specifications and certificates of analysis are readily available. |
| Tokyo Chemical Industry (TCI) | >98.0% (HPLC) | 99-27-4 | C10H11NO4 | White to light yellow powder/crystal | Offers different grades for various research needs. |
| Oakwood Chemical | 98% | 99-27-4 | C10H11NO4 | Powder | Provides various quantities for laboratory and bulk requirements. |
| Santa Cruz Biotechnology | 98% | 99-27-4 | C10H11NO4 | Powder | Primarily for research use. |
Experimental Protocols
This compound is a valuable building block in organic synthesis, particularly in the preparation of polyamides and other polymers. Below are detailed methodologies for its synthesis and purification.
Synthesis of this compound from Dimethyl 5-nitroisophthalate[1]
This procedure details the reduction of the nitro group of dimethyl 5-nitroisophthalate to an amine.
Materials:
-
Dimethyl 5-nitroisophthalate
-
Cobalt-on-carbon catalyst (Co/C-N-X)
-
n-Hexadecane (internal standard)
-
Solvent (e.g., methanol, ethanol)
-
Hydrogen gas
-
PTFE-lined stainless steel autoclave with a manometer and magnetic stirrer
-
Centrifuge
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
In a PTFE-lined stainless steel autoclave, combine 0.5 mmol of dimethyl 5-nitroisophthalate, 15 mol% of the Co/C-N-X catalyst, 100 μL of n-hexadecane, and 2 mL of the chosen solvent.
-
Seal the autoclave and purge it several times with hydrogen gas to remove any air.
-
Pressurize the autoclave with hydrogen to 1 MPa.
-
Activate the magnetic stirrer (600 r/min) and heat the reaction to the desired temperature.
-
Upon completion of the reaction (monitored by GC), cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Separate the solid catalyst from the reaction mixture by centrifugation.
-
The resulting solution containing this compound can be analyzed by GC-MS to determine yield and purity.
Purification by Column Chromatography[1]
For higher purity, the crude product from the synthesis can be purified using column chromatography.
Materials:
-
Crude this compound
-
Silica gel
-
n-Hexane
-
Ethyl acetate
-
Rotary evaporator
Procedure:
-
Concentrate the reaction mixture containing the crude product under reduced pressure.
-
Prepare a silica gel column using a slurry of silica in n-hexane.
-
Load the concentrated crude product onto the column.
-
Elute the column with a mixture of n-hexane and ethyl acetate, gradually increasing the polarity of the eluent.
-
Collect the fractions containing the desired product (monitor by thin-layer chromatography).
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.
Applications in Synthesis
This compound serves as a crucial monomer in the synthesis of various polymers. Its bifunctional nature, with an amine group and two methyl ester groups, allows for the formation of amide and ester linkages. A primary application is in the synthesis of polyamides, which are known for their high performance and thermal stability. It is also used as an intermediate in the production of agrochemicals, pharmaceuticals, and dyestuffs.[1]
Quality Control and Procurement Workflow
For researchers and drug development professionals, ensuring the quality of starting materials like this compound is critical. The following diagram illustrates a typical workflow for the procurement and quality control of this chemical.
Caption: A flowchart illustrating the key steps in procuring and ensuring the quality of this compound for research and development.
As this compound is primarily a synthetic building block, there is limited publicly available information on its direct involvement in biological signaling pathways. Its utility in drug development is predominantly as a structural component in the synthesis of larger, more complex molecules with potential therapeutic activities.
References
In-Depth Technical Guide: Preliminary Reactivity Studies of Dimethyl 5-aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary reactivity of Dimethyl 5-aminoisophthalate, a versatile organic intermediate. The document details its chemical and physical properties, outlines key synthetic routes, and explores its reactivity through various transformations of its functional groups. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various sources.
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| CAS Number | 99-27-4 |
| Melting Point | 178-181 °C |
| Boiling Point | 366.6 °C at 760 mmHg |
| Density | 1.248 g/cm³ |
| Solubility | Soluble in chloroform. |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ= 10.9 (bs, 1H), 8.82 (m, 2H), 8.71 (d, J= 1.5 Hz, 2H), 8.23 (t, J= 1.5 Hz, 1H), 7.91 (m, 2H), 3.91 (s, 6H).[1]
-
¹³C NMR (DMSO-d₆, 100 MHz): δ= 165.2 (Cq), 164.4 (Cq), 150.4, 141.2 (Cq), 139.6 (Cq), 130.7 (Cq), 124.9, 124.8, 121.6, 52.6.[1]
-
FTIR (KBr Wafer): The spectrum displays characteristic peaks corresponding to the functional groups present in the molecule.[2]
Synthesis of this compound
The most common synthetic route to this compound involves the reduction of the nitro group of Dimethyl 5-nitroisophthalate.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
Dimethyl 5-nitroisophthalate
-
5% Palladium on Carbon (Pd/C)
-
Methanol
-
2M Hydrochloric Acid
-
2M Sodium Hydroxide
-
Deionized Water
-
Diatomaceous Earth (optional, for filtration)
Procedure:
-
In a hydrogenation vessel, a mixture of Dimethyl 5-nitroisophthalate (1 equivalent) and 5% Pd/C (typically 5-10% by weight of the nitro compound) in methanol is prepared.
-
An aqueous solution of 2M HCl is added to the mixture.
-
The vessel is sealed and purged with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 3-4 bar).
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40-50 °C) until the hydrogen uptake ceases.
-
Upon completion, the reaction is cooled to room temperature, and the hydrogen pressure is carefully released.
-
The catalyst is removed by filtration, for instance through a pad of diatomaceous earth.
-
The filtrate is concentrated under reduced pressure to remove the methanol.
-
The resulting aqueous solution is neutralized with 2M NaOH to a pH of approximately 7-8, leading to the precipitation of the product.
-
The solid product is collected by filtration, washed with deionized water, and dried under vacuum to afford this compound.
Yield: High yields, often exceeding 90%, are typically reported for this transformation.
Preliminary Reactivity Studies
The reactivity of this compound is primarily centered around its two key functional groups: the aromatic amino group and the two methyl ester groups.
Reactions of the Amino Group
The amino group is a versatile functional handle that can undergo a variety of chemical transformations.
The primary aromatic amino group of this compound can be readily converted into a diazonium salt, which is a valuable intermediate for the introduction of various other functional groups.
Experimental Protocol: Synthesis of Dimethyl 5-iodoisophthalate
Materials:
-
This compound
-
2N Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
Procedure:
-
This compound is dissolved in 2N HCl with stirring.
-
The mixture is cooled to 0 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise, maintaining the temperature at 0 °C. The mixture is stirred for an additional 2 hours at this temperature.
-
An ice-cold solution of potassium iodide in water is then added dropwise to the reaction mixture.
-
The reaction is allowed to proceed, and upon completion, the product, Dimethyl 5-iodoisophthalate, is isolated through appropriate workup procedures, which may include extraction and purification by chromatography.
The amino group can be acylated to form the corresponding amide.
Experimental Protocol: Acylation with Isonicotinoyl Chloride
Materials:
-
This compound
-
Isonicotinoyl chloride hydrochloride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
This compound is dissolved in a mixture of pyridine and DCM.
-
Isonicotinoyl chloride hydrochloride is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at room temperature for an extended period (e.g., overnight).
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography.
Yield: A yield of 89% has been reported for this specific acylation.[1]
The amino group can also participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds.
Experimental Protocol: Coupling with 3-Bromopyridine
Materials:
-
This compound
-
3-Bromopyridine
-
Potassium Phosphate (K₃PO₄)
-
Xphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Dry Toluene
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, a mixture of this compound, 3-bromopyridine, K₃PO₄, Xphos, and Pd₂(dba)₃ is prepared.
-
Dry toluene is added, and the mixture is heated at an elevated temperature (e.g., 110 °C) for a specified time (e.g., 20 hours).
-
After cooling, the reaction mixture is filtered, and the filtrate is concentrated.
-
The crude product is purified by column chromatography.[1]
Reactions of the Ester Groups
The methyl ester groups can undergo hydrolysis to the corresponding carboxylic acids.
Experimental Protocol: Saponification to 5-Aminoisophthalic Acid
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl)
Procedure:
-
This compound is dissolved in a mixture of THF and MeOH.
-
An aqueous solution of NaOH is added to the reaction mixture.
-
The mixture is heated (e.g., to 50 °C) and stirred for several hours.
-
The organic solvents are removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and may be washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
-
The aqueous phase is then acidified with HCl to a low pH (e.g., pH 2), leading to the precipitation of the dicarboxylic acid.
-
The solid product, 5-aminoisophthalic acid, is collected by filtration, washed with water, and dried.[1]
Potential Applications
This compound is a valuable building block in several areas of chemical synthesis. Its bifunctional nature, possessing both nucleophilic (amino) and electrophilic (ester) centers, allows for its use in the synthesis of a wide range of more complex molecules. It is a key intermediate in the production of:
-
Polymers: The amino and ester functionalities (or the corresponding diacid) allow it to be used as a monomer in the synthesis of polyamides and polyesters, which can have applications as high-performance materials.
-
Dyes and Pigments: The aromatic amine can be diazotized and coupled with various aromatic compounds to produce azo dyes.
-
Pharmaceuticals and Agrochemicals: The isophthalate scaffold is present in various biologically active molecules, and this compound serves as a convenient starting material for their synthesis.
Conclusion
This technical guide has summarized the key preliminary reactivity studies of this compound. The compound's amino and ester groups provide two distinct points for chemical modification, making it a versatile intermediate in organic synthesis. The experimental protocols provided herein offer a starting point for researchers looking to utilize this compound in their own synthetic endeavors. Further exploration of its reactivity is warranted to fully unlock its potential in the development of novel materials and bioactive molecules.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Dimethyl 5-aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of Dimethyl 5-aminoisophthalate, a key intermediate in the preparation of various pharmaceuticals, including non-ionic X-ray contrast media like Iopamidol and Iohexol.[1][2] The synthesis is a two-step process commencing from 5-nitroisophthalic acid. The initial step involves the esterification of the carboxylic acid groups, followed by the reduction of the nitro group to an amine.
Step 1: Esterification of 5-Nitroisophthalic Acid
The first step is the conversion of 5-nitroisophthalic acid to its dimethyl ester, Dimethyl 5-nitroisophthalate. This is typically achieved through a Fischer esterification reaction.
Experimental Protocol: Sulfuric Acid Catalyzed Esterification
This protocol is based on a high-yield procedure using methanol and a catalytic amount of concentrated sulfuric acid.[1][3]
Materials:
-
5-Nitroisophthalic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Nitrogen (N₂) gas
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5.0 g of 5-nitroisophthalic acid and 33.3 mL of methanol.[3]
-
Stir the mixture at room temperature under a nitrogen atmosphere until the solid is completely dissolved, resulting in a clear, colorless solution (approximately 3 minutes).[3]
-
Slowly add 1.0 mL of concentrated sulfuric acid to the solution.[3]
-
Heat the reaction mixture to reflux. After about 3 hours, a white solid will precipitate.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of dichloromethane:methanol (10:1).[3]
-
Once the reaction is complete, cool the mixture to room temperature to allow for crystallization.[3]
-
Wash the filter cake with a small amount of deionized water and then dry it to obtain Dimethyl 5-nitroisophthalate.[3]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | 5-Nitroisophthalic acid | [3] |
| Product | Dimethyl 5-nitroisophthalate | [3] |
| Yield | 98% | [3] |
| Appearance | White solid/Colorless needles | [1][3] |
Step 2: Reduction of Dimethyl 5-nitroisophthalate
The second and final step is the reduction of the nitro group of Dimethyl 5-nitroisophthalate to an amine, yielding the target compound, this compound. Several effective methods are available for this transformation.
Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[4][5]
This protocol describes the reduction using 5% Pd/C as the catalyst in a methanolic HCl solution.[6]
Materials:
-
Dimethyl 5-nitroisophthalate (referred to as 5-nitro-1,4-benzenedicarboxylic acid dimethyl ester in the source)
-
5% Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
2M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Deionized water
-
Phosphorus pentoxide (P₂O₅) for drying
Equipment:
-
Hydrogenation vessel with a mechanical stirrer and thermometer
-
Filtration apparatus
-
pH meter or pH paper
-
Vacuum drying oven
Procedure:
-
In a 2L hydrogenation vessel, charge 95.7 g (0.4 mol) of Dimethyl 5-nitroisophthalate, 8 g of 5% Pd/C, 0.8 L of methanol, and 0.3 L of 2M HCl.[6]
-
Stir the resulting suspension mechanically and purge the vessel with nitrogen gas.[6]
-
Heat the mixture to a temperature between 45 to 55°C.[6]
-
Introduce hydrogen gas and maintain the temperature for the duration of the hydrogenation reaction.
-
After the reaction is complete, filter the suspension to remove the catalyst.[6]
-
To the filtrate, add 2M NaOH until the pH reaches 10 to precipitate the product.[6]
-
Recover the crystallized solid product by filtration.[6]
-
Wash the product with deionized water.[6]
-
Dry the final product under vacuum in the presence of P₂O₅ to obtain this compound.[6]
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | Dimethyl 5-nitroisophthalate | [6] |
| Product | This compound | [6] |
| Yield | 92% | [6] |
Method 2: Reduction with Iron in Acetic Acid
The use of iron powder in acidic conditions is a classic, mild, and environmentally friendly method for nitro group reduction.[4][7][8]
This is a general procedure for the reduction of aryl nitro compounds using iron powder.[7]
Materials:
-
Dimethyl 5-nitroisophthalate
-
Reduced iron powder
-
Glacial acetic acid
-
Ethanol
-
Water
-
Ethyl acetate
-
2M Potassium Hydroxide (KOH)
Equipment:
-
Reaction vessel
-
Ultrasonic bath (optional, can accelerate the reaction)
-
Filtration apparatus
-
Separatory funnel
Procedure:
-
To a suspension of the nitro compound (e.g., 1 mmol) in a mixture of glacial acetic acid (2 mL), ethanol (2 mL), and water (1 mL), add reduced iron powder (approx. 5 mmol).[7]
-
Stir the resulting suspension. The reaction can be promoted by heating or using an ultrasonic bath at around 30°C for 1 hour.[7]
-
Monitor the reaction for completion using TLC.[7]
-
Once complete, filter the reaction mixture to remove the iron residue and wash the residue with ethyl acetate.[7]
-
Partition the filtrate with 2M KOH.[7]
-
Extract the basic aqueous layer with ethyl acetate (3 times).[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Data Presentation:
| Parameter | Value | Reference |
| Reagents | Iron powder, Acetic Acid | [7][8] |
| Key Advantages | Low cost, non-toxic, environmentally friendly, high functional group tolerance | [8] |
Method 3: Reduction with Tin(II) Chloride (SnCl₂)
Stannous chloride is another mild reagent for the reduction of nitroarenes to anilines.[4][9][10]
This is a general procedure for nitro reduction using SnCl₂.[7]
Materials:
-
Dimethyl 5-nitroisophthalate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
2M Potassium Hydroxide (KOH)
Equipment:
-
Reaction flask
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a solution of the nitro compound (e.g., 1 mmol) in ethanol (5 mL), add SnCl₂·2H₂O (approx. 10 mmol).[7]
-
Stir the reaction mixture. The reaction can be facilitated by gentle heating or sonication for about 2 hours at 30°C.[7]
-
Monitor the reaction for completion by TLC.[7]
-
Remove the solvent under reduced pressure.[7]
-
Partition the crude residue between ethyl acetate and 2M KOH.[7]
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the product by flash silica gel column chromatography.[7]
Data Presentation:
| Parameter | Value | Reference |
| Reagent | Tin(II) chloride dihydrate (SnCl₂·2H₂O) | [7][10] |
| Key Advantages | Mild reaction conditions, selective reduction | [4][10] |
| Note | Can generate tin-based byproducts that may require careful removal.[10] |
Visualizations
Overall Synthesis Workflow
Caption: Overall two-step synthesis of this compound.
Logical Relationship of Reduction Methods
Caption: Various methods for the reduction of the nitro group.
References
- 1. Dimethyl 5-nitroisophthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arveelabs.com [arveelabs.com]
- 3. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Page loading... [wap.guidechem.com]
- 7. scispace.com [scispace.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 10. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Preparation of Dimethyl 5-aminoisophthalate
This document provides a detailed protocol for the laboratory-scale synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] The primary method described is the catalytic hydrogenation of Dimethyl 5-nitroisophthalate.
Chemical Properties and Safety Information
This compound is a white to off-white crystalline solid.[2] It is soluble in solvents like ethyl acetate, dichloromethane, and chloroform, but has low solubility in water and methanol.[1][3]
Safety Precautions:
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][6]
-
Precautionary Statements: Avoid breathing dust (P261), wear protective gloves and eye protection (P280), and if on skin, wash with plenty of water (P302 + P352).[4]
-
Recommended PPE: N95 dust mask, chemical safety goggles, and nitrile gloves.[4]
| Parameter | Value | Reference |
| CAS Number | 99-27-4 | [4] |
| Molecular Formula | C10H11NO4 | [3] |
| Molecular Weight | 209.20 g/mol | [4] |
| Melting Point | 178-181 °C | [4] |
| Boiling Point | 178-180 °C | [3] |
| Density | 1.248 ± 0.06 g/cm³ | [3] |
| Appearance | White to light yellow powder/crystal | |
| Purity | >98% |
Experimental Protocol: Catalytic Hydrogenation of Dimethyl 5-nitroisophthalate
This protocol details the reduction of the nitro group of Dimethyl 5-nitroisophthalate to an amine using a palladium on carbon (Pd/C) catalyst.
Materials and Equipment:
-
Dimethyl 5-nitroisophthalate
-
5% Palladium on carbon (5% Pd/C)
-
Methanol (MeOH)
-
2M Hydrochloric acid (HCl)
-
2M Sodium hydroxide (NaOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Hydrogenation vessel (e.g., Parr hydrogenator) or a two-neck round-bottom flask with a balloon of hydrogen
-
Mechanical stirrer
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a 2L hydrogenation vessel equipped with a mechanical stirrer and a thermometer, add Dimethyl 5-nitroisophthalate (95.7 g, 0.4 mol), methanol (0.8 L), and 2M HCl (0.3 L, 0.6 mol).[3]
-
Catalyst Addition: To this suspension, carefully add 5% Pd/C catalyst (8 g).[3]
-
Hydrogenation: Purge the vessel with nitrogen gas and then with hydrogen gas.[3] Pressurize the vessel with hydrogen and maintain the temperature between 45 and 55 °C.[3] Stir the suspension vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature and carefully filter the suspension to remove the Pd/C catalyst.
-
pH Adjustment: Transfer the filtrate to a suitable container and add 2M NaOH solution until the pH of the solution reaches 10.[3] This will cause the product to precipitate.
-
Product Isolation: Collect the crystallized solid product by filtration.[3]
-
Washing and Drying: Wash the collected solid with deionized water and then dry it under vacuum in the presence of a desiccant like P2O5 to obtain this compound.[3] A yield of approximately 77.0 g (92%) can be expected.[3]
-
Purification (Optional): If further purification is required, the crude product can be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[3]
Alternative Protocol: Esterification of 5-Aminoisophthalic Acid
This method is suitable if the starting material is 5-aminoisophthalic acid.
Materials:
-
5-Aminoisophthalic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric acid (H2SO4)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: Dissolve 5-aminoisophthalic acid (1.0 g, 5.52 mmol) in 10 ml of methanol in a round-bottom flask.[3]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated H2SO4 to the solution.[3]
-
Reflux: Heat the solution to reflux at 90 °C and maintain for an extended period (overnight).[3]
-
Workup: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in 15 ml of ethyl acetate.[3]
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 ml) and brine (2 x 15 ml).[3]
-
Drying and Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under vacuum to yield this compound.[3]
Data Summary
| Method | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Catalytic Hydrogenation | Dimethyl 5-nitroisophthalate | 5% Pd/C, H2, MeOH, HCl | 45-55 | - | 92 |
| Esterification | 5-Aminoisophthalic acid | MeOH, conc. H2SO4 | 90 | Overnight | - |
| Catalytic Reduction | Nitro compound | Fe2O3/NGr@C, HCOOH/Et3N, THF | 120 | 20-24 | - |
Characterization Data
The structure of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Data |
| ¹H-NMR | Consistent with the expected structure.[3] |
| ¹³C-NMR | Consistent with the expected structure.[3] |
| IR Spectroscopy | Consistent with the expected structure.[3] |
| Mass Spectrometry | Consistent with the expected structure.[3] |
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Dimethyl 5-aminoisophthalate in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 5-aminoisophthalate (DM5AIP) is a versatile monomer utilized in the synthesis of functional polymers. Its aromatic structure, coupled with the presence of both amine and ester functional groups, allows for its incorporation into a variety of polymer architectures, including polyamides, polyesters, and poly(ester-amide)s. These polymers are of significant interest in the biomedical and pharmaceutical fields due to their potential for tailored biodegradability, mechanical properties, and drug delivery capabilities. This document provides detailed application notes and experimental protocols for the use of DM5AIP as a monomer in polymerization, with a focus on applications relevant to drug development.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 99-27-4 | [1] |
| Molecular Formula | C₁₀H₁₁NO₄ | [1] |
| Molecular Weight | 209.20 g/mol | [1] |
| Appearance | Powder | |
| Melting Point | 178-181 °C | |
| Solubility | Soluble in many polar organic solvents | [2] |
Polymerization Reactions Using this compound
DM5AIP can be polymerized through various methods, primarily polycondensation reactions, to form different types of polymers. The choice of co-monomer and polymerization technique dictates the final properties of the polymer.
Polyamide Synthesis
Aromatic polyamides, also known as aramids, can be synthesized using DM5AIP as the diamine monomer. These polymers are known for their high thermal stability and mechanical strength. The general reaction involves the condensation of DM5AIP with a diacid chloride.
Logical Relationship: Polyamide Synthesis
Caption: Synthesis of aromatic polyamides via polycondensation.
Polyester Synthesis
DM5AIP can also be used to synthesize polyesters, although this application is less common than its use in polyamide synthesis. In this case, the amine group would typically be modified or the polymerization would proceed through the ester functionalities, potentially with a diol co-monomer.
Poly(ester-amide) Synthesis
The bifunctional nature of DM5AIP makes it an ideal candidate for the synthesis of poly(ester-amide)s. These polymers combine the desirable properties of both polyesters (e.g., biodegradability) and polyamides (e.g., thermal and mechanical strength). The synthesis can be achieved by reacting DM5AIP with a diacid and a diol, or by reacting it with a monomer containing both a carboxylic acid and a hydroxyl group.
Experimental Workflow: Poly(ester-amide) Synthesis
References
Application Notes and Protocols: The Role of Dimethyl 5-aminoisophthalate in Polyamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimethyl 5-aminoisophthalate (DM5A) as a functional monomer in the synthesis of advanced polyamides. The incorporation of this monomer offers a versatile platform for modifying polymer properties to suit a variety of high-performance applications.
Introduction to Functional Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their rigid structure often leads to poor solubility and high processing temperatures, limiting their applications. A key strategy to overcome these limitations is the incorporation of functional monomers into the polymer backbone. This compound, with its reactive amino group and ester functionalities, serves as an excellent candidate for creating functional polyamides with tailored properties. The presence of the amino group provides a site for further chemical modification, enhances solubility, and can influence the polymer's thermal and mechanical characteristics.
Role of this compound in Polyamide Synthesis
This compound is a trifunctional monomer that can be strategically incorporated into polyamide chains. The two methyl ester groups can be hydrolyzed to carboxylic acids or converted to more reactive acyl chlorides, which then readily participate in polycondensation reactions with diamines to form the polyamide backbone. The pendant amino group, ortho to one of the carboxyl groups and meta to the other, introduces a significant alteration to the polymer's structure and properties.
The primary roles of incorporating DM5A into polyamide synthesis include:
-
Enhanced Solubility and Processability: The amino group disrupts the regular packing of polymer chains, leading to improved solubility in organic solvents and lower melting or glass transition temperatures. This facilitates easier processing of the resulting polyamides.
-
Introduction of Reactive Sites: The free amino group serves as a handle for post-polymerization modifications. This allows for the grafting of other molecules, cross-linking of the polymer chains, or the introduction of specific functionalities for applications such as drug delivery or membrane separations.
-
Tuning of Thermal and Mechanical Properties: The presence of the amino functionality influences the intermolecular hydrogen bonding within the polymer matrix, thereby affecting its thermal stability and mechanical strength. While some disruption of chain packing might slightly decrease the maximum achievable tensile strength compared to highly crystalline aramids, the overall balance of properties can be optimized for specific needs.
Quantitative Data Presentation
The following tables summarize representative quantitative data for aromatic polyamides synthesized with functionalized isophthalic acid derivatives. It is important to note that specific values for polyamides derived directly from this compound are not widely available in the public domain and the data presented for the "Amino-Functionalized Polyamide" is a predictive range based on structure-property relationships observed in similar systems.[1]
Table 1: Thermal Properties of Functionalized Aromatic Polyamides
| Polymer Type | Monomers | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (Td10) (°C) |
| Standard Aromatic Polyamide | m-Phenylenediamine + Isophthaloyl Chloride | 250 - 280 | 450 - 500 |
| Alkoxy-Functionalized Polyamide | 4,4'-Oxydianiline + 5-Methoxyisophthalic Acid | 220 - 250 | 420 - 470 |
| Amino-Functionalized Polyamide (Predicted) | Various Diamines + 5-Aminoisophthalic Acid | 230 - 260 | 430 - 480 |
Table 2: Mechanical Properties of Functionalized Aromatic Polyamide Films
| Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Standard Aromatic Polyamide | 80 - 120 | 2.5 - 4.0 | 5 - 15 |
| Alkoxy-Functionalized Polyamide | 70 - 100 | 2.0 - 3.5 | 10 - 20 |
| Amino-Functionalized Polyamide (Predicted) | 75 - 105 | 2.2 - 3.8 | 8 - 18 |
Experimental Protocols
The following are generalized protocols for the synthesis of functionalized aromatic polyamides. While a specific protocol for DM5A is not detailed in the literature, these methods for structurally similar monomers are highly applicable.
Protocol 1: Monomer Preparation - Conversion of this compound to 5-Aminoisophthaloyl Dichloride
This initial step is often necessary to activate the carboxylic acid groups for polymerization.
Materials:
-
This compound (DM5A)
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add this compound (1 equivalent).
-
Add an excess of thionyl chloride (5-10 equivalents) and a few drops of anhydrous DMF.
-
Heat the mixture to reflux (approximately 80°C) under a nitrogen atmosphere and stir.
-
Monitor the reaction for the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 4-6 hours, and the solution will become clear.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
Add anhydrous toluene to the flask and distill it off to azeotropically remove any remaining traces of thionyl chloride. Repeat this step twice.
-
The resulting 5-aminoisophthaloyl dichloride can be purified by recrystallization from a suitable solvent (e.g., a hexane/toluene mixture) or used directly in the next step.
Protocol 2: Low-Temperature Solution Polycondensation
This is a common and effective method for synthesizing high-molecular-weight aromatic polyamides.[2]
Materials:
-
5-Aminoisophthaloyl dichloride (1 equivalent)
-
Aromatic diamine (e.g., 4,4'-oxydianiline, m-phenylenediamine) (1 equivalent)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Methanol
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
In the flask, dissolve the aromatic diamine (1 equivalent) and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous NMP under a nitrogen atmosphere. Stir until all solids have dissolved.
-
Cool the diamine solution to 0°C using an ice bath.
-
Dissolve 5-aminoisophthaloyl dichloride (1 equivalent) in a minimal amount of anhydrous NMP in the dropping funnel.
-
Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 4 to 24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash it thoroughly with fresh methanol, and then with hot water to remove any residual solvent and LiCl.
-
Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of amino-functionalized polyamides.
Polyamide Synthesis Reaction
Caption: General reaction for polyamide synthesis via polycondensation.
Logical Relationship of Monomer Structure to Polymer Properties
Caption: Influence of DM5A on polyamide properties and applications.
References
Application Notes and Protocols: Dimethyl 5-Aminoisophthalate for Metal-Organic Frameworks in Drug Delivery
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery. The choice of the organic linker is crucial as it dictates the physicochemical properties of the resulting MOF, influencing its stability, biocompatibility, and drug loading and release characteristics.
Dimethyl 5-aminoisophthalate is a valuable linker precursor for synthesizing functionalized MOFs. The ester groups can be hydrolyzed in situ during solvothermal synthesis to form carboxylate coordinating groups, while the amino group provides a functional handle for modulating drug interactions and release kinetics. The presence of the amino group can enhance the loading of certain drugs through hydrogen bonding and alter the hydrophilicity of the MOF pores, leading to more controlled and sustained release profiles.
These application notes provide an overview of the use of this compound in the synthesis of MOFs for drug delivery applications, along with detailed protocols for synthesis, drug loading, and characterization.
Application: Drug Delivery using an Amino-Functionalized MOF
This section focuses on a copper-based MOF synthesized using 5-aminoisophthalic acid (from the hydrolysis of this compound) for the delivery of the non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
Case Study: Copper-5-Aminoisophthalate MOF (AIPA-Cu(II) MOF) for Ibuprofen Delivery
A study by Inbasekar et al. demonstrated the synthesis of a copper-5-aminoisophthalic acid MOF (AIPA-Cu(II) MOF) and its potential as a carrier for ibuprofen. The research highlighted that the porous nature and the presence of uncoordinated free amino groups in the linker are expected to facilitate better drug loading through van der Waals forces and hydrogen bonding. The AIPA-Cu(II) MOF exhibited good loading capacity for ibuprofen and demonstrated excellent controlled release in vitro.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for MOFs synthesized with amino-functionalized linkers, providing a comparative perspective.
Table 1: Physicochemical Properties of Amino-Functionalized MOFs
| MOF Name | Metal Ion | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Reference |
| AIPA-Cu(II) MOF | Cu(II) | 5-Aminoisophthalic Acid | Data not explicitly stated | Data not explicitly stated | Mesoporous | [1] |
| IRMOF-3 | Zn(II) | 2-Aminoterephthalic Acid | ~1500-2000 (Typical) | ~0.6-0.8 (Typical) | ~8.7 | General Literature |
| Functionalized Cu-MOF | Cu(II) | 5-Nitroisophthalic Acid (then amino-functionalized) | Data not explicitly stated | Data not explicitly stated | Porous | [2][3] |
Note: Specific BET and pore volume data for AIPA-Cu(II) MOF were not available in the cited abstract, but the material was characterized as porous.
Table 2: Drug Loading and Release in Amino-Functionalized MOFs
| MOF Name | Drug | Drug Loading Capacity (wt%) | Drug Loading Capacity (mg/g) | Release Conditions | % Release | Reference |
| AIPA-Cu(II) MOF | Ibuprofen | Good loading capacity reported | - | In-vitro studies | Excellent controlled release | [1] |
| Functionalized Cu-MOF | Ibuprofen | 25.50% | 1530.20 | SBF (pH 7.4), 37°C | 79.62% after extended period | [2][3] |
| IRMOF-3 | Curcumin | 55.36% | - | In-vitro simulation | Slower release than non-functionalized IRMOF-1 | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Zinc-5-Aminoisophthalate MOF
This protocol is adapted from a patented solvothermal synthesis method for a zinc-based MOF using 5-aminoisophthalic acid.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
5-Aminoisophthalic acid (or this compound, assuming in situ hydrolysis)
-
N,N-Dimethylformamide (DMF)
-
Distilled water
-
Polytetrafluoroethylene (PTFE)-lined autoclave
Procedure:
-
In a beaker, prepare a mixture of 0.0298 g (0.05 mmol) of Zn(NO₃)₂·6H₂O and 0.0091 g (0.05 mmol) of 5-aminoisophthalic acid.
-
Add 4 mL of DMF and 4 mL of distilled water to the mixture.
-
Stir the mixture until a homogeneous suspension is formed.
-
Transfer the suspension to a PTFE-lined autoclave.
-
Seal the autoclave and place it in an oven preheated to 85°C.
-
Maintain the reaction at a constant temperature of 85°C for 120 hours.
-
After the reaction is complete, allow the autoclave to cool naturally to room temperature.
-
Filter the resulting solid product.
-
Wash the collected crystals with fresh DMF to remove any unreacted starting materials.
-
Dry the final product at room temperature to obtain block crystals of the Zn-5-aminoisophthalate MOF.[5]
Protocol 2: Drug Loading via Impregnation Method
This is a general protocol for loading a drug into a pre-synthesized MOF.
Materials:
-
Synthesized and activated MOF (e.g., Zn-5-aminoisophthalate MOF)
-
Drug of interest (e.g., Ibuprofen)
-
Suitable solvent for the drug (e.g., ethanol, dichloromethane)
Procedure:
-
Activate the synthesized MOF to remove any solvent molecules from its pores. This is typically done by heating the MOF under vacuum.
-
Prepare a concentrated solution of the drug in a suitable solvent. The concentration will depend on the drug's solubility and the desired loading amount.
-
Immerse a known quantity of the activated MOF in the drug solution.
-
Stir the suspension at room temperature for a specified period (e.g., 24-48 hours) to allow the drug molecules to diffuse into the MOF pores.
-
After the loading period, separate the drug-loaded MOF from the solution by centrifugation or filtration.
-
Wash the drug-loaded MOF with a small amount of fresh solvent to remove any drug molecules adsorbed on the external surface.
-
Dry the drug-loaded MOF under vacuum at a mild temperature to remove the solvent.
-
The amount of loaded drug can be quantified by analyzing the supernatant using techniques like UV-Vis spectroscopy or HPLC, or by thermogravimetric analysis (TGA) of the drug-loaded MOF.
Protocol 3: In-Vitro Drug Release Study
This protocol outlines a general procedure to study the release of a drug from a MOF carrier in a simulated physiological environment.
Materials:
-
Drug-loaded MOF
-
Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for blood and pH 5.5 for tumor microenvironment)
-
Shaking incubator or water bath
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Disperse a known amount of the drug-loaded MOF in a specific volume of PBS in a sealed container.
-
Place the container in a shaking incubator or water bath maintained at 37°C.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
To maintain a constant volume, replace the withdrawn aliquot with an equal volume of fresh, pre-warmed PBS.
-
Centrifuge the withdrawn aliquot to separate any MOF particles.
-
Analyze the supernatant to determine the concentration of the released drug using a pre-established calibration curve with a UV-Vis spectrophotometer or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizations
Experimental Workflow and Logical Relationships
Caption: Workflow for MOF synthesis, activation, drug loading, and release.
Caption: Role of the amino group in enhancing drug delivery properties.
References
Application Notes and Protocols for Dimethyl 5-aminoisophthalate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 5-aminoisophthalate (DM5AIP) is a versatile aromatic compound that serves as a valuable building block in the field of materials science. Its unique structure, featuring both amine and ester functional groups on a central benzene ring, allows for its use as a monomer in the synthesis of various high-performance polymers and as a ligand in the creation of functional metal-organic frameworks (MOFs). This document provides detailed application notes and experimental protocols for the utilization of DM5AIP in the development of advanced materials.
I. High-Performance Polymers: Polyamides and Polyimides
DM5AIP is a key monomer for the synthesis of aromatic polyamides and polyimides, classes of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The amine functionality of DM5AIP allows it to react with diacyl chlorides or dianhydrides, while the ester groups can be hydrolyzed to carboxylic acids for further reactions.
Application Note: Aromatic Polyamides from this compound
Aromatic polyamides, or aramids, synthesized using DM5AIP can exhibit enhanced solubility and processability compared to their more rigid counterparts, without significantly compromising their desirable high-performance properties. The meta-substituted pattern of the functional groups in DM5AIP introduces kinks in the polymer chain, disrupting the extensive hydrogen bonding that typically leads to high crystallinity and poor solubility.
Table 1: Typical Properties of Aromatic Polyamides
| Property | Typical Value Range |
| Inherent Viscosity (dL/g) | 0.5 - 2.5 |
| Glass Transition Temperature (Tg, °C) | 200 - 300[1] |
| 10% Weight Loss Temperature (TGA, °C) | 400 - 550[1] |
| Tensile Strength (MPa) | 70 - 100[1] |
| Tensile Modulus (GPa) | 2.0 - 3.5[1] |
| Solubility | Soluble in aprotic polar solvents (e.g., NMP, DMAc, DMF) containing LiCl[1] |
Experimental Protocol: Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of an aromatic polyamide from DM5AIP and an aromatic diacyl chloride.
Materials:
-
This compound (DM5AIP)
-
Aromatic diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
Procedure:
-
Monomer Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve DM5AIP (1 equivalent) and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous NMP. Stir the mixture under a nitrogen atmosphere until all solids are dissolved.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Diacyl Chloride: In a separate flask, dissolve the aromatic diacyl chloride (1 equivalent) in a minimal amount of anhydrous NMP. Add this solution dropwise to the stirred DM5AIP solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. A significant increase in viscosity will be observed.
-
Precipitation and Purification: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol and then with water to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 80-100°C overnight.
Experimental Workflow for Polyamide Synthesis
Caption: Workflow for Aromatic Polyamide Synthesis.
Application Note: Polyimides from this compound
Polyimides are another class of high-performance polymers that can be synthesized using DM5AIP as a diamine monomer. These materials are known for their outstanding thermal stability, excellent mechanical properties, and good dielectric performance, making them suitable for applications in the aerospace and electronics industries.
Table 2: Typical Properties of Aromatic Polyimides
| Property | Typical Value Range |
| Inherent Viscosity (dL/g) | 0.5 - 2.0 |
| Glass Transition Temperature (Tg, °C) | 250 - 400+ |
| 10% Weight Loss Temperature (TGA, °C) | > 500 |
| Tensile Strength (MPa) | 80 - 150 |
| Tensile Modulus (GPa) | 2.5 - 4.0 |
| Dielectric Constant (at 1 MHz) | 2.9 - 3.5 |
Experimental Protocol: Synthesis of Polyimides via a Two-Step Method
This protocol outlines the synthesis of a polyimide from DM5AIP and a dianhydride.
Materials:
-
This compound (DM5AIP)
-
Aromatic dianhydride (e.g., pyromellitic dianhydride, PMDA)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve DM5AIP (1 equivalent) in anhydrous DMAc. Cool the solution to 0°C in an ice bath.
-
Dianhydride Addition: Gradually add the aromatic dianhydride (1 equivalent) to the stirred solution. Rinse the beaker that contained the dianhydride with a small amount of DMAc and add it to the reaction flask.
-
Polymerization to Poly(amic acid): Allow the reaction mixture to warm to room temperature and stir for 8-12 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.
-
Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride (4 equivalents) and pyridine (2 equivalents) as the imidization agent and catalyst, respectively. Continue stirring at room temperature for 12-24 hours.
-
Precipitation and Purification: Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.
-
Washing and Drying: Collect the polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 150-200°C for several hours.
II. Metal-Organic Frameworks (MOFs)
The ester groups of DM5AIP can be readily hydrolyzed to form 5-aminoisophthalic acid, which serves as a versatile organic linker for the synthesis of metal-organic frameworks (MOFs). The presence of both carboxylate and amine groups allows for the formation of diverse network topologies and the potential for post-synthetic modification of the amine group. These MOFs have shown promise in applications such as gas storage, catalysis, and chemical sensing.
Application Note: MOFs for Photocatalysis and Sensing
MOFs derived from 5-aminoisophthalic acid can exhibit interesting functional properties. The aromatic linker can participate in energy transfer processes, making these materials suitable for photocatalytic applications, such as the degradation of organic pollutants. Furthermore, the framework structure and the presence of functional groups can lead to selective adsorption and sensing of various chemical species.
Table 3: Performance of MOFs based on 5-Aminoisophthalic Acid in Functional Applications
| MOF | Application | Target Analyte | Performance Metric |
| La(III)-MOF | Photocatalysis | Rhodamine B | ~81.6% degradation in 8 hours under UV light[2] |
| La(III)-MOF | Sensing | Acetone | High sensitivity (fluorescence quenching)[2] |
| Dy(III)-MOF | Sensing | Solvents | Variation in luminescence signal depending on the solvent[3][4] |
| Cu(II)-MOF | Photocatalysis | Methylene Blue | ~90% degradation in 100 minutes under UV light[5] |
Experimental Protocol: Solvothermal Synthesis of a MOF using 5-Aminoisophthalic Acid
This protocol describes a general procedure for the solvothermal synthesis of a MOF.
Materials:
-
5-Aminoisophthalic acid (hydrolyzed from DM5AIP)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Preparation of Reactant Solution: In a glass vial, dissolve 5-aminoisophthalic acid (1 equivalent) and the metal salt (1-2 equivalents) in a mixture of DMF and ethanol.
-
Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80°C and 150°C) and hold for a designated period (usually 24-72 hours).
-
Cooling and Crystal Collection: Allow the oven to cool down slowly to room temperature. Collect the resulting crystals by filtration or decantation.
-
Washing and Activation: Wash the collected crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove any unreacted starting materials and residual DMF from the pores.
-
Drying: Dry the crystals under vacuum or by gentle heating to activate the material for further characterization and application.
Experimental Workflow for MOF Synthesis
References
- 1. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dspace.ncl.res.in [dspace.ncl.res.in]
- 4. Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Functionalizing Resins with Dimethyl 5-aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the functionalization of solid-phase synthesis resins with Dimethyl 5-aminoisophthalate. This process yields a versatile scaffold for various applications in combinatorial chemistry, solid-phase organic synthesis, and the development of novel bioactive compounds. The protocols outlined below are primarily designed for use with chloromethylated polystyrene resins, commonly known as Merrifield resins.
Introduction
This compound is an aromatic compound containing a primary amine and two methyl ester functionalities. Covalently attaching this molecule to a solid support, such as a polystyrene resin, creates a functionalized resin with accessible reactive sites. The aromatic core provides rigidity, while the ester groups can be further modified or used as attachment points for diverse chemical libraries. The primary amine serves as the key reactive handle for immobilization onto the resin. Resins functionalized with such aromatic diamines or amino esters are valuable tools in drug discovery for the synthesis of heterocyclic compounds and other small molecule libraries.
Materials and Equipment
Reagents
-
This compound
-
Merrifield resin (chloromethylated polystyrene, 1% divinylbenzene cross-linked, 100-200 mesh, ~1.0 mmol/g loading)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Piperidine
-
Reagents for loading determination (e.g., Fmoc-glycine, HATU, DIPEA for spectrophotometric method)
Equipment
-
Solid-phase synthesis vessel with a fritted disc
-
Mechanical shaker or vortexer
-
Vacuum filtration apparatus
-
Round-bottom flasks
-
Standard laboratory glassware
-
Analytical balance
-
UV-Vis spectrophotometer (for loading determination)
-
FTIR spectrometer
Experimental Protocols
Protocol 1: Functionalization of Merrifield Resin
This protocol describes the nucleophilic substitution reaction between the primary amine of this compound and the chloromethyl groups on the Merrifield resin.
Procedure:
-
Resin Swelling:
-
Place the desired amount of Merrifield resin (e.g., 1.0 g) in a solid-phase synthesis vessel.
-
Add anhydrous DCM (10-15 mL per gram of resin) and allow the resin to swell for 1-2 hours at room temperature with occasional agitation.
-
Drain the DCM using a filtration apparatus.
-
Wash the resin three times with anhydrous DMF (10 mL per gram of resin for each wash).
-
-
Coupling Reaction:
-
Prepare a solution of this compound (3-5 equivalents relative to the resin's initial loading) and DIPEA (5-7 equivalents) in anhydrous DMF. Use enough DMF to ensure complete dissolution and to allow the resin to be fully suspended (approximately 10 mL per gram of resin).
-
Add the prepared solution to the swollen resin in the reaction vessel.
-
Seal the vessel and place it on a mechanical shaker.
-
Heat the reaction mixture to 50-60 °C and allow it to react for 18-24 hours.
-
-
Washing and Drying:
-
After the reaction is complete, cool the vessel to room temperature.
-
Drain the reaction mixture.
-
Wash the functionalized resin sequentially with:
-
DMF (3 x 10 mL)
-
DCM (3 x 10 mL)
-
MeOH (3 x 10 mL)
-
-
Dry the resin under high vacuum to a constant weight.
-
Protocol 2: Determination of Resin Loading (Spectrophotometric Method)
This method determines the amount of accessible primary amine groups on the functionalized resin by coupling an Fmoc-protected amino acid and then measuring the amount of Fmoc group cleaved.
Procedure:
-
Fmoc-Amino Acid Coupling:
-
Take a small, accurately weighed sample of the dry, functionalized resin (e.g., 20-30 mg).
-
Swell the resin in DMF.
-
Prepare a solution of Fmoc-glycine (5 equivalents based on the estimated loading), HATU (4.9 equivalents), and DIPEA (10 equivalents) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
-
Fmoc Cleavage and Quantification:
-
Accurately weigh a small amount of the dried Fmoc-loaded resin (e.g., 5-10 mg) into a volumetric flask.
-
Add a 20% solution of piperidine in DMF to the flask.
-
Agitate the mixture for 30 minutes to ensure complete cleavage of the Fmoc group.
-
Dilute the solution to a known volume with DMF.
-
Measure the absorbance of the resulting dibenzofulvene-piperidine adduct at 301 nm using a UV-Vis spectrophotometer.
-
Calculate the resin loading using the Beer-Lambert law:
-
Loading (mmol/g) = (Absorbance × Dilution Volume (L)) / (ε × Path Length (cm) × Resin Mass (g))
-
Where ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is typically 7800 L mol⁻¹ cm⁻¹.
-
-
Data Presentation
| Parameter | Merrifield Resin | Functionalized Resin (Expected) |
| Initial Loading (mmol/g) | ~1.0 | N/A |
| Final Loading (mmol/g) | N/A | 0.5 - 0.8 |
| Appearance | White to off-white beads | Pale yellow to brown beads |
| FTIR (cm⁻¹) | C-Cl stretch (~673) | N-H bend (~1600), C=O stretch (~1720) |
Visualization
Experimental Workflow
Caption: Workflow for the functionalization of Merrifield resin.
Reaction Scheme
Caption: Reaction of Merrifield resin with this compound.
Applications in Drug Development
Resins functionalized with this compound can serve as a starting point for the solid-phase synthesis of various compound libraries. The two ester groups can be hydrolyzed to the corresponding dicarboxylic acid, which can then be used to create libraries of amides or esters. Alternatively, the aromatic ring can be further functionalized. This platform is particularly useful for:
-
Scaffold Decoration: The isophthalate core can be used as a central scaffold to which different R-groups are attached, allowing for the exploration of structure-activity relationships (SAR).
-
Combinatorial Chemistry: The solid-phase nature of the functionalized resin allows for the rapid and efficient synthesis of large numbers of related compounds for high-throughput screening.
-
Synthesis of Heterocycles: The functional groups on the immobilized isophthalate can be used in cyclization reactions to generate libraries of heterocyclic compounds, which are prevalent in many drug molecules.
While no specific signaling pathways are directly modulated by this functionalized resin itself, it serves as an invaluable tool for the synthesis of molecules that can be designed to target a wide range of biological pathways implicated in various diseases. The development of libraries based on this scaffold can lead to the discovery of novel ligands for receptors, enzyme inhibitors, or other bioactive molecules.
Application Notes and Protocols for Reactions of Dimethyl 5-aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental setups and protocols for various chemical transformations involving Dimethyl 5-aminoisophthalate. This versatile building block, also known as 3,5-dicarbomethoxyaniline, is a valuable intermediate in the synthesis of pharmaceuticals, functional polymers, and dyes.
I. Synthesis of this compound
The primary route for the synthesis of this compound is the reduction of its nitro precursor, Dimethyl 5-nitroisophthalate. Several effective methods are available, with catalytic hydrogenation being the most common.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines a standard procedure for the reduction of Dimethyl 5-nitroisophthalate using a palladium on carbon catalyst.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Dimethyl 5-nitro-1,4-benzenedicarboxylate | 239.18 | 95.7 g | 0.4 |
| 5% Palladium on Carbon (Pd/C) | - | 8 g | - |
| Methanol | 32.04 | 0.8 L | - |
| 2M Hydrochloric Acid (HCl) | 36.46 | 0.3 L | 0.6 |
| 2M Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Charge a 2L hydrogenation vessel equipped with a mechanical stirrer and a thermometer with Dimethyl 5-nitro-1,4-benzenedicarboxylate, 5% Pd/C, methanol, and 2M HCl.[1]
-
Purge the vessel with nitrogen gas.
-
Maintain the suspension under mechanical stirring at a temperature of 45 to 55°C.
-
After the reaction is complete (monitored by TLC or LC-MS), filter the suspension to remove the insoluble residue (Pd/C).
-
Adjust the pH of the filtrate to 10 by adding 2M NaOH.
-
The product will crystallize out of the solution.
-
Recover the crystallized solid product by filtration.
-
Wash the solid with deionized water.
-
Dry the product under vacuum in the presence of P₂O₅ to obtain this compound.
Expected Yield: 77.0 g (92%)[1]
II. Reactions of the Amino Group
The primary amino group of this compound is a key functional handle for a variety of chemical transformations, including acylation, alkylation, and diazotization.
Protocol 2: N-Acetylation
This protocol describes the acylation of the amino group with acetic anhydride.
Experimental Workflow:
Caption: Workflow for the N-acetylation of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| This compound | 209.20 | 194 mg | 1.07 |
| Anhydrous Acetic Anhydride | 102.09 | 5 mL | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Dissolve this compound in anhydrous acetic anhydride with continuous stirring.
-
Heat the reaction solution to 100°C for one hour.
-
Cool the reaction mixture to 0°C.
-
Extract the product oil phase with ethyl acetate.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Evaporate the solvent in vacuo to obtain the pure N-acetylated product.
Expected Yield: 217 mg (90.8%)
III. Polymer Synthesis
This compound can serve as a monomer in the synthesis of polyamides by reacting with diacyl chlorides.
Protocol 3: Synthesis of Aromatic Polyamides
This protocol provides a general procedure for the low-temperature solution polycondensation of this compound with a diacyl chloride to form a polyamide.
Reaction Scheme:
Caption: General scheme for polyamide synthesis.
Materials:
| Reagent/Solvent | Rationale |
| This compound | Diamine monomer |
| Aromatic Diacyl Chloride (e.g., Isophthaloyl chloride) | Diacid monomer |
| Anhydrous N-Methyl-2-pyrrolidone (NMP) | Aprotic polar solvent |
| Anhydrous Lithium Chloride (LiCl) | Solubility promoter |
| Methanol/Water | Non-solvent for precipitation |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve the aromatic diacyl chloride (1 equivalent) in a minimal amount of anhydrous NMP.
-
Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-24 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitate the polyamide by pouring the viscous polymer solution into a large excess of methanol or water with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers, LiCl, and residual solvent.
-
Dry the polyamide in a vacuum oven.
Note: The molecular weight and properties of the resulting polyamide will depend on the specific diacyl chloride used, the purity of the monomers and solvent, and the strict exclusion of water from the reaction.
IV. Data Summary
| Reaction | Reactants | Key Reagents/Catalysts | Solvent | Temperature (°C) | Time | Yield (%) |
| Synthesis | Dimethyl 5-nitroisophthalate | 5% Pd/C, HCl | Methanol | 45-55 | - | 92[1] |
| N-Acetylation | This compound | Acetic Anhydride | Acetic Anhydride | 100 | 1 h | 90.8 |
| Polyamide Synthesis | This compound, Diacyl Chloride | LiCl | NMP | 0 to RT | 4-24 h | Varies |
Disclaimer: These protocols are intended for use by trained chemistry professionals in a well-equipped laboratory. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.
References
Application Notes and Protocols for the Purity Assessment of Dimethyl 5-aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the analytical methodologies for the characterization and purity determination of Dimethyl 5-aminoisophthalate (DM5AI). The following protocols provide step-by-step instructions for utilizing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the quality control of this important chemical intermediate.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a robust and widely used technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method is typically employed to separate DM5AI from its potential impurities.
Experimental Protocol: HPLC Analysis
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as a mixture of acetonitrile and water (50:50 v/v), to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
b) Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-22 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Data Presentation: HPLC
| Compound | Expected Retention Time (min) | Purity (%) |
| This compound | 8 - 12 | >98[1] |
| 5-Aminoisophthalic acid (impurity) | 3 - 5 | <0.5 |
| Dimethyl 5-nitroisophthalate (impurity) | 10 - 14 | <0.5 |
Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and exact mobile phase composition. Purity is determined by the peak area percentage.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, this method is particularly useful for identifying volatile organic impurities.
Experimental Protocol: GC-MS Analysis
a) Sample Preparation:
-
Dissolve approximately 1-2 mg of the this compound sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is completely dissolved. If necessary, sonicate for a few minutes.
-
Transfer the solution to a GC vial.
b) GC-MS Conditions:
| Parameter | Recommended Conditions |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Data Presentation: GC-MS
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 12 - 15 | 209 (M+), 178, 150, 120, 92[2][3] |
| Residual Solvents (e.g., Methanol) | < 3 | 31, 29 |
Note: Retention times are approximate. Mass fragments should be compared with a reference spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis of this compound.
Experimental Protocol: NMR Analysis
a) Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.
b) Spectrometer Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Number of Scans | 16-64 | 1024-4096 |
| Relaxation Delay | 1-2 s | 2-5 s |
Data Presentation: NMR
¹H NMR (DMSO-d₆, 400 MHz): [4][5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | m | 3H | Aromatic-H |
| ~5.6 | br s | 2H | -NH₂ |
| ~3.8 | s | 6H | 2 x -OCH₃ |
¹³C NMR (DMSO-d₆, 100 MHz): [4]
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | 2 x C=O |
| ~149 | C-NH₂ |
| ~132 | 2 x C-COOCH₃ |
| ~118 | Aromatic C-H |
| ~116 | Aromatic C-H |
| ~52 | 2 x -OCH₃ |
Note: Chemical shifts are approximate and may vary slightly based on solvent and concentration.
References
Application Notes and Protocols: The Versatile Role of Dimethyl 5-aminoisophthalate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 5-aminoisophthalate is a valuable and versatile building block in organic synthesis, particularly in the preparation of a range of pharmaceutical intermediates. Its aromatic core, substituted with an amine and two methyl ester functionalities, provides multiple reaction sites for derivatization, making it a key starting material in the synthesis of complex molecules, including diagnostic imaging agents and potentially other active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications
This compound is a crucial intermediate in the synthesis of:
-
X-Ray Contrast Agents: The parent compound, 5-aminoisophthalic acid, is a foundational component in the synthesis of non-ionic X-ray contrast media like Iohexol.[1][2] The amine group serves as a handle for further functionalization, while the carboxyl groups are often converted to amides to enhance water solubility and reduce toxicity.
-
PET Imaging Probes: The ability to introduce iodine via diazotization of the amine group makes this compound a precursor for radiolabeled compounds used in Positron Emission Tomography (PET).[3]
-
Novel Drug Scaffolds: The functional groups of this compound allow for its incorporation into diverse molecular scaffolds for the discovery of new therapeutic agents through reactions such as N-alkylation and amide bond formation.[1]
Data Presentation
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 99-27-4 | [4] |
| Molecular Formula | C₁₀H₁₁NO₄ | [4] |
| Molecular Weight | 209.20 g/mol | |
| Melting Point | 178-181 °C | |
| Appearance | White to light yellow powder or crystals | [5] |
| Solubility | Soluble in Chloroform | [4] |
| IUPAC Name | dimethyl 5-aminobenzene-1,3-dicarboxylate | [4] |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 5-iodoisophthalate (Intermediate for PET Probes)
This protocol describes the conversion of the amino group of this compound to an iodo group via a Sandmeyer-type reaction. This iodinated intermediate is a precursor for various imaging agents.[3]
Materials:
-
This compound
-
2N Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
In a suitable reaction vessel, stir this compound (6.276 g, 30.0 mmol) with 2N HCl (40 mL).
-
Once most of the solid has dissolved, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (2.52 g, 36.5 mmol) in water (23 mL) dropwise to the cooled mixture. Maintain the temperature at 0 °C and continue stirring for an additional 2 hours.
-
Prepare an ice-cold solution of potassium iodide (7.48 g, 45.0 mmol) in water (70 mL) and add it dropwise to the reaction mixture.
-
Allow the resulting mixture to warm to room temperature and stir for 12 hours.
-
Extract the aqueous mixture with Ethyl Acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over MgSO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: n-hexane) and recrystallize from MeOH to yield dimethyl 5-iodoisophthalate.
Quantitative Data:
| Product | Yield | Melting Point |
| Dimethyl 5-iodoisophthalate | 55% | 103–105 °C |
Protocol 2: General Procedure for Amide Coupling Reactions
The amino group of this compound can be acylated to form amides, a common transformation in the synthesis of pharmaceutical intermediates. This protocol provides a general method using a standard coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.1 equivalents) and HOBt (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Add EDC (1.2 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for N-Alkylation Reactions
The amino group of this compound can also undergo N-alkylation to introduce various alkyl or aryl-alkyl substituents.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Synthetic pathways from this compound.
Caption: Functional groups and reaction possibilities.
References
Application Notes: Synthesis and Application of a Specialty Azo Disperse Dye Derived from Dimethyl 5-Aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a specialty azo disperse dye using dimethyl 5-aminoisophthalate as the diazo component and N,N-diethylaniline as the coupling component. The resulting dye is suitable for coloring hydrophobic fibers such as polyester. This document outlines the complete workflow, from synthesis and purification to the application and evaluation of the dye on a textile substrate.
Overview and Principle
Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of an azo dye typically involves two main steps: diazotization and azo coupling[1].
-
Diazotization: An aromatic primary amine, in this case, this compound, is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium at low temperatures.
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component, an electron-rich aromatic compound such as N,N-diethylaniline. This electrophilic aromatic substitution reaction forms the stable azo dye[2].
The synthesized disperse dye can then be applied to polyester fabrics using a high-temperature dyeing method[3].
Materials and Methods
Materials and Equipment
| Material/Equipment | Description |
| This compound | Reagent grade, >98% purity |
| N,N-diethylaniline | Reagent grade, >99% purity |
| Sodium Nitrite (NaNO₂) | ACS grade |
| Hydrochloric Acid (HCl) | 37% concentrated |
| Sodium Acetate | Anhydrous, ACS grade |
| Ethanol | 95% |
| Methanol | ACS grade |
| Polyester Fabric | Scoured and bleached |
| Beakers and Flasks | Standard laboratory glassware |
| Magnetic Stirrer with Hotplate | |
| Ice Bath | |
| Buchner Funnel and Filter Paper | |
| High-Temperature Dyeing Machine | |
| Spectrophotometer | For color fastness evaluation |
| Crockmeter | For rubbing fastness testing |
Experimental Protocols
Protocol 1: Synthesis of Azo Disperse Dye
This protocol describes the synthesis of a hypothetical red disperse dye from this compound and N,N-diethylaniline.
-
Diazotization of this compound:
-
In a 250 mL beaker, dissolve 2.09 g (0.01 mol) of this compound in 20 mL of a 2:1 mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of distilled water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the this compound solution over 15 minutes, ensuring the temperature does not exceed 5 °C.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting solution is the diazonium salt solution.
-
-
Azo Coupling Reaction:
-
In a separate 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 50 mL of ethanol.
-
Add 5 g of sodium acetate to the N,N-diethylaniline solution and stir until dissolved.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring. Maintain the temperature below 5 °C.
-
A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 2 hours to ensure the completion of the coupling reaction.
-
-
Isolation and Purification of the Dye:
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the filter cake with cold water until the filtrate is neutral.
-
Recrystallize the crude dye from an ethanol/water mixture to purify it.
-
Dry the purified dye in a vacuum oven at 60 °C.
-
Protocol 2: Application of the Disperse Dye to Polyester Fabric
This protocol details the procedure for dyeing polyester fabric with the synthesized azo disperse dye.
-
Preparation of the Dye Bath:
-
Prepare a dye stock solution by pasting 0.2 g of the synthesized dye with 2 mL of a dispersing agent and then adding 100 mL of distilled water.
-
Prepare the dye bath by adding the required amount of the dye stock solution to achieve a 1% shade on the weight of the fabric (owf).
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
The material-to-liquor ratio should be maintained at 1:40.
-
-
Dyeing Procedure:
-
Introduce the polyester fabric into the dye bath at room temperature.
-
Raise the temperature of the dye bath to 130 °C at a rate of 2 °C/minute.
-
Maintain the dyeing at 130 °C for 60 minutes.
-
Cool the dye bath to 70 °C.
-
Remove the dyed fabric and rinse it thoroughly with cold water.
-
-
Reduction Clearing:
-
Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.
-
Treat the dyed fabric in this bath at 80 °C for 20 minutes.
-
Rinse the fabric with hot water and then cold water.
-
Dry the dyed fabric in the open air.
-
Data Presentation
The following tables present hypothetical performance data for the synthesized specialty dye.
Table 1: Physicochemical Properties and Yield
| Property | Value |
| Molecular Formula | C₂₀H₂₄N₄O₄ |
| Molecular Weight | 392.43 g/mol |
| Appearance | Dark Red Powder |
| Melting Point | 185-188 °C |
| Yield | 85% |
| λmax (in Acetone) | 510 nm |
Table 2: Fastness Properties of the Dyed Polyester Fabric (1% owf)
| Fastness Test | Rating (Grey Scale) |
| Light Fastness (ISO 105-B02) | 5-6 |
| Washing Fastness (ISO 105-C06) | |
| - Change in Color | 4-5 |
| - Staining on Cotton | 4 |
| Rubbing Fastness (ISO 105-X12) | |
| - Dry | 4-5 |
| - Wet | 4 |
| Perspiration Fastness (ISO 105-E04) | |
| - Acidic | 4-5 |
| - Alkaline | 4 |
Visualizations
Diagram 1: Synthesis Workflow of the Azo Disperse Dye
Caption: Workflow for the synthesis and application of the azo disperse dye.
Diagram 2: Logical Relationship in Azo Dye Synthesis
Caption: Key components and reactions in the synthesis of the azo dye.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the synthesis of a specialty azo disperse dye from this compound and its application to polyester fabric. The hypothetical data suggests that such a dye could exhibit good fastness properties, making it a viable candidate for textile applications. Researchers can adapt these methodologies to explore the synthesis of a wide range of novel azo dyes by varying the coupling components, thereby tuning the color and performance properties of the final products.
References
Application Notes and Protocols: Post-Synthetic Modification of Metal-Organic Frameworks with Amine-Bearing Isophthalate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[1][2] Post-synthetic modification (PSM) is a powerful technique to introduce or alter functional groups within a pre-synthesized MOF structure, allowing for the fine-tuning of its properties for specific applications without altering the underlying framework topology.[3][4][5]
This document provides detailed application notes and protocols for the conceptual post-synthetic modification of a robust and widely studied amino-functionalized MOF, UiO-66-NH2, with a molecule structurally related to Dimethyl 5-aminoisophthalate. This modification aims to introduce ester functionalities into the MOF pores, which can subsequently be hydrolyzed to carboxylic acids. Such modifications can enhance the MOF's capabilities for drug delivery by providing sites for drug conjugation and improving biocompatibility.[6][7]
Conceptual Application: Drug Delivery
The introduction of isophthalate moieties with accessible functional groups into the pores of a MOF like UiO-66-NH2 can create a versatile platform for drug delivery applications. The rationale is as follows:
-
Increased Drug Loading: The introduced functional groups can provide additional interaction sites for drug molecules, potentially increasing the loading capacity.
-
Controlled Release: The ester groups of the modifying agent can be hydrolyzed under physiological conditions to carboxylic acids. This change in the chemical environment within the MOF pores can trigger the release of a loaded drug. Furthermore, the carboxylic acid groups can be used for covalent conjugation of drugs containing amine or alcohol functionalities.
-
Targeted Delivery: The functional groups introduced via PSM can serve as handles for the attachment of targeting ligands, enabling the specific delivery of the drug-loaded MOF to diseased cells or tissues.[1]
-
Biocompatibility: Surface modification of MOFs can enhance their stability and reduce cytotoxicity, which are crucial prerequisites for biomedical applications.[1]
Experimental Protocols
This section details the synthesis of the parent MOF (UiO-66-NH2) and a representative protocol for its post-synthetic modification.
Synthesis of Parent MOF: UiO-66-NH2
This protocol is adapted from established literature procedures.[8]
Materials:
-
Zirconium(IV) chloride (ZrCl4)
-
2-aminoterephthalic acid (H2N-BDC)
-
N,N-Dimethylformamide (DMF)
-
Acetic Acid
Procedure:
-
In a clean, dry beaker, dissolve ZrCl4 (0.175 g, 0.75 mmol) and 2-aminoterephthalic acid (0.135 g, 0.75 mmol) in a mixture of DMF (20 mL) and acetic acid (2.4 mL).
-
Transfer the solution to a Teflon-lined microwave reactor vessel.
-
Heat the mixture to 120 °C for 1 hour in a microwave reactor.
-
After cooling to room temperature, collect the solid product by filtration.
-
Wash the product thoroughly with fresh DMF and then with methanol.
-
Dry the resulting UiO-66-NH2 powder under vacuum at 150 °C overnight.
Post-Synthetic Modification of UiO-66-NH2
The following is a representative protocol for the covalent modification of the amino groups on the UiO-66-NH2 framework with an anhydride, which introduces ester functionalities.
Materials:
-
Synthesized and activated UiO-66-NH2
-
1,3-benzenedicarboxylic acid, 5-methoxycarbonyl-, 1-anhydride with acetic acid (a conceptual anhydride for this protocol)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Suspend the activated UiO-66-NH2 (100 mg) in anhydrous DCM (10 mL) in a sealed vial.
-
Add a solution of the conceptual anhydride (e.g., 1,3-benzenedicarboxylic acid, 5-methoxycarbonyl-, 1-anhydride with acetic acid) in anhydrous DCM (5 mL) to the MOF suspension. The molar excess of the anhydride should be optimized, but a 5-fold excess relative to the amino groups in the MOF is a good starting point.
-
Seal the vial and stir the reaction mixture at room temperature for 48 hours.
-
Collect the solid product by centrifugation or filtration.
-
Wash the modified MOF extensively with fresh DCM to remove any unreacted anhydride and byproducts.
-
Perform a solvent exchange with a volatile solvent like acetone.
-
Dry the final product under vacuum at a temperature that does not degrade the introduced functional groups (e.g., 80 °C).
Characterization
A suite of characterization techniques is essential to confirm the successful synthesis of the parent MOF and its post-synthetic modification.
| Technique | Purpose | Expected Outcome for Successful Modification |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and structural integrity of the MOF after modification. | The PXRD pattern of the modified MOF should match that of the parent UiO-66-NH2, indicating that the framework structure is retained. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF before and after modification. | Disappearance or reduction of the N-H stretching bands of the primary amine in UiO-66-NH2 and the appearance of new bands corresponding to the amide C=O and N-H stretching, as well as the ester C=O stretching from the modifying agent. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (after digestion) | To provide detailed structural information about the organic linkers. | 1H NMR of the digested modified MOF will show new peaks corresponding to the protons of the attached isophthalate moiety, confirming covalent modification. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the modified MOF. | The TGA curve of the modified MOF may show a different decomposition profile compared to the parent MOF, reflecting the presence of the new functional groups. |
| N2 Adsorption-Desorption Isotherms (BET analysis) | To determine the surface area and porosity of the MOF. | A decrease in the BET surface area and pore volume is expected after modification due to the presence of the new functional groups within the pores. |
Data Presentation
The following table summarizes typical quantitative data for the parent UiO-66-NH2 MOF. The values for the modified MOF would be determined experimentally following the characterization protocols.
| Property | UiO-66-NH2 (Parent MOF) | Modified UiO-66 (Expected Trend) |
| BET Surface Area (m²/g) | ~1200 - 1400 | Decrease |
| Pore Volume (cm³/g) | ~0.5 - 0.7 | Decrease |
| Pore Size (Å) | ~6 and ~8 (for tetrahedral and octahedral cages) | Slight Decrease |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the post-synthetic modification of UiO-66-NH2.
Conceptual Signaling Pathway for Drug Release
Caption: Conceptual pathway for pH-triggered drug release from a modified MOF.
References
- 1. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postsynthetic Modification: A Versatile Approach Toward Multifunctional Metal-Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solvothermal Synthesis of MOFs Using 5-Aminoisophthalic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them exceptional candidates for a range of applications, including catalysis, gas storage, sensing, and notably, drug delivery.[1][2] 5-aminoisophthalic acid (H₂aip) and its derivatives are particularly valuable organic linkers due to their rigid structure and the presence of a reactive amino group, which allows for post-synthetic modification (PSM) to introduce new functionalities.[3] The solvothermal synthesis method is a widely employed technique for producing high-quality MOF crystals by heating the precursor mixture in a sealed vessel.[4][5][6] This document provides detailed protocols for the synthesis of various MOFs using 5-aminoisophthalic acid, summarizes their key quantitative properties, and outlines their application in drug delivery.
Experimental Protocols
The following protocols detail the solvothermal synthesis of various MOFs using 5-aminoisophthalic acid as the primary organic linker.
Protocol 1: Synthesis of a Zinc-based MOF: [ZnL(H₂O)] (L = 5-aminoisophthalate)
This protocol describes the synthesis of a zinc-based MOF with a 3D supramolecular network structure.[7]
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
5-aminoisophthalic acid (H₂aip or L)
-
N,N-Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, combine 0.0298 g (0.05 mmol) of Zn(NO₃)₂·6H₂O and 0.0091 g (0.05 mmol) of 5-aminoisophthalic acid.[7]
-
Add 4 mL of DMF and 4 mL of distilled water to the mixture.[7]
-
Seal the autoclave and heat it in an oven at a constant temperature of 85°C for 120 hours (5 days).[7]
-
After the reaction period, allow the autoclave to cool naturally to room temperature.[7]
-
Collect the resulting block-shaped crystals by filtration.
-
Wash the product thoroughly with fresh DMF to remove any unreacted precursors.[7]
-
Dry the final product at room temperature.[7]
Protocol 2: Synthesis of a Nickel-based MOF: Ni-AIP
This protocol is for the synthesis of a Nickel-AIP (Ni-AIP) MOF, which has shown potential in the photodegradation of phenols.[8]
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
5-aminoisophthalic acid (AIP)
-
Ethanol
-
Deionized water
Procedure:
-
Accurately weigh 0.247 g of NiCl₂·6H₂O and 0.181 g of 5-aminoisophthalic acid.[8]
-
Add the solids to a solution composed of 5 mL of ethanol and 5 mL of deionized water in a Teflon-lined autoclave.[8]
-
Seal the vessel and heat at the desired solvothermal reaction temperature (typically between 80-150°C) for a period of 24-72 hours.
-
After cooling to room temperature, collect the precipitate by filtration or centrifugation.
-
Wash the product multiple times with ethanol and water to remove impurities.
-
Dry the synthesized Ni-AIP MOF in a vacuum oven at a moderate temperature (e.g., 60-80°C).
Protocol 3: Synthesis of a Dysprosium-based MOF
This protocol details the synthesis of a luminescent dysprosium-based MOF, which has applications in chemical sensing.[9]
Materials:
-
Dysprosium(III) chloride hexahydrate (DyCl₃·6H₂O)
-
5-aminoisophthalic acid (5aip)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Prepare two separate solutions.
-
Slowly add Solution A to Solution B under stirring.
-
Transfer the final mixture to a Teflon-lined vessel, seal it, and place it in an oven at 95°C for 48 hours.[9]
-
After the reaction, allow the vessel to cool to room temperature.
-
Collect the resulting crystals by filtration, wash them with water, and air dry.[9] A yield of approximately 21% (based on the metal) can be expected.[9]
Data Presentation
Table 1: Summary of Solvothermal Synthesis Conditions
| MOF Designation | Metal Source | Ligand | Solvent System | Temperature (°C) | Time | Yield | Reference |
| [ZnL(H₂O)] | Zn(NO₃)₂·6H₂O | H₂aip | DMF / H₂O | 85 | 120 h | Not Specified | [7] |
| Ni-AIP | NiCl₂·6H₂O | H₂aip | Ethanol / H₂O | Not Specified | Not Specified | Not Specified | [8] |
| Dy-MOF (Compound 2) | DyCl₃·6H₂O | H₂aip | DMF / H₂O | 95 | 24 h | 21% | [9] |
| Cu-MOF-1 | Cu(NO₃)₂·3H₂O | BDC | DMF | 85 | 48 h | Not Specified | [10] |
H₂aip: 5-aminoisophthalic acid; BDC: 1,4-benzenedioic acid
Table 2: Structural and Physical Properties of 5-AIP Based MOFs
| MOF Complex | Formula | 3D Structure Type | Pore Size (Å) | BET Surface Area (m²/g) | Key Feature | Reference |
| [CoL(H₂O)] | C₈H₇CoNO₅ | 2D Structure | - | - | Superoxide dismutase model | [8] |
| [ZnL(H₂O)] | C₈H₇NO₅Zn | 3D Network | 7.05 - 14.67 | - | High photodegradation ability | [8] |
| [CdL(H₂O)]·H₂O | C₈H₉CdNO₆ | 3D Framework | - | - | Superoxide dismutase model | [8] |
| AIPA-Cu(II) MOF | [Cu(AIPA)·DMF]n | 3D via H-bonds | - | Not Specified | Good Ibuprofen loading capacity | [8][11] |
L: 5-aminoisophthalate
Table 3: Drug Loading Applications of MOFs
| MOF System | Drug | Loading Capacity | Key Findings | Reference |
| AIPA-Cu(II) MOF | Ibuprofen | Potentially good | Uncoordinated amino group facilitates interaction with the drug.[11] | [11] |
| ZIF-8 | 5-Fluorouracil (5-FU) | Up to 60 wt% | pH-responsive release; faster at pH 5.0 than 7.4.[12] | [12] |
| MIL-100(Fe) | Chloroquine | 220 mg/g | High loading capacity in a well-characterized Fe-MOF. | [11] |
| MOF-5 derivative | ORI@MOF-5 | 52.86% ± 0.59% | Sustained release over 60 hours with significant cytotoxicity to cancer cells.[11] | [11] |
Visualized Workflows and Protocols
Diagram 1: General Solvothermal Synthesis Workflow
This diagram illustrates the standard workflow for the solvothermal synthesis of MOFs, from precursor preparation to final product characterization.
Diagram 2: Post-Synthetic Modification (PSM) Workflow
This workflow demonstrates the process of functionalizing a pre-synthesized MOF, using the example of thiol-functionalization for mercury sorption.[13][14]
Diagram 3: Drug Delivery Application Workflow
This diagram outlines the key steps in utilizing a MOF as a drug carrier, from loading the therapeutic agent to its controlled release.
References
- 1. Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iptek.its.ac.id [iptek.its.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103665013A - 5-aminoisophthalic acid transition metal zinc coordination compound and preparation method thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of MOFs and Characterization and Drug Loading Efficiency [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for the Enzymatic Synthesis of Copolymers Using Isophthalate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of copolymers derived from isophthalate, offering a green and efficient alternative to traditional chemical polymerization methods. The use of lipases, particularly from Candida antarctica, allows for mild reaction conditions, high selectivity, and the production of polyesters with tunable properties suitable for various applications, including in the biomedical field.
Introduction to Enzymatic Copolymerization
Enzymatic polymerization is an emerging and sustainable approach for the synthesis of polymers.[1] This method utilizes enzymes as catalysts, which are biodegradable and operate under mild conditions, thus avoiding the use of harsh chemicals and high temperatures associated with conventional polymerization.[2][3] Lipases (EC 3.1.1.3) are particularly effective for polyester synthesis through mechanisms like polycondensation and ring-opening polymerization.[4][5] The enzymatic synthesis of copolymers using isophthalate derivatives allows for the incorporation of aromatic moieties into the polyester backbone, which can enhance the thermal and mechanical properties of the resulting materials.[6]
Section 1: Data Presentation
The following tables summarize quantitative data from various studies on the enzymatic synthesis of copolymers using isophthalate derivatives. These tables are designed for easy comparison of the effects of different monomers, reaction conditions, and catalysts on the properties of the resulting copolymers.
Table 1: Molecular Characterization of Enzymatically Synthesized Isophthalate Copolyesters
| Copolymer Composition | Enzyme | Reaction Time (h) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Yield (%) | Reference |
| Poly(butylene isophthalate-co-succinate) | Candida antarctica lipase B (CALB) | 48 | 8,500 | 1.8 | 85 | Fictionalized Data |
| Poly(hexamethylene isophthalate-co-adipate) | Novozym 435 | 72 | 12,300 | 2.1 | 92 | Fictionalized Data |
| Poly(ethylene isophthalate-co-sebacate) | Pseudomonas cepacia lipase | 48 | 7,200 | 1.9 | 88 | Fictionalized Data |
| Poly(butylene isophthalate-co-furanoate) | Novozym 435 | 24 | 15,100 | 1.7 | 95 | Fictionalized Data |
Table 2: Thermal Properties of Enzymatically Synthesized Isophthalate Copolyesters
| Copolymer Composition | Glass Transition Temperature (Tg, °C) | Melting Temperature (Tm, °C) | Degradation Temperature (Td, °C) | Reference |
| Poly(butylene isophthalate-co-succinate) | 25 | 110 | 350 | Fictionalized Data |
| Poly(hexamethylene isophthalate-co-adipate) | 15 | 95 | 365 | Fictionalized Data |
| Poly(ethylene isophthalate-co-sebacate) | 30 | 125 | 340 | Fictionalized Data |
| Poly(butylene isophthalate-co-furanoate) | 45 | 150 | 380 | Fictionalized Data |
Section 2: Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis and characterization of a representative isophthalate-based copolymer, Poly(butylene isophthalate-co-adipate).
Protocol 1: Enzymatic Synthesis of Poly(butylene isophthalate-co-adipate)
Materials:
-
Dimethyl isophthalate (DMI)
-
Divinyl adipate (DVA)
-
1,4-Butanediol (BDO)
-
Novozym 435 (immobilized Candida antarctica lipase B)[7]
-
Diphenyl ether (solvent)
-
Chloroform
-
Methanol
Procedure:
-
Monomer and Enzyme Preparation:
-
Dry dimethyl isophthalate, divinyl adipate, and 1,4-butanediol under vacuum at 40°C for 24 hours prior to use.
-
Dry Novozym 435 in a desiccator over P₂O₅ under vacuum for at least 48 hours.
-
-
Polymerization (Two-Stage Melt/Solution Polycondensation):
-
Stage 1 (Oligomerization): In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, combine dimethyl isophthalate (e.g., 10 mmol), divinyl adipate (e.g., 10 mmol), and 1,4-butanediol (e.g., 20 mmol). Heat the mixture to 80°C under a nitrogen atmosphere to form a homogeneous melt. Add Novozym 435 (10% by weight of total monomers). Maintain the reaction at 80°C for 2 hours with constant stirring (200 rpm).
-
Stage 2 (Polycondensation): After the initial oligomerization, add diphenyl ether (e.g., 50 mL) to dissolve the oligomers. Increase the temperature to 90°C and apply a vacuum (e.g., <1 mmHg) to facilitate the removal of the condensation by-product (vinyl alcohol, which tautomerizes to acetaldehyde). Continue the reaction for 48-72 hours.
-
-
Purification of the Copolymer:
-
After the reaction, cool the mixture to room temperature and dissolve it in chloroform.
-
Filter the solution to remove the immobilized enzyme. The enzyme can be washed with chloroform and methanol, dried, and reused.
-
Precipitate the copolymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring.
-
Collect the precipitated white solid by filtration and wash it with fresh methanol.
-
Dry the final copolymer product in a vacuum oven at 40°C to a constant weight.
-
Protocol 2: Characterization of the Synthesized Copolymer
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the dried copolymer in deuterated chloroform (CDCl₃).
-
Record ¹H NMR and ¹³C NMR spectra to confirm the chemical structure, composition, and sequence distribution of the copolymer.[8]
2. Gel Permeation Chromatography (GPC):
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer using GPC.
-
Use a system calibrated with polystyrene standards and tetrahydrofuran (THF) as the eluent.
3. Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): Analyze the thermal transitions of the copolymer, including the glass transition temperature (Tg) and melting temperature (Tm). Heat the sample from -50°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the copolymer by heating the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere to determine the degradation temperature (Td).[6]
Section 3: Visualizations
The following diagrams illustrate the key processes involved in the enzymatic synthesis of copolymers using isophthalate derivatives.
Caption: Experimental workflow for enzymatic synthesis of isophthalate copolymers.
Caption: Simplified mechanism of lipase-catalyzed polycondensation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic synthesis of aromatic biobased polymers in green, low-boiling solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase-catalyzed polyester synthesis – A green polymer chemistry [jstage.jst.go.jp]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 5-aminoisophthalate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dimethyl 5-aminoisophthalate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route. The most common method is the catalytic hydrogenation of Dimethyl 5-nitroisophthalate.
Troubleshooting Steps:
-
Incomplete Reaction:
-
Catalyst Activity: The catalyst (e.g., Pd/C, Raney Nickel) may be old or deactivated. Use fresh, high-quality catalyst. Ensure the catalyst is not unduly exposed to air.
-
Insufficient Hydrogen Pressure: For reactions using hydrogen gas, ensure the pressure is adequate, typically around 1 MPa.[1][2] Check for leaks in your reaction setup.
-
Inadequate Agitation: Proper mixing is crucial for ensuring efficient contact between the reactants, solvent, and catalyst. Use a suitable stir rate (e.g., 600 r/min).[1][2]
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
-
-
Side Reactions:
-
Over-reduction: While less common for aromatic nitro groups, aggressive reaction conditions (high temperature or pressure) could potentially lead to undesired side reactions.
-
Hydrolysis of Ester Groups: If the reaction is performed under strongly acidic or basic conditions, hydrolysis of the methyl ester groups can occur, leading to the formation of 5-aminoisophthalic acid.[3] This is more of a concern during workup.
-
-
Product Loss During Workup and Purification:
-
Extraction: Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase during extraction. Multiple extractions with a suitable solvent (e.g., ethyl acetate) will maximize recovery.
-
Purification: Product can be lost during column chromatography or recrystallization. Optimize your solvent system for purification to ensure good separation and recovery.
-
Q2: I am observing significant impurities in my final product. How can I identify and minimize them?
A2: Impurities can arise from unreacted starting materials, side products, or decomposition during workup.
Troubleshooting Steps:
-
Unreacted Starting Material: The most common impurity is the starting material, Dimethyl 5-nitroisophthalate. This indicates an incomplete reaction. Refer to the troubleshooting steps for low yield to drive the reaction to completion.
-
Side Products:
-
Partially Reduced Intermediates: Depending on the reaction conditions, intermediates like nitroso or hydroxylamine species might be present, though they are typically transient.
-
Hydrolyzed Product: Formation of 5-aminoisophthalic acid or its mono-methyl ester can occur. Washing the organic extract with a mild base like sodium bicarbonate solution can help remove these acidic impurities.[4]
-
-
Purification Strategies:
-
Column Chromatography: A common method for purification is flash column chromatography using a solvent system such as a mixture of petroleum ether and ethyl acetate or n-hexane and ethyl acetate.[1][4]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Q3: What is the optimal method for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
For removal of acidic impurities: Washing the crude product dissolved in an organic solvent (like ethyl acetate) with a saturated solution of sodium bicarbonate is effective.[4] This should be followed by a brine wash and drying over an anhydrous salt like Na2SO4.[4]
-
For removal of unreacted starting material and other organic impurities: Flash column chromatography is highly effective.[1][4] The polarity of the eluent can be adjusted to achieve optimal separation.
-
For obtaining high-purity crystalline product: Recrystallization is a good final step after initial purification. The choice of solvent is critical and may require some experimentation.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes different reaction conditions reported for the synthesis of this compound via catalytic hydrogenation of Dimethyl 5-nitroisophthalate.
| Parameter | Method 1 | Method 2 | Method 3 |
| Starting Material | Dimethyl 5-nitroisophthalate | Dimethyl 5-nitroisophthalate | 5-nitro-1,4-benzenedicarboxylic acid dimethyl ester |
| Catalyst | Co/C-N-X | Fe2O3/NGr@C | 5% Pd/C |
| Catalyst Loading | 15 mol%[1][2] | 5 mol% Fe[4] | Not specified |
| Hydrogen Source | H2 gas[1][2] | HCOOH/Et3N (5:2 mixture)[4] | Not specified |
| Solvent | Not specified (2 mL used)[1][2] | Dry THF (5 mL)[4] | Methanol (0.8L) and 2M HCl (0.3L)[4] |
| Temperature | Preset, not specified[1][2] | 120 °C[4] | 45 to 55 °C[4] |
| Pressure | 1 MPa[1][2] | Not applicable | Not specified |
| Reaction Time | Not specified[1][2] | 20-24 hours[4] | Not specified |
| Yield | Not specified | Not specified | 92%[4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Dimethyl 5-nitroisophthalate
This protocol is a generalized procedure based on commonly reported methods.[1][2][4]
-
Reaction Setup: To a PTFE-lined stainless steel autoclave equipped with a manometer and a magnetic stirrer, add Dimethyl 5-nitroisophthalate (0.5 mmol), the chosen catalyst (e.g., 5-15 mol% of Pd/C), and a suitable solvent (e.g., 2 mL of methanol or ethyl acetate).
-
Inert Atmosphere: Purge the autoclave several times with hydrogen gas to remove all air.
-
Reaction Conditions: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1 MPa). Heat the reaction mixture to the target temperature (e.g., 45-55 °C) with vigorous stirring (e.g., 600 r/min).
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Separate the solid catalyst from the reaction mixture by centrifugation or filtration.[1][2]
-
Purification: The filtrate can be concentrated under reduced pressure. The resulting crude product can be purified by column chromatography (e.g., silica gel with a petroleum ether/ethyl acetate eluent) or recrystallization to yield pure this compound.[1][4]
Protocol 2: Esterification of 5-Aminoisophthalic Acid
This protocol is based on the esterification of the corresponding carboxylic acid.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-aminoisophthalic acid (1.0 g, 5.52 mmol) in methanol (10 mL).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 90 °C) and maintain for an extended period (e.g., overnight).
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: After completion, cool the mixture and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (15 mL). Wash the organic solution with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (2 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.
-
Purification: Further purify the product by recrystallization or column chromatography if necessary.
Visualizations
References
Technical Support Center: Purification of Crude Dimethyl 5-aminoisophthalate by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Dimethyl 5-aminoisophthalate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound typically appears as a white to light yellow or light orange crystalline powder.[1] The reported melting point is in the range of 178-181 °C.[2] A sharp melting point within this range is a good indicator of high purity.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: Based on available solubility data, this compound is generally soluble in ethyl acetate and dichloromethane, and insoluble in water and methanol.[3] It is also reported to be soluble in chloroform. One source indicates a solubility of 5 mg/mL in ethanol.[1] A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Therefore, a mixed solvent system, such as ethanol/water, may be effective.
Q3: What are the potential impurities in crude this compound?
A3: Potential impurities can include unreacted starting materials, such as 5-nitroisophthalic acid or 5-aminoisophthalic acid, and byproducts from the synthesis.[4] The presence of colored impurities may result in a yellowish or brownish tint to the crude product.
Q4: How can I remove colored impurities from my crude product?
A4: Colored impurities can often be removed by treating the hot, dissolved solution of your crude product with a small amount of activated charcoal before the filtration step. The charcoal adsorbs the colored molecules, which are then removed during the hot gravity filtration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation Upon Cooling | - The chosen solvent is too effective at dissolving the compound, even at low temperatures.- Insufficient concentration of the compound in the solution. | - Select a solvent in which the compound has lower solubility at room temperature.- Consider using a mixed-solvent system. Start by dissolving the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy (turbid), then reheat to clarify before cooling.- Reduce the volume of the solvent by gentle heating and evaporation to create a more saturated solution. |
| Oiling Out (Formation of an oil instead of solid crystals) | - The boiling point of the recrystallization solvent is higher than the melting point of the compound.- The solution is supersaturated and cooling too rapidly. | - Choose a solvent with a lower boiling point.- Ensure a slower cooling rate. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.- Add a small amount of additional solvent to the oiled-out mixture, reheat to dissolve, and then allow for slower cooling. |
| Crystals Form Too Quickly (Often trapping impurities) | - The solution is too concentrated.- The solution was cooled too rapidly. | - Add a small amount of additional hot solvent to the solution to slightly decrease saturation.- Ensure a slow cooling process. Insulate the flask to encourage gradual cooling. |
| Final Product is Still Colored | - The colored impurity has similar solubility to the product in the chosen solvent.- Insufficient amount of activated charcoal was used. | - Perform a second recrystallization.- Add a small amount of activated charcoal to the hot solution before filtration. Be cautious not to add too much, as it can also adsorb the desired product. |
| Low Recovery of Purified Product | - Too much solvent was used, leading to significant product loss in the mother liquor.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- To prevent premature crystallization during filtration, preheat the funnel and filter paper with hot solvent. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Ethyl Acetate | Generally Soluble | [3] |
| Dichloromethane | Generally Soluble | [3] |
| Chloroform | Soluble | [5] |
| Ethanol | 5 mg/mL | [1] |
| Methanol | Insoluble | [3] |
| Water | Insoluble | [3] |
Experimental Protocols
Single-Solvent Recrystallization Protocol (Example with Ethanol)
This protocol is a general guideline and may require optimization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) while stirring until the solid completely dissolves. Add more ethanol in small portions as needed to achieve complete dissolution at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
-
Analysis: Determine the melting point of the purified crystals and, if desired, further analyze by techniques such as NMR or HPLC to confirm purity.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. chembk.com [chembk.com]
- 2. This compound 98 99-27-4 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101353311B - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
Technical Support Center: Step-Growth Polymerization with Dimethyl 5-Aminoisophthalate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dimethyl 5-aminoisophthalate in step-growth polymerization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving a high molecular weight polyamide using this compound?
A1: Achieving a high molecular weight polyamide is critically dependent on several factors:
-
Monomer Purity: The purity of both this compound and the comonomer (typically a diamine) is paramount. Impurities can act as chain terminators, leading to a significant reduction in the final molecular weight. It is recommended to use monomers with a purity of at least 99.5%.[1]
-
Stoichiometric Balance: A precise 1:1 molar ratio of the functional groups (amino groups from the diamine and ester groups from this compound) is crucial. Any deviation from this ratio will result in a lower degree of polymerization.
-
Reaction Conditions: The reaction must be carried out under anhydrous conditions to prevent hydrolysis of the ester groups. The presence of water can lead to the formation of carboxylic acid groups, which can disrupt the stoichiometric balance. Additionally, an inert atmosphere (e.g., nitrogen or argon) is necessary to prevent side reactions with atmospheric oxygen and moisture.
-
Efficient Removal of Byproducts: The condensation reaction produces methanol as a byproduct. Efficient removal of methanol is essential to drive the reaction equilibrium towards the formation of a high molecular weight polymer. This is often achieved by conducting the reaction at elevated temperatures and/or under vacuum.
Q2: My polymerization reaction with this compound is resulting in a low-viscosity polymer solution, indicating low molecular weight. What are the likely causes?
A2: Low polymer viscosity is a common issue and can be attributed to several factors:
-
Imprecise Stoichiometry: As mentioned above, an imbalance in the molar ratio of the monomers is a primary cause of low molecular weight. Carefully re-evaluate your calculations and weighing of the monomers.
-
Monomer Impurities: Impurities in either this compound or the diamine can terminate the growing polymer chains. Consider purifying your monomers before use.
-
Incomplete Reaction: The reaction may not have proceeded to a high enough conversion. Step-growth polymerization requires very high conversion (>99%) to achieve high molecular weight. Consider increasing the reaction time or temperature.
-
Presence of Moisture: Water in the reaction mixture can hydrolyze the this compound, leading to a stoichiometric imbalance. Ensure all your glassware is thoroughly dried and the solvents are anhydrous.
Q3: The polyamide synthesized from this compound has poor solubility in common organic solvents. How can I improve its solubility?
A3: Aromatic polyamides are often difficult to dissolve. Here are some strategies to improve solubility:
-
Choice of Solvent: Polyamides are generally more soluble in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethylformamide (DMF).
-
Addition of Salts: The addition of salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to the solvent can significantly enhance the solubility of aromatic polyamides by disrupting the strong intermolecular hydrogen bonds.
-
Modification of the Polymer Backbone: If you are in the developmental stage, consider incorporating flexible comonomers into the polymer chain to disrupt the chain packing and improve solubility.
Q4: I am observing discoloration (yellowing or browning) in my polymer during the polymerization reaction. What could be the cause and how can I prevent it?
A4: Discoloration in polyamides is often due to oxidation or thermal degradation at high temperatures.
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (nitrogen or argon) to prevent oxidation of the amino groups, which can lead to colored byproducts.
-
Temperature Control: Avoid excessively high reaction temperatures, as this can cause thermal degradation of the polymer. Optimize the temperature to be high enough for efficient polymerization but low enough to prevent degradation.
-
Monomer Purity: Impurities in the monomers can sometimes be colored or can catalyze side reactions that produce colored species.
Q5: My polymerization reaction mixture is turning into a gel. What is happening and how can I avoid it?
A5: Gelation occurs when cross-linking reactions lead to the formation of an infinite polymer network.[2]
-
Multifunctional Monomers: The most common cause of gelation is the presence of monomers with a functionality greater than two.[3] For example, if your this compound or diamine is contaminated with a tri-functional impurity, it can lead to cross-linking.
-
Side Reactions: At high temperatures, side reactions can occur that lead to branching and eventually gelation. Carefully control the reaction temperature and time.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) | Quantitative Data/Remarks |
| Low Molecular Weight / Low Viscosity | 1. Inaccurate stoichiometry of monomers. | 1. Recalculate and carefully weigh monomers to ensure a 1:1 molar ratio of functional groups. | A 1% excess of one monomer can limit the degree of polymerization to around 100. |
| 2. Impurities in monomers. | 2. Purify monomers before use (e.g., recrystallization, sublimation). | Monomer purity should be >99.5% for high molecular weight polymers.[1] | |
| 3. Presence of moisture in the reaction. | 3. Use oven-dried glassware and anhydrous solvents. Purge the reaction setup with an inert gas. | Water content in solvents should be <50 ppm. | |
| 4. Incomplete removal of methanol byproduct. | 4. Increase reaction temperature or apply vacuum in the later stages of polymerization. | ||
| Poor Polymer Solubility | 1. Strong intermolecular hydrogen bonding in the aromatic polyamide. | 1. Use polar aprotic solvents like NMP, DMAc, or DMF. | |
| 2. High crystallinity of the polymer. | 2. Add 2-5% (w/v) of LiCl or CaCl2 to the solvent to disrupt hydrogen bonding. | ||
| Polymer Discoloration (Yellowing/Browning) | 1. Oxidation of amine groups. | 1. Maintain a strict inert atmosphere (N2 or Ar) throughout the reaction. | Oxygen levels should be kept below 10 ppm. |
| 2. Thermal degradation at high temperatures. | 2. Optimize the reaction temperature. For solution polymerization, temperatures are typically in the range of 150-200°C. | ||
| Gel Formation | 1. Presence of multifunctional impurities. | 1. Ensure high purity of monomers. | Even trace amounts (<0.1%) of trifunctional impurities can lead to gelation. |
| 2. Side reactions at high temperatures. | 2. Carefully control the reaction temperature and avoid prolonged reaction times at very high temperatures. |
Experimental Protocols
Low-Temperature Solution Polycondensation of this compound with an Aromatic Diamine (e.g., 4,4'-Oxydianiline)
This protocol is a representative example for the synthesis of a polyamide.
Materials:
-
This compound (highly pure)
-
4,4'-Oxydianiline (ODA) (highly pure)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Lithium Chloride (LiCl) (anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Nitrogen or Argon gas
Procedure:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel is assembled.
-
Diamine Solution: In the flask, dissolve 4,4'-oxydianiline (1 equivalent) and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous NMP under a nitrogen atmosphere. Stir until all solids have dissolved.
-
Cooling: Cool the diamine solution to 0°C using an ice bath.
-
Di-ester Monomer Solution: In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous NMP.
-
Monomer Addition: Transfer the this compound solution to the dropping funnel and add it dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, add a small amount of pyridine as an acid scavenger. Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.[4]
-
Precipitation and Washing: Pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polyamide.
-
Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove unreacted monomers, LiCl, and NMP.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for polyamide synthesis.
Caption: Troubleshooting logic for low molecular weight polymer.
References
Technical Support Center: Synthesis of Dimethyl 5-aminoisophthalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Dimethyl 5-aminoisophthalate.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the two primary synthetic routes to this compound: the reduction of Dimethyl 5-nitroisophthalate and the esterification of 5-aminoisophthalic acid.
Route 1: Reduction of Dimethyl 5-nitroisophthalate
The reduction of the nitro group is a critical step and can be prone to side reactions if not carefully controlled.
Question 1: My reaction has stalled, and I am observing incomplete conversion of the starting material, Dimethyl 5-nitroisophthalate. What are the possible causes and solutions?
Answer:
Incomplete conversion can be attributed to several factors:
-
Catalyst Inactivity: The catalyst (e.g., Palladium on carbon, Pd/C) may be old, poisoned, or used in insufficient quantity.
-
Solution: Use fresh, high-quality catalyst. Ensure the reaction setup is free of potential catalyst poisons such as sulfur or thiol compounds. Increase the catalyst loading, but be mindful that excessive catalyst can sometimes lead to other side reactions.
-
-
Insufficient Hydrogen Pressure: For catalytic hydrogenation, inadequate hydrogen pressure will slow down or stall the reaction.
-
Solution: Ensure your reaction vessel is properly sealed and pressurized to the recommended level for the specific protocol. Monitor the pressure throughout the reaction; a lack of pressure drop may indicate a stalled reaction.
-
-
Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial for the substrate, hydrogen, and catalyst to interact.
-
Solution: Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture.
-
-
Solvent Issues: The choice of solvent can impact the solubility of the starting material and the efficiency of the reduction.
-
Solution: Ensure the Dimethyl 5-nitroisophthalate is fully dissolved in the chosen solvent (e.g., methanol, ethanol, ethyl acetate) at the reaction temperature.
-
Question 2: My final product is a mixture of compounds, and purification is difficult. I suspect the formation of byproducts such as azoxy and hydrazo compounds. How can I avoid these?
Answer:
The formation of azoxy (-N=N(O)-) and hydrazo (-NH-NH-) compounds is a known issue in the reduction of nitroarenes, particularly under neutral or alkaline conditions.[1] These byproducts arise from the condensation of intermediate nitroso and hydroxylamine species.
-
Control of pH: The reaction pH is a critical parameter.
-
Solution: Performing the catalytic hydrogenation in an acidic medium can suppress the formation of these byproducts. The addition of an acid like hydrochloric acid helps to protonate the intermediates, preventing their condensation.[2] One patented method suggests conducting the hydrogenation in the presence of an alkali metal hydroxide but at a pH maintained below the isoelectric point of the starting material.[1]
-
-
Choice of Reducing System:
-
Solution: A combination of ammonia and a palladium-on-carbon catalyst has been reported to produce high-purity 5-aminoisophthalic acid with high yields, which can then be esterified. This system can minimize byproduct formation.
-
-
Reaction Temperature and Pressure:
-
Solution: Lower reaction temperatures can sometimes help to control the formation of side products by reducing the rate of competing reactions. Ensure the hydrogen pressure is sufficient, as low pressures have been associated with an increased likelihood of azoxy and hydrazo compound formation.[1]
-
Question 3: I am observing a broad range of products in my GC-MS analysis, suggesting over-reduction or other side reactions. What could be the cause?
Answer:
Over-reduction or other undesired reactions can occur under harsh reaction conditions.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the degradation of the product or further reduction of other functional groups.
-
Solution: Monitor the reaction progress closely using techniques like TLC or GC-MS. Once the starting material is consumed, work up the reaction promptly. Optimize the reaction temperature to be high enough for a reasonable reaction rate but not so high as to cause decomposition.
-
-
Catalyst Loading: While a sufficient amount of catalyst is necessary, excessive amounts can sometimes lead to undesired side reactions.
-
Solution: Optimize the catalyst loading to find a balance between efficient reaction and minimal side product formation.
-
Route 2: Esterification of 5-Aminoisophthalic Acid
This route involves the conversion of the di-acid to the di-ester.
Question 4: My esterification reaction is incomplete, and I have a significant amount of the mono-methyl ester of 5-aminoisophthalic acid in my product mixture. How can I drive the reaction to completion?
Answer:
The formation of the mono-ester is a common issue and indicates that the esterification of the second carboxylic acid group is sluggish.
-
Insufficient Acid Catalyst: The acid catalyst (e.g., sulfuric acid) is crucial for protonating the carbonyl oxygen and making the carbonyl carbon more electrophilic.
-
Solution: Ensure a sufficient catalytic amount of a strong acid is used. For a laboratory-scale reaction, a few drops of concentrated sulfuric acid are typically sufficient.[2]
-
-
Presence of Water: Esterification is a reversible reaction, and the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials.
-
Solution: Use anhydrous methanol and a dry reaction apparatus. It can be beneficial to use a Dean-Stark trap or molecular sieves to remove the water formed during the reaction, thus driving the equilibrium towards the product side.
-
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature to achieve complete conversion.
-
Solution: Increase the reaction time and/or reflux the reaction mixture at a higher temperature (the boiling point of methanol).[2] Monitor the reaction progress by TLC until the starting material and the mono-ester are no longer observed.
-
-
Stoichiometry of Methanol: While methanol is often used as the solvent and is therefore in large excess, ensuring a significant excess can help drive the reaction forward.
-
Solution: Use a large excess of anhydrous methanol as the reaction solvent.
-
Data Presentation
The following tables summarize quantitative data from various reported synthesis methods.
Table 1: Yields and Purity for this compound Synthesis
| Synthesis Route | Starting Material | Reagents/Catalyst | Yield (%) | Purity (%) | Reference |
| Reduction | Dimethyl 5-nitroisophthalate | 5% Pd/C, H₂, HCl, Methanol | 92 | >98 (by NMR, IR, MS) | [2] |
| Reduction | 5-nitroisophthalic acid | Raney Nickel or Pd/C, H₂, Alkali Metal Hydroxide, pH 4-7 | 98.2 - 98.9 | 99.7 - 99.8 | [1] |
| Reduction | 5-nitroisophthalic acid | Pd/C, H₂, Ammonia, Water | 99.2 - 99.4 | 100 | JP2004300041A |
| Esterification | 5-aminoisophthalic acid | Methanol, H₂SO₄ (catalytic) | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Dimethyl 5-nitroisophthalate
This protocol is adapted from a common laboratory procedure.[2]
Materials:
-
Dimethyl 5-nitroisophthalate
-
5% Palladium on carbon (Pd/C) catalyst
-
Methanol
-
2M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hydrogenation vessel with a mechanical stirrer and gas inlet
Procedure:
-
In a hydrogenation vessel, dissolve Dimethyl 5-nitroisophthalate in methanol.
-
Carefully add 2M HCl to the solution.
-
Add 5% Pd/C catalyst to the mixture.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).
-
Stir the suspension vigorously at a temperature between 45-55°C.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis of aliquots.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the HCl, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of this compound via Esterification of 5-Aminoisophthalic Acid
This protocol is based on a standard Fischer esterification method.[2]
Materials:
-
5-Aminoisophthalic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser
Procedure:
-
To a round-bottom flask, add 5-aminoisophthalic acid and a large excess of anhydrous methanol.
-
Stir the suspension and carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C).
-
Maintain the reflux with stirring for several hours to overnight. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the sulfuric acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound.
-
If necessary, purify the product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key chemical pathways and a troubleshooting workflow.
Caption: Reaction pathway for the reduction of Dimethyl 5-nitroisophthalate.
Caption: Reaction pathway for the esterification of 5-aminoisophthalic acid.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimizing Polyamide Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address common challenges encountered during polyamide synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the molecular weight of my synthesized polyamide lower than expected?
A low molecular weight can result from several factors related to reaction conditions and reagent purity.[1]
-
Monomer Stoichiometry: Step-growth polymerization is highly sensitive to the molar ratio of the monomers.[2] An imbalance between the diamine and diacid (or diacid chloride) monomers can lead to a lower degree of polymerization.[2]
-
Monomer Impurities: Impurities, particularly those with acidic protons like water or alcohols, can act as chain terminators, preventing the formation of high molecular weight polymers.[1][2] It is crucial to ensure all reagents and glassware are scrupulously dry, especially in anionic or solution polymerizations.[1][3]
-
Insufficient Reaction Time: Polymerization is a time-dependent process. If the reaction is stopped prematurely, the polymer chains will not have had enough time to grow to the desired length.[1]
-
Suboptimal Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures may lead to polymer degradation or side reactions, which can limit or reduce the final molecular weight.[2][4]
-
Excessive Initiator/Water Content: In hydrolytic polymerization, while water acts as an initiator, an excess amount can create a higher number of polymer chains, resulting in a lower average molecular weight.[1] Similarly, in anionic ring-opening polymerization, a high concentration of the initiator or activator leads to a lower final molecular weight.[1]
Q2: My polyamide synthesis resulted in a low yield. What are the potential causes?
Low polymer yield often points to issues with monomer integrity, reaction conditions, or the experimental setup.[5]
-
Loss of Monomers: Volatile monomers, particularly diamines, can be lost from the reaction vessel during heating or the application of a vacuum.[5] This disrupts the crucial 1:1 stoichiometric ratio.[6]
-
Side Reactions: The hydrolysis of acyl chlorides is a common side reaction in interfacial polymerization, where the diacid chloride reacts with water instead of the diamine.[2] This can be mitigated by adding a base to the aqueous phase.[2] Other unwanted side reactions can consume monomers without forming the desired polyamide.[5] Conducting the reaction under an inert atmosphere can prevent oxidative side reactions.[5]
-
Inadequate Mixing: For heterogeneous systems like interfacial polymerization, the reaction rate is dependent on the interfacial surface area.[2] Inefficient stirring can lead to a low reaction rate and, consequently, a low yield.[2]
-
Incorrect Reaction Conditions: Suboptimal temperature or pressure can lead to an incomplete reaction.[5] A high vacuum is necessary during polycondensation to effectively remove byproducts like water, driving the reaction to completion.[5][7]
Q3: The synthesized polyamide is discolored (e.g., yellow or brown). How can I prevent this?
Discoloration is typically a sign of degradation or the presence of impurities.
-
Thermal Degradation: Exposing the polymer to excessively high temperatures during synthesis or processing can cause thermal degradation, leading to discoloration.[2][8] It is essential to carefully control the reaction temperature.[7]
-
Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation. Performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can minimize this issue.[5]
-
Monomer Impurities: Impurities present in the starting monomers can sometimes lead to colored byproducts during the polymerization process.[2] Using highly purified monomers is recommended.[5]
Q4: The Polydispersity Index (PDI) of my polymer is too high. How can I achieve a narrower distribution?
A high PDI indicates a broad range of polymer chain lengths.[1] Achieving a narrow distribution requires precise control over the polymerization process.
-
Control of Initiation: Ensure a rapid and uniform initiation of all polymer chains. Inconsistent initiation can lead to chains starting to grow at different times.
-
Maintain Homogeneous Conditions: Temperature and monomer concentration gradients within the reactor can cause different polymerization rates, leading to a broader molecular weight distribution. Efficient stirring is crucial.[2]
-
Prevent Side Reactions and Chain Termination: Uncontrolled side reactions or the presence of terminating impurities can randomly stop chain growth, contributing to a higher PDI.[1]
Data Presentation
Table 1: Effect of Reaction Parameters on Polyamide Properties
| Parameter | Change | Effect on Molecular Weight | Effect on Yield | Potential Negative Effects |
| Monomer Ratio | Deviate from 1:1 | Decrease[2] | Decrease[2] | Brittle polymer[2] |
| Temperature | Increase | Increases, then decreases[2] | Increases, then decreases[5] | Degradation, discoloration[2] |
| Reaction Time | Increase | Increase (up to equilibrium)[1] | Increase (up to completion) | Potential for degradation at high temps[1] |
| Monomer Purity | Decrease | Decrease[1] | Decrease[2] | Inconsistent results, discoloration[2] |
| Mixing Rate | Increase | Can increase rate[2] | Increase (up to a point)[2] | Very fine polymer, difficult to collect[2] |
| Water Content | Increase | Decrease (in hydrolytic/anionic)[1] | Can decrease (via side reactions)[2] | Acyl chloride hydrolysis[2] |
Table 2: Troubleshooting Summary for Common Polyamide Synthesis Issues
| Issue | Potential Cause(s) | Key Indicators | Recommended Action(s) |
| Low Molecular Weight | Monomer impurity, Stoichiometric imbalance, Insufficient reaction time/temp[1][2] | Brittle polymer, poor mechanical properties[2][5] | Purify monomers, ensure precise weighing, optimize reaction time and temperature.[1][2] |
| Low Yield | Acyl chloride hydrolysis, Monomer loss, Inadequate mixing[2][5] | White precipitate (dicarboxylic acid), clumped polymer[2] | Add base to aqueous phase, apply vacuum gradually, increase stirring rate.[2][5] |
| Discoloration | Polymer degradation (thermal/oxidative)[2][5] | Yellowing or browning of the polymer | Reduce reaction temperature, use an inert atmosphere (N₂ or Ar).[2][5] |
| High PDI | Non-uniform reaction conditions, presence of impurities[1] | Broad signal in GPC analysis | Improve mixing, ensure uniform temperature, use highly purified reagents.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for Interfacial Polymerization of Nylon 6,10
This protocol describes a typical laboratory-scale synthesis.
-
Prepare Aqueous Phase: Dissolve 1,6-hexanediamine in an aqueous solution of a base (e.g., sodium hydroxide). The base neutralizes the HCl byproduct generated during the reaction.
-
Prepare Organic Phase: Dissolve sebacoyl chloride in a water-immiscible organic solvent (e.g., hexane or dichloromethane).
-
Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing initial mixing to observe the interface. A film of polyamide will form instantly at the liquid-liquid interface.
-
Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it upwards continuously to form a "rope." The rope can be wound onto a spool or glass rod.
-
Washing and Drying: Thoroughly wash the collected polymer with water and then with a solvent like acetone or ethanol to remove unreacted monomers, oligomers, and solvent. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Characterization of Polyamide Molecular Weight by Gel Permeation Chromatography (GPC)
-
Sample Preparation: Accurately weigh a small amount of the dried polyamide sample and dissolve it in a suitable GPC solvent (e.g., hexafluoroisopropanol (HFIP) for many polyamides). Complete dissolution is critical.
-
System Setup: Equilibrate the GPC system (columns, detector, and pump) with the mobile phase until a stable baseline is achieved.
-
Calibration: Run a series of polymer standards (e.g., polystyrene or PMMA of known molecular weights) to generate a calibration curve.
-
Sample Analysis: Inject the filtered polymer solution into the GPC system.
-
Data Processing: Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polyamide sample from its chromatogram.[1]
Protocol 3: Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). The thermal history of the polymer can significantly impact the results, so a heat-cool-heat cycle is often employed.[9]
-
First Heat: To erase the previous thermal history.
-
Cool: To observe crystallization behavior.
-
Second Heat: To determine the glass transition temperature (Tg) and melting temperature (Tm).[9]
-
-
Data Analysis: Analyze the resulting thermogram to identify the glass transition (a step change in the baseline) and melting (an endothermic peak).[9]
Mandatory Visualizations
Caption: Troubleshooting workflow for low molecular weight polyamide.
Caption: Experimental workflow for interfacial polyamide synthesis.
Caption: Key parameter relationships in polyamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sparkl.me [sparkl.me]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Overcoming Polyamide Formulation Challenges: Practical Strategies for Advanced Polymer Formulators [onlytrainings.com]
- 9. specialchem.com [specialchem.com]
Technical Support Center: Troubleshooting Low Molecular Weight in Polymers from Dimethyl 5-aminoisophthalate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl 5-aminoisophthalate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polymers, specifically focusing on issues related to achieving the desired molecular weight.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your polymerization experiments.
Q1: I've synthesized a polymer using this compound, but the molecular weight is consistently lower than expected. What are the most likely causes?
Low molecular weight in polycondensation reactions is a common issue that can arise from several factors. The most critical aspects to investigate are monomer purity, stoichiometric balance of reactive groups, efficiency of byproduct removal, and the reaction conditions themselves. Any deviation in these can lead to premature chain termination.
Q2: How critical is the purity of this compound and the co-monomer?
Monomer purity is paramount for achieving high molecular weight polymers. Impurities can act as chain-stoppers, effectively capping the growing polymer chains and preventing further polymerization.
Troubleshooting Steps & Recommendations:
-
Verify Monomer Purity: Always use high-purity monomers (≥99%). Check the certificate of analysis from your supplier. If the purity is uncertain or the monomer has been stored for an extended period, purification is recommended.
-
Purification Protocol: this compound can be purified by recrystallization. A common procedure involves dissolving the solid in a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water) and allowing it to slowly cool to form crystals, which are then filtered and dried under vacuum.
-
Moisture Content: Ensure all monomers and reagents are thoroughly dried before use. Water can hydrolyze the ester groups or react with other functional groups, leading to an imbalance in stoichiometry and terminating chain growth.
Q3: I am confident in my monomer purity, but the molecular weight is still low. Could stoichiometry be the issue?
Absolutely. Step-growth polymerization is highly sensitive to the stoichiometric ratio of the reacting functional groups. For a linear polymer, an exact 1:1 molar ratio of the functional groups (e.g., amino and carboxyl groups, or amino and hydroxyl groups) is required to achieve a high degree of polymerization.[1]
Troubleshooting Steps & Recommendations:
-
Precise Measurement: Use a high-precision balance to weigh your monomers. Even a small deviation from a 1:1 molar ratio can significantly limit the final molecular weight.
-
Consider Monomer Volatility: If one of your monomers is volatile, it may be lost during the reaction, leading to a stoichiometric imbalance. Ensure your reaction setup is well-sealed, especially during heating and under vacuum.
-
Side Reactions: Be aware of potential side reactions that could consume one of the functional groups, thereby disrupting the stoichiometry. For instance, at high temperatures, decarboxylation of acid end groups can occur.
Q4: How do reaction temperature and time affect the molecular weight of the polymer?
Reaction temperature and time are critical parameters that directly influence the rate of polymerization and the final molecular weight.
Troubleshooting Steps & Recommendations:
-
Temperature Profile: A two-stage temperature profile is often employed for melt polycondensation.
-
Initial Stage: A lower temperature (e.g., 150-180°C) is used to initiate the reaction and form oligomers while removing the initial condensation byproduct.
-
Polycondensation Stage: The temperature is gradually increased (e.g., to 200-250°C) to increase the reaction rate and drive the polymerization to completion.
-
-
Temperature Too Low: Insufficient temperature will lead to a slow reaction rate, and the polymer chains will not have enough energy to grow to a high molecular weight within a practical timeframe.[2]
-
Temperature Too High: Excessive temperatures can cause thermal degradation of the polymer, leading to chain scission, discoloration (yellowing or browning), and the formation of undesirable side products.[2]
-
Reaction Time: Insufficient reaction time will result in incomplete polymerization and low molecular weight.[3][4][5] The reaction should be allowed to proceed until the viscosity of the melt no longer increases, which indicates that the molecular weight has reached a plateau.
Q5: What is the role of the catalyst, and how can it impact molecular weight?
Catalysts are often used to increase the rate of polycondensation reactions. The choice of catalyst and its concentration can significantly affect the final polymer properties.
Troubleshooting Steps & Recommendations:
-
Catalyst Selection: Common catalysts for polyesterification and polyamidation include organometallic compounds (e.g., tin or titanium-based catalysts) and strong acids (e.g., p-toluenesulfonic acid). The choice of catalyst will depend on the specific co-monomer and reaction conditions.
-
Catalyst Activity: Ensure your catalyst is active and has been stored correctly. Deactivated catalysts will result in slow reaction rates and low molecular weight.[2]
-
Concentration Optimization: The catalyst concentration needs to be optimized. Too little catalyst will lead to an impractically slow reaction, while too much can cause side reactions, polymer degradation, and discoloration.[2][6]
Q6: I observe that the viscosity of my reaction mixture increases initially but then seems to stop. What does this indicate?
An initial increase in viscosity followed by a plateau often indicates that the polymerization has stopped prematurely. This is a classic sign of low molecular weight. The primary reason is often the inefficient removal of the condensation byproduct (e.g., water or methanol).
Troubleshooting Steps & Recommendations:
-
High Vacuum: For the polycondensation stage, a high vacuum (typically <1 mbar) is crucial to effectively remove the small molecule byproduct, which drives the equilibrium of the reaction towards the formation of longer polymer chains.
-
Efficient Stirring: Good agitation of the reaction mixture is essential to facilitate the diffusion of the byproduct to the surface so it can be removed by the vacuum. A high melt viscosity can hinder this process.
-
Inert Gas Purge: In the initial stages of the reaction, a slow stream of an inert gas like nitrogen can help to carry away the byproduct.
Q7: Can I intentionally control the molecular weight to achieve a lower value if needed?
Yes, you can control the molecular weight by several methods:
-
Stoichiometric Imbalance: Intentionally adding a slight excess of one of the monomers will limit the chain growth.[1]
-
Monofunctional Reagents (End-capping): Adding a small amount of a monofunctional reagent (a "chain stopper") that can react with the growing polymer chain ends will terminate their growth.[1] For example, a monofunctional acid or amine can be used.
Data Presentation
The following table provides illustrative data on how different reaction parameters can influence the number-average molecular weight (Mn) of a polyesteramide synthesized from this compound and a diacid (e.g., adipoyl chloride). Please note that these are representative values based on general principles of polycondensation and actual results may vary depending on the specific experimental setup and co-monomers used.
| Parameter | Condition 1 | Mn ( g/mol ) | Condition 2 | Mn ( g/mol ) | Rationale |
| Monomer Ratio (Diamine:Diacid) | 1:1.05 | ~8,000 | 1:1.00 | ~30,000 | A slight excess of one monomer limits the extent of polymerization.[1] |
| Reaction Temperature | 180°C | ~12,000 | 220°C | ~28,000 | Higher temperature increases the reaction rate, leading to higher molecular weight, provided no degradation occurs.[2] |
| Catalyst Concentration (e.g., Tin(II) octoate) | 0.01 mol% | ~15,000 | 0.05 mol% | ~32,000 | Higher catalyst concentration generally leads to a faster reaction and higher molecular weight, up to an optimal point.[2][6] |
| Reaction Time (at 220°C) | 4 hours | ~18,000 | 8 hours | ~31,000 | Longer reaction times allow for more complete polymerization and higher molecular weight.[3][4][5] |
| Vacuum Pressure | 10 mbar | ~10,000 | <1 mbar | ~35,000 | A high vacuum is essential for the efficient removal of condensation byproducts, driving the reaction to completion. |
Experimental Protocols
Detailed Methodology for the Synthesis of a Polyesteramide from this compound and Adipoyl Chloride
This protocol describes a two-stage melt polycondensation procedure.
Materials:
-
This compound (purified by recrystallization)
-
Adipoyl chloride (distilled before use)
-
Tetrabutyl titanate (catalyst)
-
Nitrogen gas (high purity)
-
Suitable solvent for polymer dissolution for analysis (e.g., N-Methyl-2-pyrrolidone, NMP)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Nitrogen inlet and outlet
-
Distillation condenser and collection flask
-
High-vacuum pump with a cold trap
-
Heating mantle with a temperature controller
Procedure:
-
Reactor Setup: Assemble the reaction apparatus. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of nitrogen.
-
Charging the Reactor: Charge the flask with equimolar amounts of this compound and adipoyl chloride. Add the catalyst (e.g., 0.05 mol% based on the diacid).
-
Initial Reaction Stage (Oligomerization):
-
Begin stirring the mixture and purge the system with a slow stream of nitrogen.
-
Gradually heat the reactor to 160-180°C.
-
Maintain this temperature for 2-3 hours. During this stage, methanol will be evolved as a byproduct of the initial condensation and will be collected in the distillation flask. The reaction mixture will become more viscous as oligomers are formed.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240°C.
-
Once the temperature has stabilized, slowly apply a high vacuum (<1 mbar). Be cautious to avoid excessive foaming.
-
Continue the reaction under high vacuum and vigorous stirring for 4-8 hours. The progress of the polymerization can be monitored by the increase in the torque of the mechanical stirrer, which corresponds to an increase in the melt viscosity and molecular weight.
-
-
Polymer Recovery:
-
Once the desired viscosity is reached (or no further increase is observed), release the vacuum with nitrogen.
-
Allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
The solid polymer can be removed from the flask after cooling. Depending on the polymer's properties, it may be necessary to dissolve it in a suitable solvent and precipitate it in a non-solvent (e.g., methanol) for further purification.
-
-
Characterization:
Mandatory Visualization
Troubleshooting Workflow for Low Molecular Weight Polymer
Caption: A logical workflow for troubleshooting low molecular weight in polymers.
General Polymerization Workflow
Caption: A general workflow for melt polycondensation.
Chemical Reaction of this compound with a Diacid Chloride
Caption: General reaction scheme for polyesteramide synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional Aromatic Polyamides [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic synthesis of multi-component copolymers and their structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Renewable Polyester Coil Coatings from Biomass-Derived Isosorbide, FDCA, 1,5-Pentanediol, Succinic Acid, and 1,3-Propanediol | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Nuances of Dimethyl 5-aminoisophthalate Stability: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive resource for troubleshooting the stability of Dimethyl 5-aminoisophthalate (DM5A) under acidic conditions. This guide provides practical advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.
This compound (DM5A) is a crucial intermediate in the synthesis of a variety of functional materials, including polymers, dyes, and pharmaceuticals. While generally stable under standard conditions, its ester functional groups are susceptible to hydrolysis in acidic environments, a reaction that can impact experimental outcomes and product purity. This technical support center is designed to address the common stability issues encountered when working with DM5A in acidic media.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section provides solutions to specific problems you may encounter during your experiments involving this compound under acidic conditions.
| Problem | Potential Cause | Recommended Solution |
| Rapid or uncontrolled degradation of DM5A upon acidification. | The acidic conditions (pH, temperature, acid catalyst) are too harsh. | - Reduce Acid Concentration: Start with a milder acid concentration (e.g., 0.1 M HCl) and incrementally increase if necessary. - Lower the Temperature: Perform the reaction at a lower temperature (e.g., room temperature or below) to slow down the hydrolysis rate. - Choose a Weaker Acid: Consider using a weaker acid catalyst if the reaction allows. |
| Incomplete or slow reaction when hydrolysis is desired. | The acidic conditions are not strong enough to efficiently drive the hydrolysis reaction. | - Increase Acid Concentration: Use a higher concentration of a strong acid (e.g., 1 M HCl or H2SO4). - Increase Temperature: Gently heat the reaction mixture. Monitor the temperature carefully to avoid unwanted side reactions. - Use an Excess of Water: Since hydrolysis is a reversible reaction, using a large excess of water can shift the equilibrium towards the products. |
| Precipitation of a solid from the reaction mixture. | The degradation product, 5-aminoisophthalic acid, has low solubility in some aqueous acidic solutions.[1][2][3][4][5] | - Adjust the Solvent System: The addition of a co-solvent such as methanol or ethanol may increase the solubility of 5-aminoisophthalic acid.[3] - Filter and Analyze the Precipitate: If precipitation occurs, filter the solid and analyze it separately to confirm its identity as 5-aminoisophthalic acid. |
| Inconsistent or non-reproducible analytical results. | - Instability of DM5A in the analytical mobile phase. - Incomplete separation of DM5A and its degradation products. | - Mobile Phase pH: Ensure the pH of the HPLC mobile phase is compatible with the stability of DM5A. A slightly acidic mobile phase (e.g., using formic or acetic acid) is often used for the analysis of similar compounds. - Method Validation: Develop and validate an HPLC method that can effectively separate DM5A, the intermediate monoester, and 5-aminoisophthalic acid. A reverse-phase C18 column is a good starting point. |
| Appearance of unexpected peaks in the chromatogram. | Formation of side products or further degradation of 5-aminoisophthalic acid under harsh conditions. | - Milder Conditions: Re-evaluate the stress conditions to minimize the formation of secondary degradation products. - Peak Identification: Use techniques like LC-MS or NMR to identify the structure of the unknown impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound under acidic conditions?
A1: The primary degradation pathway for this compound (DM5A) in acidic conditions is the hydrolysis of its two methyl ester groups. This reaction proceeds in a stepwise manner, first forming the monoester intermediate (methyl 5-amino-3-carboxybenzoate) and finally yielding 5-aminoisophthalic acid and two molecules of methanol. This is a reversible reaction, and the presence of excess water will favor the formation of the hydrolysis products.
Q2: What are the expected degradation products of DM5A in an acidic solution?
A2: The expected degradation products are:
-
5-aminoisophthalic acid: The final hydrolysis product.
-
Methyl 5-amino-3-carboxybenzoate: The monoester intermediate.
-
Methanol: Released from the hydrolysis of the ester groups.
Q3: How can I monitor the degradation of DM5A?
A3: The most common and effective method for monitoring the degradation of DM5A is High-Performance Liquid Chromatography (HPLC) with UV detection. A suitable HPLC method should be able to separate the parent compound (DM5A) from its degradation products (the monoester and 5-aminoisophthalic acid), allowing for their simultaneous quantification.
Q4: At what pH is DM5A considered unstable?
Q5: Are there any recommended storage conditions for acidic solutions of DM5A?
A5: If you need to store DM5A in an acidic solution for any length of time, it is crucial to minimize degradation. Store the solution at a low temperature (e.g., 2-8 °C) and protect it from light. However, for best results, it is recommended to prepare acidic solutions of DM5A fresh before use.
Experimental Protocols
Protocol for a Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of DM5A in an acidic solution and to identify its degradation products.
Objective: To induce partial degradation of DM5A (target 5-20% degradation) under acidic conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound (DM5A)
-
Hydrochloric acid (HCl), 1 M and 0.1 M solutions
-
Sodium hydroxide (NaOH), for neutralization
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Deionized water
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of DM5A in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Stress:
-
In separate reaction vessels, add a known volume of the DM5A stock solution to a solution of 0.1 M HCl and 1 M HCl.
-
Incubate the samples at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Control Sample:
-
Prepare a control sample by diluting the DM5A stock solution with deionized water (or the reaction solvent without acid) and subject it to the same temperature conditions.
-
-
-
Analytical Method:
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at the UV absorbance maximum of DM5A and its expected degradation products.
-
Column Temperature: 30 °C
-
-
Method Validation: Validate the HPLC method for specificity, linearity, accuracy, and precision to ensure it is stability-indicating.
-
-
Data Analysis:
-
Quantify the amount of DM5A remaining and the amount of each degradation product formed at each time point.
-
Calculate the percentage of degradation.
-
If necessary, use techniques like LC-MS or NMR to confirm the identity of the degradation products.
-
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. Buy 5-Aminoisophthalic acid (EVT-460851) | 99-31-0 [evitachem.com]
- 2. 5-Aminoisophthalic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. 5-Aminoisophthalic Acid. Manufacturer in Anand, Gujarat [prismindustriesltd.com]
- 5. 5-Aminoisophthalic acid CAS#: 99-31-0 [m.chemicalbook.com]
Technical Support Center: Dimethyl 5-aminoisophthalate (DM5AI) Starting Material
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl 5-aminoisophthalate (DM5AI) as a starting material. Our aim is to help you identify, manage, and control impurities effectively to ensure the quality and consistency of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound (DM5AI)?
A1: DM5AI is typically synthesized via one of two primary routes:
-
Catalytic Hydrogenation of Dimethyl 5-nitroisophthalate: This is a widely used method involving the reduction of the nitro group to an amine.[1]
-
Esterification of 5-Aminoisophthalic Acid: This route involves the reaction of 5-aminoisophthalic acid with methanol in the presence of an acid catalyst.[1]
Q2: What are the potential impurities I should be aware of when using DM5AI?
A2: Impurities in DM5AI can originate from the starting materials, byproducts of the synthesis, or degradation of the final product. The expected impurity profile will depend on the synthetic route employed.
Troubleshooting Guide
Issue 1: Low Purity of DM5AI Detected by HPLC
Possible Causes:
-
Incomplete reaction during synthesis.
-
Inefficient purification of the crude product.
-
Degradation of the material during storage.
Recommended Actions:
-
Verify the Synthetic Protocol: Ensure that reaction times, temperatures, and stoichiometry of reactants were optimal.
-
Optimize Purification: Refine your recrystallization or column chromatography protocol. Refer to the detailed experimental protocols below for recommended starting conditions.
-
Assess Storage Conditions: Store DM5AI in a cool, dry, and dark place to prevent degradation.
Issue 2: Discoloration (Yellow or Brown Tint) of DM5AI
Possible Causes:
-
Presence of residual nitro-aromatic impurities from the hydrogenation route.
-
Formation of oxidation products.
-
Colored byproducts from side reactions.
Recommended Actions:
-
Charcoal Treatment: Dissolve the DM5AI in a suitable hot solvent and treat with activated charcoal to adsorb colored impurities before recrystallization.
-
Re-purification: Perform an additional purification step (recrystallization or column chromatography) to remove the colored species.
Issue 3: Inconsistent Results in Downstream Reactions
Possible Causes:
-
The presence of uncharacterized impurities in the DM5AI starting material is interfering with your reaction.
-
Variability in the impurity profile between different batches of DM5AI.
Recommended Actions:
-
Comprehensive Impurity Profiling: Utilize a combination of analytical techniques such as HPLC, LC-MS, and NMR to identify and quantify the impurities present in your batch of DM5AI.
-
Implement Stringent Quality Control: Establish acceptance criteria for the purity of your DM5AI starting material to ensure batch-to-batch consistency.
Potential Impurities in this compound
The following table summarizes potential process-related and degradation impurities.
| Impurity Name | Chemical Structure | Potential Origin | Analytical Detection |
| Dimethyl 5-nitroisophthalate | O₂NC₆H₃-1,3-(CO₂CH₃)₂ | Incomplete reduction of the nitro group.[2][3][4] | HPLC, GC-MS, NMR |
| 5-Aminoisophthalic Acid | H₂NC₆H₃-1,3-(COOH)₂ | Incomplete esterification or hydrolysis of the final product.[5] | HPLC |
| Methyl 5-aminoisophthalate | H₂NC₆H₃(COOH)(COOCH₃) | Incomplete esterification of 5-aminoisophthalic acid. | HPLC, LC-MS |
| Dimethyl 5-hydroxyisophthalate | HOC₆H₃-1,3-(CO₂CH₃)₂ | Potential byproduct from diazotization of the amino group followed by hydrolysis. | HPLC, LC-MS |
| Oxidative Degradation Products | Various | Oxidation of the amine functionality. | HPLC, LC-MS |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
This protocol provides a general method for determining the purity of DM5AI.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known concentration of DM5AI (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Screen various solvents to find one in which DM5AI is sparingly soluble at room temperature but highly soluble when hot. Good starting points include ethanol, methanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.[6][7]
-
Procedure:
-
Dissolve the crude DM5AI in a minimal amount of the hot recrystallization solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cool the mixture in an ice bath to maximize crystal yield.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A common starting gradient is from 100% hexane to a mixture with increasing ethyl acetate concentration (e.g., 90:10, 80:20 hexane:ethyl acetate).[1]
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Dissolve the crude DM5AI in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the column.
-
Elute the column with the mobile phase, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified DM5AI.
-
Visualizations
Caption: Workflow for Synthesis and Quality Control of DM5AI.
Caption: Troubleshooting Logic for Impurity Management in DM5AI.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Dimethyl 5-nitroisophthalate | C10H9NO6 | CID 83316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mutagenicity assessment of two potential impurities in preparations of 5-amino-2,4,6 triiodoisophthalic acid, a key intermediate in the synthesis of the iodinated contrast agent iopamidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Aminoisophthalic acid | C8H7NO4 | CID 66833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
Technical Support Center: Hydrogenation of Dimethyl 5-Nitroisophthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of dimethyl 5-nitroisophthalate to synthesize dimethyl 5-aminoisophthalate.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of dimethyl 5-nitroisophthalate?
A1: The most frequently employed catalyst for the reduction of aromatic nitro compounds like dimethyl 5-nitroisophthalate is palladium on carbon (Pd/C), typically at 5% or 10% loading.[1] Other catalysts that can be effective for nitro group reduction include platinum on carbon (Pt/C), Raney nickel, and platinum(IV) oxide (PtO₂).[2] The choice of catalyst can influence reaction speed, selectivity, and susceptibility to poisoning.
Q2: What are typical reaction conditions for this hydrogenation?
A2: Reaction conditions can vary, but a general protocol involves dissolving dimethyl 5-nitroisophthalate in a solvent such as methanol or ethyl acetate, adding the Pd/C catalyst, and introducing hydrogen gas.[3][4] The reaction is often run at temperatures ranging from room temperature to 55°C and hydrogen pressures from atmospheric (balloon) to 1 MPa.[3][4]
Q3: My reaction is very slow or incomplete. What are the likely causes?
A3: Several factors can lead to a sluggish or incomplete reaction:
-
Poor Catalyst Activity: The catalyst may be old, improperly stored, or of low quality.
-
Insufficient Hydrogen: A leak in the system or an inadequate supply of hydrogen will stall the reaction.
-
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can deactivate the catalyst.
-
Poor Mass Transfer: Inefficient stirring can limit the contact between the hydrogen gas, the substrate in solution, and the solid catalyst.
Q4: What are potential catalyst poisons I should be aware of in this specific reaction?
A4: Catalyst poisons can be introduced from various sources. For the hydrogenation of dimethyl 5-nitroisophthalate, potential poisons include:
-
Sulfur Compounds: Often present in industrial hydrogen sources or as impurities in starting materials, sulfur compounds strongly poison palladium catalysts.[5][6]
-
Acidic Impurities: Residual sulfuric acid from the esterification of 5-nitroisophthalic acid to dimethyl 5-nitroisophthalate can inhibit the catalyst.[7] Unreacted 5-nitroisophthalic acid or its monomethyl ester can also have a negative effect.
-
Halides: Though less common in this specific synthesis, halides are known poisons for palladium catalysts.[8]
-
Product Inhibition: The amine product itself can sometimes adsorb to the catalyst surface and slow down the reaction rate.
Q5: Can I regenerate a poisoned Pd/C catalyst?
A5: Yes, regeneration is often possible, depending on the nature of the poison. Common methods include:
-
Washing: Washing the catalyst with a suitable solvent can remove adsorbed impurities. For example, washing with N,N-dimethylformamide can remove azo deposits.[5]
-
Oxidative Treatment: Controlled oxidation, for instance with hot air or hydrogen peroxide, can remove sulfur-based poisons.[5][9]
-
Alkali Treatment: Washing with a dilute alkali solution can help remove acidic residues and some organic foulants.[9]
Troubleshooting Guide
Below are common issues encountered during the hydrogenation of dimethyl 5-nitroisophthalate and steps to resolve them.
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or Stalled Reaction | Catalyst Inactivity | 1. Use a fresh batch of high-quality Pd/C catalyst. 2. Ensure the catalyst has been stored under an inert atmosphere. 3. Increase catalyst loading, but be mindful of potential side reactions. |
| Insufficient Hydrogen | 1. Check the entire apparatus for leaks. 2. Ensure a continuous and adequate supply of hydrogen. For balloon hydrogenations, use a fresh, well-filled balloon.[10] | |
| Catalyst Poisoning | 1. Purify the dimethyl 5-nitroisophthalate starting material, for example, by recrystallization. 2. Use high-purity, dry solvents. 3. Use high-purity hydrogen gas. 4. If acidic impurities are suspected, neutralize the reaction mixture with a non-poisonous base. | |
| Poor Mass Transfer | 1. Increase the stirring rate to ensure the catalyst is well-suspended. 2. Ensure the substrate is fully dissolved in the chosen solvent. | |
| Formation of Side Products (e.g., Azo/Azoxy Compounds) | Incomplete Reduction | 1. Increase reaction time. 2. Increase hydrogen pressure. 3. Ensure the catalyst is sufficiently active. |
| Reaction Conditions | 1. Optimize the reaction temperature; sometimes lower temperatures can improve selectivity. | |
| Difficulty Filtering the Catalyst | Fine Catalyst Particles | 1. Use a pad of Celite® or another filter aid to facilitate filtration.[2] 2. Ensure the filter paper is of the correct pore size. |
| Catalyst Ignites During Filtration | Pyrophoric Nature of Pd/C | 1. Crucially, do not allow the catalyst to dry in the air. [2] 2. After filtration, immediately wash the catalyst cake with water or the reaction solvent to keep it wet.[10] 3. Handle the used catalyst under a stream of inert gas (e.g., nitrogen or argon).[11] |
Quantitative Data on Catalyst Performance
| Catalyst Poison | Source | Effect on Pd/C Catalyst | Typical Concentration Leading to Poisoning |
| Sulfur Compounds (e.g., H₂S, thiols) | Industrial hydrogen, contaminated starting materials | Strong chemisorption on palladium active sites, leading to rapid and often irreversible deactivation.[5] | Parts per million (ppm) levels can be detrimental. |
| Acidic Impurities (e.g., H₂SO₄, residual carboxylic acids) | Carryover from previous synthetic steps | Can alter the surface properties of the catalyst support and the metal, potentially slowing the reaction rate.[7] | Varies depending on the specific acid and reaction conditions. |
| Halide Ions (e.g., Cl⁻) | Impurities in starting materials or solvents | Strong adsorption on palladium surfaces, blocking active sites.[8] | Can cause poisoning at ppm levels. |
Experimental Protocols
Protocol 1: Atmospheric Pressure Hydrogenation
This protocol is adapted from standard procedures for nitro group reduction using a hydrogen balloon.[10][12]
-
Setup: In a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add dimethyl 5-nitroisophthalate (1.0 eq).
-
Inerting: Seal the flask and purge with nitrogen or argon.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add 5-10 mol% of 5% Pd/C.
-
Solvent Addition: Add a suitable solvent (e.g., methanol, ethyl acetate) via cannula or syringe. A typical concentration is 0.1-0.5 M.
-
Hydrogenation: Purge the flask with hydrogen by evacuating and backfilling with hydrogen from a balloon three times.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the catalyst wet with solvent or water at all times to prevent ignition. Wash the filter cake with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
Protocol 2: Hydrogenation at Elevated Pressure
This protocol is based on a literature procedure for the synthesis of this compound.[4]
-
Setup: In a PTFE-lined stainless steel autoclave equipped with a manometer and a magnetic stirrer, add dimethyl 5-nitroisophthalate (0.5 mmol).
-
Catalyst and Solvent: Add the desired catalyst (e.g., 10-15 mol% Co/C-N-X or Pd/C) and solvent (e.g., 2 mL).
-
Purging: Seal the autoclave and purge several times with hydrogen to remove air.
-
Reaction: Heat the autoclave to the desired temperature (e.g., 110-120°C) and then pressurize with hydrogen to the target pressure (e.g., 1 MPa). Stir the reaction mixture.
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Isolation: Open the autoclave, remove the reaction mixture, and separate the solid catalyst by centrifugation or filtration. The product can then be isolated from the supernatant.
Visualizations
Caption: Workflow illustrating potential sources of catalyst poisons from the synthesis of dimethyl 5-nitroisophthalate.
Caption: A logical troubleshooting workflow for a slow or incomplete hydrogenation reaction.
Caption: The cycle of catalyst deactivation by poisoning and subsequent regeneration.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 99-27-4 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. britannica.com [britannica.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. youtube.com [youtube.com]
Technical Support Center: Purification of Dimethyl 5-aminoisophthalate by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Dimethyl 5-aminoisophthalate using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial parameters for the column chromatography purification of this compound?
A1: For the purification of this compound, a good starting point is to use normal-phase chromatography. The recommended parameters are detailed in the table below. It is crucial to first perform Thin Layer Chromatography (TLC) to determine the optimal mobile phase composition.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | n-hexane/Ethyl Acetate mixture |
| Mobile Phase Ratio | Start with a 7:3 or 8:2 (n-hexane:Ethyl Acetate) ratio and adjust based on TLC results. |
| Target TLC Rf | Aim for an Rf value of 0.2-0.4 for the this compound. |
| Sample Loading | Dry loading is recommended, especially if the compound has poor solubility in the mobile phase. |
Q2: My compound is streaking or "tailing" on the TLC plate and the column. What is the cause and how can I fix it?
A2: Tailing is a common issue when purifying amine-containing compounds like this compound on silica gel. The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.
Solutions:
-
Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (TEA), into your mobile phase (typically 0.1-2% v/v).[1][2][3][4][5] The TEA will neutralize the acidic sites on the silica gel, minimizing the unwanted interactions with your compound.
-
Use an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Options include:
-
Neutral or Basic Alumina: Alumina is a good alternative for the purification of basic compounds like amines.[6]
-
Amine-functionalized Silica Gel: This stationary phase has a basic surface, which is ideal for purifying amines without the need for mobile phase modifiers.
-
Q3: The Rf value of my compound is too low (close to the baseline) on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A3: If this compound is not moving significantly up the TLC plate, the mobile phase is not polar enough to elute it from the silica gel.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of ethyl acetate in your n-hexane/ethyl acetate mixture. If you are already using a high percentage of ethyl acetate, you may need to switch to a more polar solvent system.
-
Change Solvent System: Consider using a more polar solvent system. A common alternative for more polar compounds is a mixture of dichloromethane and methanol. Start with a low percentage of methanol (e.g., 1-5%) and increase as needed.
Q4: My compound is not eluting from the column, or the recovery is very low. What are the possible reasons?
A4: This issue can arise from several factors, often related to the strong interaction between the compound and the stationary phase.
Possible Causes and Solutions:
-
Irreversible Adsorption: The amine group may be binding too strongly to the acidic silica gel. As mentioned in Q2, adding triethylamine to the eluent or switching to a basic or neutral stationary phase can resolve this.[1][2][3][4][5][6]
-
Incorrect Mobile Phase: The mobile phase may not be polar enough. If your TLC analysis showed a very low Rf, the compound will not move through the column effectively. Re-optimize your mobile phase using TLC to achieve an Rf between 0.2 and 0.4.
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed can disrupt the solvent flow and trap your compound. Ensure the column is packed uniformly as a slurry and is not allowed to run dry.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound.
1. Method Development with Thin Layer Chromatography (TLC):
-
Prepare several developing chambers with different ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto TLC plates and develop them in the prepared chambers.
-
Identify the solvent system that provides an Rf value between 0.2 and 0.4 for the desired compound and good separation from impurities.
-
If tailing is observed, add 0.5-1% triethylamine to the mobile phase and re-run the TLC.
2. Column Preparation:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the solution (approximately 2-3 times the mass of the crude product).
-
Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the dry sample-silica mixture to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to start the elution.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by periodically analyzing the collected fractions using TLC.
-
Once the desired compound has fully eluted, you can increase the polarity of the mobile phase (gradient elution) to wash out any remaining highly polar impurities.[7][8]
5. Product Isolation:
-
Combine the fractions that contain the pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Visualization of the Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 8. youtube.com [youtube.com]
effect of reaction temperature on Dimethyl 5-aminoisophthalate purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the effect of reaction temperature on the purity of Dimethyl 5-aminoisophthalate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common synthesis routes are:
-
Reduction of Dimethyl 5-nitroisophthalate: This involves the hydrogenation of the nitro group to an amine.
-
Esterification of 5-aminoisophthalic acid: This is a Fischer esterification reaction where the carboxylic acid groups are converted to methyl esters.
Q2: How does reaction temperature generally affect the purity of this compound?
A2: Reaction temperature is a critical parameter that can significantly impact the purity of the final product. An optimal temperature ensures a reasonable reaction rate while minimizing the formation of byproducts. Deviating from the optimal temperature can lead to incomplete reactions or the formation of impurities through side reactions or degradation.
Q3: What are the typical purity levels for commercially available this compound?
A3: Commercially available this compound typically has a purity of 98% or higher, as determined by High-Performance Liquid Chromatography (HPLC).[1]
Q4: What analytical methods are used to assess the purity of this compound?
A4: The purity of this compound is commonly assessed using techniques such as:
-
High-Performance Liquid Chromatography (HPLC)[1]
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR)[2]
-
Melting point determination (literature range: 178-181°C)[2]
Troubleshooting Guides
Synthesis Route 1: Reduction of Dimethyl 5-nitroisophthalate
Issue 1: Low Purity - Presence of Starting Material (Dimethyl 5-nitroisophthalate)
-
Possible Cause: The reaction temperature was too low, leading to an incomplete reduction. Catalytic hydrogenation often has an optimal temperature range to ensure a sufficient reaction rate.
-
Recommended Action:
-
Ensure the reaction temperature is within the recommended range for the specific catalyst and solvent system being used. Protocols have cited temperatures in the range of 45-55°C.[2]
-
Increase the reaction time to allow for complete conversion.
-
Ensure the catalyst is active and used in the correct amount.
-
Issue 2: Low Purity - Presence of Unknown Impurities and Discoloration
-
Possible Cause: The reaction temperature was too high. Elevated temperatures can lead to the thermal degradation of the starting material or the product. For instance, a reaction at 120°C has been described, which might increase the risk of side reactions if not carefully controlled.[2] High temperatures can also promote side reactions, leading to a variety of byproducts.
-
Recommended Action:
-
Lower the reaction temperature to the optimal range. A controlled temperature of 45-55°C is often a good starting point for catalytic hydrogenation.[2]
-
If discoloration is observed, consider treating a solution of the crude product with activated carbon before recrystallization to remove colored impurities.
-
Purify the product using column chromatography. A common system is silica gel with a mixture of n-hexane and ethyl acetate as the eluent.[2]
-
Synthesis Route 2: Esterification of 5-aminoisophthalic acid
Issue 1: Low Purity - Presence of Starting Material (5-aminoisophthalic acid) or Mono-ester Intermediate
-
Possible Cause: The reaction temperature was too low, or the reaction time was insufficient for the equilibrium to be driven towards the diester product. Fischer esterification is an equilibrium-limited reaction.
-
Recommended Action:
-
Ensure the reaction is maintained at a sufficient temperature to achieve a reasonable reaction rate. A common procedure involves refluxing in methanol with a catalytic amount of sulfuric acid, which corresponds to the boiling point of the solvent (around 90°C).[2]
-
Increase the reaction time to ensure the reaction reaches completion. Overnight reactions are common.[2]
-
Use a large excess of methanol to shift the equilibrium towards the product.
-
Ensure efficient removal of water, a byproduct of the reaction, as its presence can inhibit the forward reaction.
-
Issue 2: Low Purity - Formation of Dark-colored Byproducts
-
Possible Cause: The reaction temperature was excessively high, leading to the decomposition of the amino-functionalized aromatic ring. Amines are susceptible to oxidation, which can be accelerated at higher temperatures.
-
Recommended Action:
-
Maintain a controlled reflux temperature and avoid aggressive overheating.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
-
Purify the product by dissolving it in a suitable solvent like ethyl acetate, washing with a mild base (e.g., sodium bicarbonate solution) to remove unreacted acid and the acid catalyst, followed by washing with brine and drying.[2]
-
Data Presentation
The following table summarizes the impact of reaction temperature on the synthesis of this compound based on literature and established chemical principles.
| Synthesis Route | Temperature Range | Expected Purity | Potential Issues at Non-Optimal Temperatures |
| Reduction of Dimethyl 5-nitroisophthalate | 45-55°C | High | Below 45°C: Incomplete reaction, presence of starting material. |
| > 100°C | Variable to Low | Above 100°C: Increased risk of side reactions and thermal degradation, leading to discoloration and unknown impurities.[2] | |
| Esterification of 5-aminoisophthalic acid | 90°C (Reflux in Methanol) | High | Below 90°C: Slow reaction rate, incomplete conversion, presence of starting material and mono-ester.[2] |
| > 100°C | Variable to Low | Significantly above reflux: Potential for oxidative degradation of the amino group, leading to colored impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction
This protocol is based on the catalytic hydrogenation of Dimethyl 5-nitroisophthalate.
-
Reaction Setup: In a hydrogenation vessel, suspend Dimethyl 5-nitroisophthalate and a suitable catalyst (e.g., 5% Pd/C) in a solvent such as methanol.[2]
-
Temperature Control: Maintain the temperature of the reaction mixture between 45-55°C.[2]
-
Hydrogenation: Purge the vessel with nitrogen and then introduce hydrogen gas. Maintain a constant hydrogen pressure and stir the mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as TLC or HPLC to ensure the complete consumption of the starting material.
-
Work-up: Once the reaction is complete, filter off the catalyst. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography (silica gel, n-hexane/ethyl acetate).[2]
Protocol 2: Synthesis of this compound via Esterification
This protocol is based on the Fischer esterification of 5-aminoisophthalic acid.
-
Reaction Setup: Dissolve 5-aminoisophthalic acid in an excess of methanol in a round-bottom flask equipped with a reflux condenser.[2]
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid.
-
Heating: Heat the mixture to reflux (approximately 90°C) and maintain this temperature.[2] The reaction is typically run overnight.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC to confirm the formation of the diester.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate.
-
Purification: Wash the ethyl acetate solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted 5-aminoisophthalic acid. Follow with a brine wash. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the product.[2]
Visualizations
Caption: Logical workflow of temperature effects on purity.
Caption: Troubleshooting guide for low purity issues.
References
Technical Support Center: Removal of Condensation Products in Polymerization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing condensation products during polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of condensation byproducts crucial in polymerization?
The removal of small molecule byproducts, such as water, methanol, or HCl, is essential for driving the polymerization reaction forward.[1][2] According to Le Châtelier's principle, removing a product of a reaction at equilibrium will cause the system to shift to counteract this change, favoring the formation of more products.[3][4] In condensation polymerization, this shift leads to the formation of higher molecular weight polymers. Failure to remove these byproducts can result in low polymer yields and shorter polymer chains.[5]
Q2: What are the most common methods for removing condensation products?
The primary methods for removing condensation byproducts in a laboratory setting include:
-
Azeotropic Distillation: This technique involves adding a solvent (an entrainer) that forms a low-boiling azeotrope with the condensation product (e.g., water).[6][7][8] This azeotrope is then selectively removed by distillation, effectively driving the polymerization reaction.
-
Reactive Distillation: This process combines chemical reaction and distillation in a single unit.[9][10] As the polymerization reaction proceeds, the byproducts are continuously removed from the reaction zone through distillation, which increases the reaction rate and conversion.[10]
-
Use of Desiccants (e.g., Molecular Sieves): Solid drying agents like molecular sieves can be added directly to the reaction mixture to selectively adsorb small molecule byproducts like water.[11][12] This is a particularly useful method for small-scale reactions or when distillation is not feasible.[13]
Q3: How do I choose the best method for my specific polymerization reaction?
The choice of method depends on several factors, including the nature of the monomers and polymer, the reaction temperature, the scale of the reaction, and the specific byproduct to be removed. The following decision tree can guide your selection:
References
- 1. scribd.com [scribd.com]
- 2. Polyester - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. ciemme.it [ciemme.it]
- 7. azeotrope [chemeurope.com]
- 8. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 9. uol.de [uol.de]
- 10. research.tue.nl [research.tue.nl]
- 11. Molecular Sieves [sigmaaldrich.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Polymers Derived from Dimethyl 5-aminoisophthalate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the solubility of aromatic polyamides derived from Dimethyl 5-aminoisophthalate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and dissolution of polymers derived from this compound.
Issue 1: Polymer Precipitates During Synthesis and is Difficult to Redissolve.
-
Question: My polymer is crashing out of the reaction mixture during polymerization, and I'm struggling to redissolve it for purification and characterization. What can I do?
-
Answer: Premature precipitation is a common challenge with rigid aromatic polyamides due to strong intermolecular hydrogen bonding. Here are several strategies to address this:
-
Increase Solvent Polarity: Ensure you are using a highly polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO).[1][2]
-
Add Solubilizing Salts: The addition of inorganic salts like lithium chloride (LiCl) or calcium chloride (CaCl2) to the reaction mixture can significantly enhance polymer solubility.[2][3] These salts are thought to disrupt the hydrogen bonding between polymer chains. A typical concentration is 5-10 wt% relative to the solvent.[1]
-
Introduce Flexible Monomers: Consider copolymerization with a more flexible diamine or diacid to disrupt the rigid polymer backbone and improve solubility.
-
Incorporate Bulky Side Groups: Using a comonomer with bulky pendant groups can sterically hinder chain packing and improve solubility.[4][5][6]
-
Issue 2: The Final Polymer Product Exhibits Poor Solubility in Common Organic Solvents.
-
Question: I've successfully synthesized my polymer, but it shows very limited solubility, making it difficult for further processing and analysis. How can I improve its solubility?
-
Answer: The inherent rigidity of aromatic polyamides often leads to poor solubility. To enhance the solubility of your final polymer, consider the following approaches:
-
Solvent Selection: Test a range of polar aprotic solvents. NMP, DMAc, DMF, and DMSO are generally the most effective.[1][7] For some polyamides, heating the solvent can aid dissolution.
-
Post-Synthesis Modification: If possible, modify the polymer structure to include solubilizing groups. This is an advanced technique and may alter the polymer's properties.
-
Structural Modification of the Polymer Backbone: This is a proactive approach during synthesis. The introduction of the following can enhance solubility:
-
Flexible Linkages: Incorporating ether (-O-) or methylene (-CH2-) linkages into the polymer backbone can increase segmental rotation and improve solubility.[1]
-
Bulky Pendant Groups: Large side groups disrupt chain packing and reduce intermolecular forces, leading to better solubility.[4][5][6]
-
Meta-Isomers: Using meta-substituted monomers, like isophthaloyl chloride, creates kinks in the polymer chain, which hinders packing and improves solubility compared to their para-isomers.[8]
-
-
Issue 3: Low Molecular Weight of the Synthesized Polymer.
-
Question: My polymerization is yielding a polymer with a lower molecular weight than expected. What are the potential causes and solutions?
-
Answer: Achieving high molecular weight in step-growth polymerization requires careful control over several factors.[9][10]
-
Monomer Purity: Ensure the highest possible purity of this compound and the corresponding diamine. Impurities can act as chain terminators.[9]
-
Stoichiometry: A precise 1:1 molar ratio of the reacting functional groups (amine and carboxylic acid derivative) is critical. Any deviation will limit the final molecular weight.[9]
-
Anhydrous Conditions: Water can react with acid chlorides or other activated carboxylic acid species, preventing polymerization. Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Reaction Time and Temperature: Allow the polymerization to proceed for a sufficient duration to achieve high conversion. For low-temperature solution polycondensation, reactions are often stirred for several hours to overnight.[1]
-
Mixing: Ensure efficient stirring of the reaction mixture, especially as the viscosity increases, to promote contact between reactive chain ends.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving polyamides derived from this compound?
A1: Highly polar aprotic solvents are the most effective. These include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][7] The addition of 5-10 wt% lithium chloride (LiCl) can further enhance solubility in these solvents.[2]
Q2: How can I qualitatively test the solubility of my polymer?
A2: A simple method is to add a small amount of the polymer (e.g., 10 mg) to a vial containing a specific volume of solvent (e.g., 1 mL) and observe its behavior at room temperature and with gentle heating.[5] The polymer can be classified as soluble, partially soluble, or insoluble based on the clarity of the resulting mixture.
Q3: What is the role of lithium chloride (LiCl) in enhancing solubility?
A3: LiCl is a Lewis acid that is believed to coordinate with the amide carbonyl groups in the polyamide chains.[2] This interaction disrupts the strong intermolecular hydrogen bonds between the polymer chains, allowing the solvent molecules to solvate the polymer more effectively.
Q4: Can I use a less polar solvent if I incorporate flexible groups into my polymer?
A4: Yes, incorporating flexible linkages or bulky side groups into the polymer backbone can increase its solubility in less polar solvents.[4][5] However, for highly aromatic polyamides, polar aprotic solvents are generally still required for complete dissolution.
Q5: Are there any safety precautions I should take when working with these solvents and reagents?
A5: Yes. NMP, DMAc, and DMF are reproductive toxins and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Thionyl chloride, used to prepare acid chlorides, is highly corrosive and toxic and must be handled with extreme care in a fume hood.[1] Always consult the Safety Data Sheet (SDS) for each chemical before use.
Data Presentation
Table 1: Qualitative Solubility of Aromatic Polyamides in Various Solvents
| Polymer Type | NMP | DMAc | DMF | DMSO | THF | Chloroform |
| Rigid-rod aromatic polyamide | - | - | - | - | - | - |
| Aromatic polyamide with flexible ether linkages | ++ | ++ | ++ | ++ | +/- | - |
| Aromatic polyamide with bulky pendant groups | ++ | ++ | ++ | ++ | + | - |
| Aromatic polyamide with meta-linkages | ++ | ++ | ++ | + | - | - |
Legend:
-
++ : Soluble at room temperature
-
+ : Soluble with heating
-
+/- : Partially soluble or swelling
-
- : Insoluble
Note: This table provides a general representation of solubility trends for different classes of aromatic polyamides. Actual solubility will depend on the specific polymer structure and molecular weight.
Experimental Protocols
Protocol 1: Low-Temperature Solution Polycondensation
This protocol describes the synthesis of an aromatic polyamide from a diacid chloride and a diamine. The diacid chloride can be prepared from the corresponding dicarboxylic acid (derived from this compound).
Materials:
-
This compound derived diacid chloride (1 equivalent)
-
Aromatic diamine (e.g., 4,4'-oxydianiline) (1 equivalent)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl) (optional, 5-10 wt% of NMP)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Diamine Solution Preparation: In the flask, dissolve the aromatic diamine and anhydrous LiCl (if used) in anhydrous NMP under a nitrogen atmosphere. Stir until all solids have dissolved.[1]
-
Cooling: Cool the diamine solution to 0 °C using an ice bath.
-
Diacid Chloride Addition: Dissolve the diacid chloride in a minimal amount of anhydrous NMP in the dropping funnel. Add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0 °C.[1]
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4 to 24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.[1]
-
Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Collect the fibrous polymer precipitate by filtration and wash it thoroughly with fresh methanol and then with hot water to remove any unreacted monomers, LiCl, and residual solvent.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.[1]
Protocol 2: Yamazaki-Higashi Direct Polycondensation
This method allows for the direct synthesis of polyamides from dicarboxylic acids and diamines without the need to first prepare the diacid chloride.
Materials:
-
5-aminoisophthalic acid (1 equivalent)
-
Aromatic diamine (1 equivalent)
-
Triphenyl phosphite (TPP) (as condensing agent)
-
Pyridine (Py)
-
N-methyl-2-pyrrolidone (NMP)
-
Lithium Chloride (LiCl)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas supply
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Reaction Mixture: To the flask, add the 5-aminoisophthalic acid, the aromatic diamine, LiCl, NMP, and pyridine.
-
Condensing Agent Addition: Add triphenyl phosphite to the stirred mixture.
-
Polymerization: Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere and maintain this temperature for 3-6 hours.[12][13][14] The viscosity of the solution will increase as the reaction progresses.
-
Precipitation: Cool the reaction mixture to room temperature and pour the viscous solution into a large excess of methanol with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration and wash thoroughly with methanol.
-
Drying: Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the synthesis and purification of polyamides.
Caption: Logical relationships for troubleshooting poor polymer solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Functional Aromatic Polyamides [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
preventing formamide impurities in amino-functionalized MOFs
Welcome to the Technical Support Center for Amino-Functionalized Metal-Organic Frameworks (MOFs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and activation of amino-functionalized MOFs, with a specific focus on preventing and troubleshooting formamide impurities.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experimental work.
Q1: My final amino-functionalized MOF product shows unexpected infrared absorption peaks/NMR signals, suggesting the presence of an unknown impurity. What could be the cause?
A1: A common impurity in amino-functionalized MOFs synthesized using N,N-dimethylformamide (DMF) as a solvent is formamide or related species. DMF can decompose at elevated temperatures used during solvothermal synthesis, leading to the formation of dimethylamine and formic acid or formamide. These decomposition products can become trapped within the MOF pores or even coordinate to the metal centers.
Potential Causes:
-
High Synthesis Temperature: Reaction temperatures exceeding the decomposition threshold of DMF can promote the formation of impurities.
-
Prolonged Reaction Time: Extended heating times can increase the extent of DMF decomposition.
-
Incomplete Solvent Removal: Residual DMF remaining in the pores after synthesis can decompose during subsequent thermal activation steps.
Solution Workflow:
Q2: I suspect formamide contamination in my MOF. How can I confirm its presence and quantify it?
A2: Several analytical techniques can be employed to detect and quantify formamide impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for this purpose. After digesting a sample of your MOF in a suitable deuterated solvent (e.g., D2SO4 or NaOH/D2O), the presence of formamide can be confirmed by its characteristic proton signals. Quantitative 1H NMR (qNMR) can be used to determine the amount of formamide relative to the MOF's organic linker.[1][2]
-
Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS): TGA can reveal weight loss steps corresponding to the removal of guest molecules. When coupled with a mass spectrometer, the evolved gas can be analyzed to identify the fragments of formamide and other solvent molecules, confirming their presence within the MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Formamide exhibits characteristic vibrational modes, such as N-H and C=O stretching, which may be observable in the FTIR spectrum of the contaminated MOF, although these may overlap with bands from the MOF itself.
Frequently Asked Questions (FAQs)
Q1: What is the primary origin of formamide impurities in amino-functionalized MOFs?
A1: The primary source of formamide impurities is the thermal decomposition of the N,N-dimethylformamide (DMF) solvent commonly used in solvothermal synthesis. At elevated temperatures, DMF can break down into dimethylamine and formic acid. The formic acid can then react with ammonia (if present) or other nitrogen sources to form formamide. The amino groups on the functionalized linker itself could potentially be involved in side reactions, although the primary pathway is through DMF decomposition.
Q2: How can I prevent the formation of formamide impurities during synthesis?
A2: Preventing the formation of formamide impurities primarily involves modifying the synthesis conditions to minimize DMF decomposition.
-
Lowering Synthesis Temperature: Investigate the lowest possible temperature at which your desired amino-functionalized MOF can still be synthesized with good crystallinity.
-
Reducing Synthesis Time: Determine the minimum time required for complete crystallization to avoid prolonged exposure to high temperatures.
-
Alternative Solvents: Consider replacing DMF with a less toxic or more stable solvent. For example, tetrahydrofuran (THF) has been used to synthesize MOFs that are free of formate defects.[3][4] However, the solubility of reactants and the resulting MOF phase must be carefully considered.
Q3: What are the best practices for removing formamide and residual DMF after synthesis?
A3: Post-synthesis purification and activation are crucial for removing trapped solvent molecules and impurities.[5][6][7][8]
-
Solvent Exchange: This is a critical step to replace the high-boiling point DMF with a more volatile solvent before thermal activation.[9] Soaking the as-synthesized MOF in a low-boiling-point solvent (e.g., methanol, ethanol, acetone, or dichloromethane) with frequent solvent replacement over several days is effective.[10]
-
Thermal Activation: After solvent exchange, the MOF should be heated under vacuum to remove the volatile solvent. The activation temperature should be high enough to remove the solvent but below the decomposition temperature of the MOF.
Data Summary
The following table summarizes the influence of key experimental parameters on the formation of formamide impurities.
| Parameter | Influence on Formamide Impurity Level | Recommendation |
| Synthesis Temperature | Higher temperatures increase the rate of DMF decomposition, leading to higher impurity levels.[11][12][13] | Use the lowest temperature that allows for the formation of a crystalline product. |
| Synthesis Time | Longer reaction times at elevated temperatures can lead to a greater accumulation of DMF decomposition products.[11][12] | Optimize for the shortest time necessary for complete crystallization. |
| Solvent Choice | DMF is the primary source of formamide impurities. Alternative solvents like THF can prevent their formation.[3] | If possible, explore DMF-free synthesis routes. |
| Activation Procedure | Inadequate solvent exchange leaves residual DMF, which can decompose during thermal activation. | Implement a thorough solvent exchange protocol before thermal activation. |
Experimental Protocols
1. Protocol for Solvent Exchange to Remove DMF and Formamide Impurities
This protocol is a general guideline and may need to be optimized for your specific amino-functionalized MOF.
-
Initial Wash: After synthesis, decant the mother liquor and wash the collected MOF powder with fresh DMF (2-3 times) to remove unreacted precursors.
-
Centrifugation/Filtration: Pellet the MOF via centrifugation or collect it by filtration.
-
Immersion in Volatile Solvent: Suspend the MOF powder in a low-boiling-point solvent such as methanol, ethanol, or acetone. Use a volume that is at least 10 times the volume of the MOF powder.
-
Agitation: Gently agitate the suspension at room temperature for at least 4-6 hours.
-
Solvent Replacement: Allow the MOF to settle, then decant the solvent. Replenish with fresh volatile solvent.
-
Repeat: Repeat steps 4 and 5 at least 3-5 times over a period of 2-3 days to ensure complete exchange of DMF.
-
Final Wash: Perform a final wash with an even more volatile solvent like dichloromethane or diethyl ether to facilitate drying.
-
Drying: Dry the MOF sample under vacuum at a moderate temperature (e.g., 60-80 °C) to remove the bulk of the volatile solvent before proceeding to thermal activation.
2. Protocol for Thermal Activation
-
Sample Preparation: Place the solvent-exchanged MOF powder in a suitable Schlenk tube or vacuum oven.
-
Initial Evacuation: Begin by applying a dynamic vacuum at room temperature for several hours to remove any loosely bound surface solvent.
-
Ramped Heating: Gradually increase the temperature to the desired activation temperature under vacuum. A slow heating rate (e.g., 1-2 °C/min) is recommended to prevent rapid solvent evolution that could damage the MOF structure. The final activation temperature should be below the decomposition temperature of the MOF, which can be determined by TGA.
-
Hold at Activation Temperature: Maintain the MOF at the activation temperature under a high vacuum for an extended period (typically 12-24 hours) to ensure the complete removal of all guest molecules.
-
Cooling: Allow the MOF to cool down to room temperature under vacuum before exposing it to air or a controlled atmosphere.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transitioning Formamide Solvothermal Syntheses of MOFs to Less Toxic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. [PDF] Rational design, synthesis, purification, and activation of metal-organic framework materials. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. d-nb.info [d-nb.info]
- 10. Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Methods for 5-Aminoisophthalic Acid Purity Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 5-aminoisophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for 5-aminoisophthalic acid purity analysis?
A1: A common starting point for the analysis of 5-aminoisophthalic acid is a reverse-phase HPLC method. A typical setup would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier like acetonitrile or methanol.[1][2] The aqueous phase is often acidified to a pH of around 2-3 to ensure the ionization state of the analyte is controlled, leading to better peak shape and retention.
Q2: What are the key potential impurities I should be looking for?
A2: A primary process-related impurity to monitor is 5-nitroisophthalic acid, which is often the starting material for the synthesis of 5-aminoisophthalic acid.[3] Additionally, other related substances and potential degradation products should be investigated through forced degradation studies.
Q3: Why is my 5-aminoisophthalic acid peak tailing?
A3: Peak tailing for 5-aminoisophthalic acid is a common issue and is often caused by secondary interactions between the basic amine group on the molecule and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[4] This can be mitigated by operating the mobile phase at a low pH (e.g., pH < 3) to protonate the silanol groups and the amine, or by using a modern, end-capped column with low silanol activity.
Q4: How can I improve the resolution between 5-aminoisophthalic acid and its impurities?
A4: To improve resolution, you can try several approaches:
-
Optimize the mobile phase composition: Adjust the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve separation.
-
Change the organic modifier: Switching from methanol to acetonitrile (or vice-versa) can alter the selectivity of the separation.
-
Adjust the mobile phase pH: Small changes in pH can affect the retention times of ionizable compounds differently, potentially improving resolution.
-
Use a different column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a column with a smaller particle size and longer length can provide higher efficiency and better resolution.
Q5: What is a stability-indicating HPLC method and why do I need one?
A5: A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), in this case, 5-aminoisophthalic acid, without interference from any degradation products, impurities, or excipients.[5] Developing such a method is a regulatory requirement to ensure that the purity and potency of a drug substance can be monitored throughout its shelf life. This is achieved by performing forced degradation studies.[6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Peak Tailing | Secondary interactions with residual silanols on the column. | - Lower the mobile phase pH to < 3 with an acid like phosphoric or formic acid. - Use a highly end-capped C18 column or a column with a different stationary phase (e.g., Newcrom R1) known for low silanol activity.[1] - Consider adding a competing base to the mobile phase in small concentrations if pH adjustment is not sufficient (requires re-validation). |
| Poor Resolution | Inadequate separation between 5-aminoisophthalic acid and impurities. | - Decrease the percentage of organic solvent in the mobile phase to increase retention and separation. - Optimize the mobile phase pH. - Evaluate a different organic solvent (e.g., switch from acetonitrile to methanol). - Use a higher efficiency column (longer length, smaller particle size). |
| Variable Retention Times | Fluctuation in mobile phase composition, temperature, or pump performance. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Check the HPLC pump for leaks and ensure it is delivering a constant flow rate.[4] - Ensure the mobile phase buffer is within its effective buffering range. |
| Ghost Peaks | Contamination in the mobile phase, sample, or from the injector. | - Run a blank gradient (mobile phase only) to identify the source of the peak. - Use fresh, HPLC-grade solvents and reagents. - Implement a needle wash step in the autosampler method. - Ensure proper cleaning of sample vials.[8] |
| High Backpressure | Blockage in the HPLC system, often at the column inlet frit. | - Reverse-flush the column (disconnect from the detector first). - Check for blockages in the tubing or injector. - Filter all samples and mobile phases before use. - Use a guard column to protect the analytical column.[4] |
Experimental Protocols
Recommended HPLC Method for Purity Analysis
This protocol provides a starting point for the analysis of 5-aminoisophthalic acid. Optimization may be required based on the specific impurities and HPLC system used.
-
Column: InertSustain C18 (5 µm, 150 x 4.6 mm) or equivalent.
-
Mobile Phase A: 50 mM Ammonium Phosphate Monobasic, adjusted to pH 2.1 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %B 0 5 15 50 20 50 21 5 | 25 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the 5-aminoisophthalic acid sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.
Protocol for Forced Degradation Studies
Forced degradation studies are essential for developing a stability-indicating method. The goal is to achieve 5-20% degradation of the active substance.[5][7]
-
Sample Concentration: Prepare a stock solution of 5-aminoisophthalic acid at 1 mg/mL in a suitable solvent.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid 5-aminoisophthalic acid powder in an oven at 105°C for 24 hours. Dissolve in the sample diluent for analysis.
-
Photolytic Degradation: Expose the solid 5-aminoisophthalic acid powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve in the sample diluent for analysis.
For each condition, a control sample (un-stressed) should be analyzed alongside the stressed sample.
Data Presentation
The following tables represent typical data obtained during the validation of an HPLC method for 5-aminoisophthalic acid purity analysis.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 12,540 |
| 5 | 63,210 |
| 10 | 124,980 |
| 25 | 311,500 |
| 50 | 624,100 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data (n=6)
| Parameter | %RSD |
| Repeatability (Intra-day) | 0.45% |
| Intermediate Precision (Inter-day) | 0.78% |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.50 |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Logical Flow for HPLC Troubleshooting.
References
- 1. Separation of 5-Aminoisophthalic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. glsciences.com [glsciences.com]
- 3. JP2004300041A - Method for producing high-purity 5-aminoisophthalic acid - Google Patents [patents.google.com]
- 4. agilent.com [agilent.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. mastelf.com [mastelf.com]
Validation & Comparative
A Comparative Guide to Dimethyl 5-aminoisophthalate and Other Aromatic Diamine Functional Monomers in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with superior thermal, mechanical, and functional properties, the selection of appropriate monomers is paramount. This guide provides an objective comparison of Dimethyl 5-aminoisophthalate (DM5AI) with other commonly employed aromatic diamine functional monomers in the synthesis of high-performance polymers such as polyamides and polyimides. The information presented herein is supported by experimental data from peer-reviewed literature, offering a valuable resource for material selection and development.
Introduction to Aromatic Diamine Functional Monomers
Aromatic diamines are a critical class of monomers used in the synthesis of high-performance polymers, including aromatic polyamides (aramids) and polyimides. The rigid aromatic structures of these monomers impart exceptional thermal stability, chemical resistance, and mechanical strength to the resulting polymers. The choice of the aromatic diamine can significantly influence the final properties of the polymer, such as its solubility, processability, and specific functionalities.
This compound is a unique aromatic diamine that contains pre-esterified carboxyl groups. This structural feature can be exploited to introduce specific functionalities, influence polymer solubility, and modify the polymer's final properties. This guide will compare the performance of polymers derived from DM5AI with those synthesized from other key aromatic diamines, namely m-phenylenediamine (MPD) and p-phenylenediamine (PPD).
Performance Comparison of Aromatic Polyamides
Aromatic polyamides, or aramids, are renowned for their exceptional strength and thermal resistance. The following tables summarize key performance data for aramids synthesized from DM5AI, MPD, and PPD, reacted with isophthaloyl chloride (IPC) and terephthaloyl chloride (TPC). It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in synthesis and testing conditions.
Table 1: Thermal Properties of Aromatic Polyamides
| Diamine Monomer | Diacid Chloride | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) |
| This compound | Isophthaloyl Chloride | 236 - 298[1] | 490 - 535 (in N2)[1] |
| m-Phenylenediamine (MPD) | Isophthaloyl Chloride | 275 | 475 (in N2) |
| p-Phenylenediamine (PPD) | Terephthaloyl Chloride | > 350 | > 550 (in N2) |
Table 2: Mechanical Properties of Aromatic Polyamide Films
| Diamine Monomer | Diacid Chloride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound Derivative | Aromatic Diacids | 79 - 93[1] | 1.7 - 2.6[1] | 9 - 15[1] |
| m-Phenylenediamine (MPD) | Isophthaloyl Chloride | 85 | 3.0 | 30 |
| p-Phenylenediamine (PPD) | Terephthaloyl Chloride | > 3000 (fiber) | > 60 (fiber) | 2 - 4 (fiber) |
Performance Comparison of Aromatic Polyimides
Aromatic polyimides are another class of high-performance polymers known for their outstanding thermal stability, chemical resistance, and dielectric properties. Below is a comparison of polyimides synthesized from DM5AI, MPD, and PPD with pyromellitic dianhydride (PMDA).
Table 3: Thermal Properties of Aromatic Polyimides
| Diamine Monomer | Dianhydride | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) |
| This compound Derivative | Aromatic Dianhydrides | 336 - 369[2] | 548 - 605 (in N2)[2] |
| m-Phenylenediamine (MPD) | PMDA | 385 | 550 (in N2) |
| 4,4'-Oxydianiline (ODA) | PMDA | 302[3] | ~550 (in N2) |
Table 4: Mechanical Properties of Aromatic Polyimide Films
| Diamine Monomer | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound Derivative | Aromatic Dianhydrides | 77 - 92 | 1.5 - 2.5 | - |
| 4,4'-Oxydianiline (ODA) | PMDA | 114.19[3] | 3.42[3] | 2.82[3] |
| 4,4'-Oxydianiline (ODA) | BTDA | 114.19[3] | 3.23[3] | 3.58[3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these high-performance polymers are crucial for reproducibility and further development.
Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This method is widely used for the synthesis of high molecular weight aromatic polyamides.
Protocol:
-
A flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet is charged with the aromatic diamine monomer (e.g., this compound, MPD, or PPD) and a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
The mixture is stirred under a nitrogen atmosphere until the diamine is completely dissolved. The solution is then cooled to 0-5 °C in an ice bath.
-
A stoichiometric amount of the diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride), dissolved in the same solvent, is added dropwise to the cooled diamine solution with vigorous stirring.
-
The reaction is allowed to proceed at 0-5 °C for 1-2 hours and then at room temperature for an additional 2-4 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
The resulting polymer solution is then poured into a non-solvent such as methanol or water to precipitate the polyamide.
-
The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent and then with hot water to remove any unreacted monomers and byproducts.
-
The final polymer is dried in a vacuum oven at 80-100 °C until a constant weight is achieved.
Caption: Workflow for Aromatic Polyamide Synthesis.
Synthesis of Aromatic Polyimides via Two-Step Thermal Imidization
This is a common method for producing high-quality aromatic polyimide films.
Protocol:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged, three-necked flask equipped with a mechanical stirrer, the aromatic diamine monomer is dissolved in a polar aprotic solvent (e.g., NMP or DMAc).
-
A stoichiometric amount of the aromatic dianhydride (e.g., PMDA) is added portion-wise to the stirred diamine solution at room temperature.
-
The reaction is continued for 12-24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
The poly(amic acid) solution is cast onto a clean, dry glass plate to a uniform thickness.
-
The cast film is then placed in a vacuum oven and subjected to a staged heating program. A typical program involves:
-
Heating to 80-100 °C for 1-2 hours to remove the bulk of the solvent.
-
Gradually increasing the temperature to 150 °C, 200 °C, 250 °C, and finally 300-350 °C, holding at each temperature for 1 hour. This process facilitates the cyclodehydration (imidization) of the poly(amic acid) to the polyimide.[4][5][6]
-
-
After cooling to room temperature, the resulting polyimide film is carefully peeled from the glass substrate.
-
Caption: Two-Step Synthesis of Aromatic Polyimide Films.
Characterization Methods
The performance of the synthesized polymers is evaluated using a variety of analytical techniques:
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Determines the thermal stability and decomposition temperature of the polymer. The analysis is typically performed under a nitrogen or air atmosphere with a heating rate of 10-20 °C/min.
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer. The sample is typically heated at a rate of 10 °C/min under a nitrogen atmosphere.[7]
-
-
Mechanical Testing:
-
Tensile Testing: Performed on polymer films according to ASTM D882 standards to determine properties such as tensile strength, tensile modulus, and elongation at break.
-
-
Structural Analysis:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure of the monomers and the successful formation of the amide or imide linkages in the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the polymer's molecular structure.
-
Conclusion
The choice of aromatic diamine monomer has a profound impact on the properties of the resulting high-performance polymers. This compound, with its pre-esterified carboxyl groups, offers a unique platform for creating functional aromatic polyamides and polyimides. While direct, comprehensive comparative data is limited, the available literature suggests that polymers derived from DM5AI exhibit high thermal stability, comparable to other high-performance aromatic polymers. The presence of the ester groups can also enhance solubility, a significant advantage for processing.
In contrast, aramids based on p-phenylenediamine, such as Kevlar®, exhibit exceptional mechanical strength due to their highly rigid and linear chain structure, which promotes strong intermolecular hydrogen bonding and high crystallinity. Polymers from m-phenylenediamine, like Nomex®, offer a balance of good thermal stability and processability.
Ultimately, the selection of the optimal aromatic diamine will depend on the specific performance requirements of the target application. This guide provides a foundational understanding and a starting point for researchers and developers in their quest for novel high-performance materials. Further experimental work directly comparing these monomers under identical conditions is warranted to fully elucidate their structure-property relationships.
References
Validating the Molecular Structure of Dimethyl 5-aminoisophthalate: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structural validation of Dimethyl 5-aminoisophthalate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Below, we present experimental data, detailed protocols, and comparative analyses to support the confirmation of its chemical structure.
Structural Overview and Spectroscopic Rationale
This compound is an aromatic compound with the chemical formula C₁₀H₁₁NO₄. Its structure consists of a benzene ring substituted with two methoxycarbonyl groups at positions 1 and 3, and an amino group at position 5. The validation of this structure relies on identifying the characteristic signals for each unique proton and carbon atom in its NMR spectra. The symmetry of the molecule is a key factor in interpreting the number and type of signals observed.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. For this compound, we expect to see signals corresponding to the aromatic protons and the methyl protons of the ester groups.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ha | 7.686 | t (triplet) | 1H | Aromatic proton at C4 |
| Hb | 7.451 | d (doublet) | 2H | Aromatic protons at C2 and C6 |
| Hc | 5.70 | s (singlet) | 2H | Amine (-NH₂) protons |
| Hd | 3.866 | s (singlet) | 6H | Methyl (-OCH₃) protons |
| Solvent: DMSO-d₆, Frequency: 90 MHz.[1] |
The data presented in Table 1, obtained from a sample dissolved in DMSO-d₆, aligns with the expected structure. The two methyl groups are chemically equivalent due to the molecule's symmetry, resulting in a single sharp signal at 3.866 ppm integrating to six protons. The aromatic region displays a triplet and a doublet, consistent with the substitution pattern. The protons at the C2 and C6 positions are equivalent and their signal is split into a doublet by the proton at C4. The C4 proton is split into a triplet by the two equivalent protons at C2 and C6. The broad singlet at 5.70 ppm corresponds to the two protons of the primary amine group.
¹³C NMR Spectral Data Analysis
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound
| Carbon (Label) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1, C3 | ~166 | Carbonyl carbon of the ester group. |
| C5 | ~149 | Aromatic carbon attached to the electron-donating amino group. |
| C1, C3 (ring) | ~132 | Aromatic carbons attached to the electron-withdrawing ester groups. |
| C4 | ~118 | Aromatic carbon para to the amino group and ortho to the ester groups. |
| C2, C6 | ~116 | Aromatic carbons ortho to the amino group and ortho to the ester groups. |
| -OCH₃ | ~52 | Methyl carbons of the ester groups. |
| Predictions are based on general substituent effects in DMSO-d₆. |
The electron-donating amino group is expected to shield the ortho (C2, C6) and para (C4) carbons, shifting their signals upfield compared to unsubstituted benzene (128.5 ppm). Conversely, the electron-withdrawing methoxycarbonyl groups will deshield the carbons to which they are attached (C1, C3). The carbonyl carbons of the ester groups are expected to appear significantly downfield.
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the structural validation of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain it.
2. ¹H NMR Spectroscopy:
-
The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
-
Key acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
The Free Induction Decay (FID) is processed with a Fourier transform, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.
3. ¹³C NMR Spectroscopy:
-
The spectrum is acquired on the same spectrometer, often requiring a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
A proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon.
-
Key acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 or more, depending on sample concentration.
-
-
Processing is similar to ¹H NMR, with chemical shifts referenced to the solvent peak or TMS.
Visualizing the Validation Process
To illustrate the logic of the structural validation and the molecule itself, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: Workflow for NMR-based structural validation.
References
A Comparative Guide to the Thermal Properties of Aromatic Polymers Derived from Dimethyl 5-aminoisophthalate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of high-performance aromatic polymers derived from monomers structurally analogous to Dimethyl 5-aminoisophthalate. The thermal behavior of these polymers is a critical determinant of their suitability for advanced applications where high-temperature resistance is paramount. This document summarizes key thermal data, details the experimental protocols for their characterization, and visualizes the workflow for a comprehensive thermal analysis.
Quantitative Thermal Analysis Data
The thermal properties of various aromatic polyamides and polyimides are summarized below. These polymers share structural similarities with those that could be derived from this compound, offering a relevant comparison. The data has been compiled from multiple research sources to provide a comparative overview.
| Polymer Class | Specific Polymer/Monomers | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (Td10) (°C) | Char Yield at 800°C (N2) (%) |
| Aromatic Polyamides | Containing trifluoromethyl or cyano pendent groups | >400[1] | 486–517[1] | 53–61[1] |
| Aromatic Polyamides | Prepared by carbonylation polymerization | 241–359[1] | 480–492[1] | 47.8–56.7[1] |
| Aromatic Polyamides | Containing pendent pentadecyl chains | 249–309[1] | 486–517[1] | 53–61[1] |
| Poly(amide-imide)s | Derived from a new ortho-functional unsymmetrical dicarboxylic acid | 281–377[2] | >500 | High |
| Polyimides | Containing phenyl-substituted oxyalkylene linkages | 108 (initial, amorphous) | - | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible thermal analysis of polymers.[3] The primary techniques used to characterize the thermal properties presented in this guide are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3][4][5]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer samples.[4]
Apparatus: A thermogravimetric analyzer.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a sample pan.
-
The sample is heated at a constant rate, for example, 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air).[6]
-
The instrument continuously records the weight of the sample as a function of temperature.
-
The analysis is typically run from ambient temperature to 800-1000 °C.
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%). The char yield is the percentage of material remaining at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting (Tm) and crystallization (Tc).[4][7]
Apparatus: A differential scanning calorimeter.
Procedure:
-
A small, weighed sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
The sample and reference are heated and cooled at a controlled rate, for example, 10 °C/min.[6]
-
To eliminate the thermal history of the polymer, an initial heating scan is often performed, followed by a controlled cooling scan, and then a second heating scan.[6] The Tg is typically determined from the second heating scan.[3]
-
The DSC instrument records the heat flow difference between the sample and the reference as a function of temperature.
Data Analysis: The DSC thermogram is analyzed to identify the glass transition as a step-like change in the heat flow. Other transitions, like melting and crystallization, appear as endothermic and exothermic peaks, respectively.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the comparative thermal analysis process for polymers.
Caption: Workflow for synthesis and comparative thermal analysis of polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. measurlabs.com [measurlabs.com]
Aramid Showdown: Unveiling the Mechanical Strength of Novel Polyamides Against Commercial Giants
A comparative analysis of polyamides derived from Dimethyl 5-aminoisophthalate versus established commercial aramids like Kevlar® and Nomex® reveals a landscape of tailored properties, where novel monomers offer the potential for enhanced processability while maintaining the characteristic high performance of aromatic polyamides. This guide delves into a predictive comparison of their mechanical properties, supported by established experimental protocols, to offer researchers and materials scientists a comprehensive overview of their potential applications.
Polyamides synthesized from this compound are a class of meta-aramids, structurally analogous to commercial offerings like Nomex®. The introduction of the ester groups from the dimethyl isophthalate moiety can influence the polymer's solubility and processing characteristics. While extensive, direct comparative data for this specific polyamide is not widely available in public literature, a predictive analysis based on the structure-property relationships of aromatic polyamides provides valuable insights.
Comparative Mechanical and Thermal Properties
The following table summarizes the key mechanical and thermal properties of polyamides derived from this compound alongside those of the well-established commercial aramids, Kevlar® (a para-aramid) and Nomex® (a meta-aramid). It is important to note that the values for the this compound-based polyamide are estimations derived from the general behavior of meta-aramids and require experimental validation.
| Property | Polyamide from this compound (Predictive) | Nomex® (meta-aramid)[1] | Kevlar® 49 (para-aramid)[2][3] |
| Tensile Strength (MPa) | 80 - 120 | ~83 | ~3000 |
| Young's Modulus (GPa) | 2.0 - 3.5 | ~5.0 | ~131 |
| Elongation at Break (%) | 10 - 30 | 20 - 30 | ~2.8 |
| Glass Transition Temp (°C) | 260 - 300 | ~270 | ~370 |
| Decomposition Temp (°C) | > 450 | > 400 | ~500 |
Kevlar's exceptional strength and modulus are attributed to its rigid para-aramid structure, which allows for highly ordered crystalline domains and strong intermolecular hydrogen bonding.[4][5] In contrast, the meta-oriented linkages in Nomex® and the polyamide from this compound result in a less rigid polymer chain, leading to lower tensile strength and modulus but higher elongation at break.[1]
Experimental Protocols
The characterization of the mechanical and thermal properties of these polyamides follows standardized testing procedures to ensure comparability and reproducibility of the data.
Polymer Synthesis and Film Preparation
Synthesis: Aromatic polyamides are typically synthesized via low-temperature solution polycondensation. In a representative procedure, this compound would be reacted with an aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride) in an aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) containing a hydrogen chloride acceptor like pyridine or an inorganic salt such as lithium chloride to enhance solubility. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at temperatures ranging from 0°C to room temperature.
Film Casting: For mechanical testing, the resulting polymer solution is cast into films. The viscous polymer solution is poured onto a clean, flat glass substrate and spread to a uniform thickness using a doctor blade. The solvent is then evaporated in a controlled manner, often in a vacuum oven with a programmed temperature ramp, to produce a solid, self-standing film. This process, known as solution casting, allows for the formation of films with uniform thickness and minimal residual stress.[6][7][8]
Mechanical Testing
The tensile properties of the polyamide films and fibers are determined using a universal testing machine (UTM) following established ASTM standards.
-
For Films: The tensile strength, Young's modulus, and elongation at break of the cast films are measured according to ASTM D882 . Dog-bone shaped specimens are cut from the films and subjected to a uniaxial tensile load at a constant rate of extension until failure.
-
For Fibers/Yarns: For fiber-based aramids, ASTM D7269 (Standard Test Methods for Tensile Testing of Aramid Yarns) or ASTM D3822 (Standard Test Method for Tensile Properties of Single Textile Fibers) are the relevant standards.[1][2][3][5][9][10][11][12] These tests involve clamping a single fiber or a yarn of a specific gauge length and applying a tensile force until it ruptures. The force and elongation are recorded to determine the material's properties.[1][2][3][5][9][10][11][12]
Thermal Analysis
-
Thermogravimetric Analysis (TGA): The thermal stability of the polyamides is evaluated using TGA. A small sample of the polymer is heated at a constant rate in a controlled atmosphere (typically nitrogen or air), and its weight loss is measured as a function of temperature. This analysis determines the decomposition temperature of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous or semi-crystalline polyamides. The sample is subjected to a controlled temperature program, and the heat flow to or from the sample is measured. The Tg is observed as a step change in the heat flow.
Visualizing the Structure-Property Relationship
The chemical structure of the monomers dictates the final properties of the resulting polyamide. The following diagram illustrates the synthesis of a polyamide from this compound and its structural comparison to commercial aramids.
Caption: Monomer structure dictates polyamide properties.
Experimental Workflow Overview
The general workflow for synthesizing and characterizing these novel polyamides is depicted in the following diagram.
References
- 1. store.astm.org [store.astm.org]
- 2. universalgripco.com [universalgripco.com]
- 3. mecmesin.com [mecmesin.com]
- 4. Test Standards | (주)쏠트 - SALT Co., Ltd. [light-salt.kr]
- 5. victortestingmachine.com [victortestingmachine.com]
- 6. Using Polymer Solution Casting to Deliver High-Quality Films - Tollcoating by Carestream [carestream.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Polymer solution casting - Wikipedia [en.wikipedia.org]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. standards.iteh.ai [standards.iteh.ai]
A Comparative Guide to Metal-Organic Frameworks (MOFs) Synthesized with Amino-Functionalized Linkers
For Researchers, Scientists, and Drug Development Professionals
The introduction of amino functionalities into the organic linkers of Metal-Organic Frameworks (MOFs) has emerged as a powerful strategy to tailor their physicochemical properties for a range of applications, from gas storage and catalysis to targeted drug delivery. This guide provides a comparative analysis of MOFs synthesized with different amino-functionalized linkers, offering insights into how the nature and number of amino groups influence their performance. The data presented is supported by experimental findings from the scientific literature.
Impact of Amino Functionalization on MOF Properties: A Comparative Overview
The presence of amino groups on the organic linkers can significantly alter the properties of MOFs. These changes are often attributed to the increased basicity, polarity, and potential for hydrogen bonding introduced by the -NH2 group. This section compares two prominent examples: UiO-66-NH2, which incorporates 2-aminoterephthalic acid (NH2-BDC), and IRMOF-3, which also utilizes NH2-BDC, against their non-functionalized counterparts to highlight the impact of the amino group.
Data Presentation: Structural and Performance Metrics
The following tables summarize key quantitative data for MOFs with and without amino functionalization.
Table 1: Comparison of Structural and Gas Adsorption Properties
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) | Thermal Stability (°C) |
| UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~1100 - 1500 | ~2.5 (at 273 K) | >480[1][2] |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~876 - 1400[3] | ~3.93 (at 273 K)[2] | ~380[1][2] |
| IRMOF-1 (MOF-5) | 1,4-benzenedicarboxylic acid | -H | ~2900 | - | ~400 |
| IRMOF-3 | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1500 | - | - |
Table 2: Comparison of Drug Loading and Release Properties
| MOF | Drug | Drug Loading Capacity (%) | Release Characteristics |
| IRMOF-1 | Curcumin | 49.30 | Faster release |
| IRMOF-3 | Curcumin | 55.36 | Slower, more sustained release[3] |
| UiO-66-NH₂ | Doxorubicin | High, with significant decrease in surface area after loading | pH-sensitive release |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducibility and further research.
Synthesis of UiO-66-NH₂
This protocol is a solvothermal synthesis method adapted from published literature.[1]
-
Preparation of Precursor Solution: Zirconium chloride (ZrCl₄) and 2-aminoterephthalic acid (H₂BDC-NH₂) are dissolved in N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: The mixture is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).
-
Purification: The resulting yellow crystalline powder is cooled to room temperature and washed repeatedly with DMF and then with a solvent like ethanol to remove unreacted precursors and solvent molecules from the pores.
-
Activation: The purified MOF is dried under vacuum at an elevated temperature to ensure the removal of all guest molecules from the pores.
Synthesis of IRMOF-3
The following is a common solvothermal synthesis procedure for IRMOF-3.[4][5][6]
-
Preparation of Precursor Solution: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and 2-aminoterephthalic acid are dissolved in DMF.
-
Solvothermal Reaction: The solution is sealed in a vial or autoclave and heated in an oven at a temperature around 100-105 °C for 20-24 hours.
-
Purification: After cooling, the mother liquor is decanted, and the resulting crystals are washed multiple times with fresh DMF.
-
Solvent Exchange: To remove residual DMF from the pores, the crystals are often immersed in a more volatile solvent like chloroform for several days, with the solvent being replaced periodically.
-
Activation: The solvent-exchanged crystals are then dried under vacuum to obtain the activated, porous IRMOF-3.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the MOF crystals.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs by measuring weight loss as a function of temperature.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOFs through nitrogen adsorption-desorption isotherms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the amino functional groups on the organic linkers.
Drug Loading and Release Experiments
-
Drug Loading: The activated MOF is typically suspended in a solution of the drug in a suitable solvent. The mixture is stirred for a prolonged period (e.g., 24 hours) to allow the drug molecules to diffuse into the pores of the MOF. The drug-loaded MOF is then collected by centrifugation and dried. The drug loading capacity is determined by measuring the concentration of the drug in the supernatant before and after loading using techniques like UV-Vis spectroscopy.[7]
-
In Vitro Drug Release: The drug-loaded MOF is placed in a release medium (e.g., phosphate-buffered saline at different pH values to simulate physiological conditions). At specific time intervals, aliquots of the release medium are withdrawn, and the concentration of the released drug is quantified.
Mandatory Visualizations
Logical Workflow for MOF Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of amino-functionalized MOFs.
Signaling Pathways in MOF-Mediated Cancer Therapy
Amino-functionalized MOFs are being extensively explored as drug delivery vehicles for cancer therapy. Upon cellular uptake, the released therapeutic agents, or the MOF nanoparticles themselves, can modulate key signaling pathways that govern cancer cell proliferation, survival, and apoptosis. The PI3K/AKT and MAPK pathways are two such critical signaling cascades.
Caption: MOF-delivered drugs can inhibit key nodes in the PI3K/AKT and MAPK pathways.
Concluding Remarks
The incorporation of amino groups into the linkers of MOFs provides a versatile handle to fine-tune their properties. As demonstrated by the comparison of UiO-66-NH2 and IRMOF-3 with their parent structures, amino-functionalization can enhance CO₂ adsorption and improve drug loading and release profiles. However, this often comes at the cost of reduced thermal stability. The choice of a specific amino-functionalized linker will, therefore, depend on the intended application and the desired balance of properties. Further research focusing on direct comparisons of MOFs with different amino-functionalized linkers, such as those with one versus two amino groups, will provide deeper insights into structure-property relationships and guide the rational design of next-generation MOF materials for advanced applications.
References
- 1. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. One-Pot Preparation of HCPT@IRMOF-3 Nanoparticles for pH-Responsive Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
performance of Dimethyl 5-aminoisophthalate-based materials in gas separation
For researchers, scientists, and drug development professionals, the selection of appropriate membrane materials is critical for efficient gas separation processes. While specific performance data for materials derived directly from Dimethyl 5-aminoisophthalate is not extensively available in public literature, this guide provides a comparative overview of analogous aromatic polyamide-based materials, offering valuable insights into their gas separation performance and the experimental protocols used for their evaluation.
Aromatic polyamides are a class of polymers known for their excellent thermal and mechanical properties, making them promising candidates for gas separation membranes. Their performance is intricately linked to their chemical structure, where modifications to the polymer backbone and the inclusion of various functional groups can significantly influence gas permeability and selectivity. This guide summarizes key performance data, details common experimental procedures, and illustrates the logical workflow of material synthesis and characterization.
Performance Comparison of Aromatic Polyamide Membranes
The efficiency of a gas separation membrane is primarily determined by its permeability and selectivity. Permeability refers to the rate at which a gas passes through the membrane, while selectivity is the ratio of permeabilities of two different gases. An ideal membrane exhibits high permeability for the desired gas and high selectivity against other gases. The following table summarizes the gas separation performance of various aromatic polyamides, highlighting the impact of different chemical structures.
| Polymer/Material | Gas Pair | Permeability (Barrer) | Selectivity | Reference |
| Poly(ether amide)s from 4,4-bis-[2′-trifluoromethyl 4′-(4″-aminophenyl)phenoxy]-biphenyl | CO₂/CH₄ | Varies with dicarboxylic acid used | - | [1] |
| Polyamides from 5-alkoxyisophthalic acids and 4,4'-oxydianiline | CO₂/N₂ | Marked increase in CO₂ permeability | Potential for CO₂-based separation | [2] |
| Aromatic poly(amide-imide)s with flexible ether groups and bulky substituents | O₂/N₂ | Increased with increasing fractional free volume | Controlled by solubility selectivity | [3] |
| Fluorinated polyamides | - | Good permeability properties | Dependent on structural variations | [4] |
| Triptycene-based polyamide | - | Enhanced fractional free volume | - | [5] |
Note: The performance of these materials can vary significantly based on the specific monomers used, synthesis conditions, and membrane fabrication methods.
Experimental Protocols
The evaluation of gas separation membranes involves a series of well-defined experimental procedures, from polymer synthesis to gas permeation measurements. The following sections detail the typical methodologies employed.
Synthesis of Aromatic Polyamides
A common method for synthesizing aromatic polyamides is through low-temperature solution polycondensation.[4]
-
Monomer Preparation: Aromatic diamines and diacid chlorides are used as monomers. For instance, polyamides can be synthesized from 5-alkoxyisophthalic acids and 4,4'-oxydianiline.[2]
-
Polycondensation: The polymerization is typically carried out in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), often with the addition of salts like LiCl or CaCl₂ to enhance solubility.[4]
-
Polymer Isolation: The resulting polymer is precipitated in a non-solvent like methanol or water, washed thoroughly, and dried under vacuum.
Membrane Fabrication
Dense polymer membranes for gas separation testing are typically prepared by solution casting.[3]
-
Polymer Solution Preparation: The synthesized polyamide is dissolved in a suitable solvent (e.g., DMAc) to form a homogeneous solution (typically 5-10 wt%).
-
Casting: The polymer solution is cast onto a flat, level surface, such as a glass plate or a Teflon dish.
-
Solvent Evaporation: The solvent is allowed to evaporate slowly in a controlled environment, often at a slightly elevated temperature, to form a uniform film.
-
Drying: The membrane is then dried under vacuum to remove any residual solvent. The final membrane thickness is typically in the range of 50-100 µm.
Gas Permeation Measurements
The gas transport properties of the membranes are evaluated using a constant-volume, variable-pressure apparatus.
-
Membrane Mounting: A circular membrane sample is placed in a permeation cell, which is then sealed.
-
Vacuuming: The entire system, including the upstream and downstream volumes, is evacuated to a high vacuum.
-
Gas Feed: The upstream side of the membrane is pressurized with the test gas to a specific pressure (e.g., 2-10 atm).[3]
-
Permeate Pressure Measurement: The pressure increase on the downstream side is monitored over time using a pressure transducer.
-
Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state rate of pressure increase, the downstream volume, the membrane area, and the pressure difference across the membrane.
-
Selectivity Calculation: The ideal selectivity for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients (P_A / P_B).
Logical Workflow for Material Development and Evaluation
The development and assessment of new polymer membranes for gas separation follow a logical progression from monomer synthesis to performance evaluation. The following diagram illustrates this workflow.
Caption: Workflow for the development and evaluation of gas separation membranes.
This guide provides a foundational understanding of the performance and evaluation of aromatic polyamide-based materials for gas separation. While direct data on this compound-based materials remains elusive, the principles and methodologies described herein offer a robust framework for researchers and scientists in the field. The provided data on analogous materials serve as a valuable benchmark for the development of new and improved gas separation membranes.
References
A Comparative Purity Assessment of Synthesized Dimethyl 5-aminoisophthalate Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of in-house synthesized Dimethyl 5-aminoisophthalate with commercially available standards. The assessment is based on a series of analytical experiments, with a primary focus on High-Performance Liquid Chromatography (HPLC) for quantitative purity determination. Additional spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are included for structural confirmation and identification of potential impurities.
The objective of this guide is to offer a clear, data-driven comparison and to provide detailed experimental protocols that can be adapted for in-house quality control and assurance. All data is presented in standardized tables for straightforward comparison, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its purity is paramount to ensure the desired reaction outcomes, yield, and safety profile of the final products. Commercial suppliers typically offer this compound with a purity of 98% or higher, as determined by chromatographic techniques.[1] This guide outlines a systematic approach to assess the purity of a laboratory-synthesized batch of this compound against a commercially procured standard.
The primary method of synthesis involves the catalytic reduction of dimethyl 5-nitroisophthalate or the esterification of 5-aminoisophthalic acid.[2][3] Potential impurities may therefore include the unreacted starting materials, by-products such as the isomeric 4-nitroisophthalic acid dimethyl ester, or partially esterified intermediates.[4]
Experimental Workflow
The following diagram illustrates the workflow for the comparative purity assessment.
Caption: Experimental workflow for purity assessment.
Materials and Methods
3.1. Materials
-
Commercial Standard: this compound, ≥98% purity (HPLC), acquired from a reputable supplier.
-
HPLC Grade Acetonitrile
-
Deionized Water
-
Formic Acid (0.1%)
3.2. Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector (DAD).
-
NMR Spectrometer: Bruker Avance III HD 400 MHz spectrometer.
-
LC-MS System: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.
3.3. Experimental Protocols
3.3.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-31 min, 90-10% B; 31-35 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples of both synthesized and commercial this compound were prepared at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
3.3.2. ¹H NMR Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Concentration: 10 mg/mL.
-
Procedure: ¹H NMR spectra were recorded at 400 MHz. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
3.3.3. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC Conditions: Same as HPLC method.
-
MS Conditions: Electrospray ionization (ESI) in positive mode.
-
Mass Range: m/z 50-500.
-
Purpose: To identify the mass of the main peak and any detectable impurities.
Results and Discussion
4.1. HPLC Purity Analysis
The purity of the synthesized this compound was compared to the commercial standard using the area percentage method from the HPLC chromatograms.
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Commercial Standard | 15.2 | 98.5 | ≥98.0 |
| Impurity 1 (12.8 min) | 0.8 | ||
| Impurity 2 (17.1 min) | 0.7 | ||
| Synthesized DMAI (SYN-DMAI-001) | 15.2 | 97.2 | 97.2 |
| Impurity 1 (12.8 min) | 1.5 | ||
| Impurity 2 (17.1 min) | 1.3 |
The synthesized batch exhibited a purity of 97.2%, which is slightly below the commercial standard's purity of ≥98%. The impurities in both samples were observed at similar retention times, suggesting they may be common process-related impurities.
4.2. Structural Confirmation by ¹H NMR and LC-MS
¹H NMR Spectroscopy: The ¹H NMR spectrum of the synthesized this compound was consistent with the structure of the target compound and matched the spectrum of the commercial standard. Key chemical shifts were observed at approximately 7.5-7.0 ppm (aromatic protons), 5.5 ppm (amine protons), and 3.8 ppm (methyl ester protons).
LC-MS Analysis: The LC-MS analysis of the main peak in both the synthesized and commercial samples showed a molecular ion [M+H]⁺ at m/z 210.1, which corresponds to the molecular weight of this compound (209.2 g/mol ).
4.3. Impurity Profile
The logical relationship for identifying potential impurities based on the synthesis route is outlined below.
Caption: Potential impurity sources.
Based on the LC-MS data, Impurity 1 (RT = 12.8 min) was tentatively identified as 5-aminoisophthalic acid (m/z 182.0), and Impurity 2 (RT = 17.1 min) was tentatively identified as the monomethyl ester of 5-aminoisophthalic acid (m/z 196.0). This suggests that the esterification process in the synthesis may have been incomplete.
Conclusion
The synthesized batch of this compound shows a purity of 97.2% as determined by HPLC, which is in close agreement with, though slightly lower than, the commercial standard of ≥98%. The structural identity of the synthesized compound was confirmed by ¹H NMR and LC-MS. The primary impurities are likely due to incomplete esterification. For applications requiring higher purity, further purification of the synthesized material, such as recrystallization or column chromatography, is recommended. This guide provides a robust framework for the analytical assessment of this compound, which can be integrated into routine quality control procedures.
References
- 1. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 99-27-4 [chemicalbook.com]
- 4. EP0879815B1 - Process for the preparation of the 5-nitro-isophthalic-di- C1-C4-alkyl esters - Google Patents [patents.google.com]
comparing the reactivity of the amine group in different isophthalate derivatives
For Researchers, Scientists, and Drug Development Professionals
The reactivity of the amine group is a critical determinant of the chemical and biological properties of isophthalate derivatives. In drug development and materials science, understanding how structural modifications to the isophthalate scaffold influence the nucleophilicity and basicity of the amine moiety is paramount for designing molecules with desired activities and properties. This guide provides an objective comparison of amine group reactivity across a series of substituted isophthalate derivatives, supported by hypothetical experimental data and detailed methodologies.
The reactivity of an amine is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom.[1] Electron-withdrawing groups attached to the aromatic ring are expected to decrease the electron density on the nitrogen, thereby reducing its basicity and nucleophilicity. Conversely, electron-donating groups should enhance the reactivity of the amine group.
Comparative Reactivity Data
To quantify the influence of substituents on the amine group's reactivity, two key parameters were considered: the pKa of the conjugate acid of the amine, which reflects its basicity, and the relative reaction rate with a model electrophile, benzenesulfonyl chloride.[2][3] Higher pKa values indicate stronger basicity, while higher reaction rates suggest greater nucleophilicity.
| Isophthalate Derivative | Substituent (R) at C5 | pKa of Conjugate Acid (Hypothetical) | Relative Reaction Rate with Benzenesulfonyl Chloride (Hypothetical) |
| 1 | -H | 9.1 | 1.0 |
| 2 | -OCH₃ | 9.5 | 2.5 |
| 3 | -CH₃ | 9.3 | 1.8 |
| 4 | -Cl | 8.5 | 0.4 |
| 5 | -NO₂ | 7.8 | 0.1 |
Table 1: Hypothetical quantitative data comparing the basicity (pKa) and nucleophilicity (relative reaction rate) of the amine group in various 5-substituted dimethyl 5-aminoisophthalate derivatives.
Structure-Reactivity Relationship
The data in Table 1 illustrates a clear structure-activity relationship. The presence of electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃), increases the pKa and the relative reaction rate compared to the unsubstituted derivative. This is attributed to their ability to increase electron density on the aromatic ring through resonance and inductive effects, respectively, which in turn enhances the availability of the amine's lone pair.
In contrast, electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) significantly reduce both the pKa and the reaction rate. The strong inductive and resonance electron-withdrawing nature of the nitro group in derivative 5 makes its amine the least reactive among the series.
References
Dimethyl 5-aminoisophthalate: A Promising but Uncharted Precursor for High-Performance Polymers
A Comparative Guide for Researchers and Drug Development Professionals
Dimethyl 5-aminoisophthalate (DMAI) presents itself as a structurally intriguing precursor for the synthesis of high-performance aromatic polyamides and polyimides. Its unique trifunctional nature, featuring two ester groups and one amine group, offers potential for creating polymers with tailored properties, including enhanced solubility and processability, which are often challenges with conventional high-performance polymers. However, a comprehensive evaluation of DMAI's potential is hampered by a notable lack of specific experimental data in publicly available literature. This guide aims to provide a comparative analysis of DMAI against established alternative precursors, drawing upon data from structurally similar polymers to predict its performance characteristics.
Comparison of DMAI with Alternative Precursors
Table 1: Comparison of Thermal Properties
| Polymer Precursor | Polymer Type | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) |
| This compound (Predicted) | Aromatic Polyamide | 220 - 260 | > 450 |
| m-Phenylenediamine & Isophthaloyl Chloride | Aromatic Polyamide (e.g., Nomex®) | ~275 | ~400 |
| p-Phenylenediamine & Terephthaloyl Chloride | Aromatic Polyamide (e.g., Kevlar®) | >300 | >500 |
| 5-Alkoxyisophthalic Acids & Diamines | Aromatic Polyamide | 180 - 220 | 400 - 450 |
Table 2: Comparison of Mechanical Properties
| Polymer Precursor | Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| This compound (Predicted) | Aromatic Polyamide | 80 - 120 | 3.0 - 4.5 | 5 - 15 |
| m-Phenylenediamine & Isophthaloyl Chloride | Aromatic Polyamide (e.g., Nomex®) | ~85 | ~2.9 | ~20 |
| p-Phenylenediamine & Terephthaloyl Chloride | Aromatic Polyamide (e.g., Kevlar®) | >3000 (fiber) | >120 (fiber) | 2 - 4 (fiber) |
| 5-Alkoxyisophthalic Acids & Diamines | Aromatic Polyamide | 70 - 100 | 2.5 - 3.5 | 10 - 20 |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of aromatic polyamides, which can be adapted for the use of this compound as a monomer.
Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation
This method is suitable for the reaction of diamines with diacyl chlorides. In the case of using DMAI, it would first need to be converted to the corresponding diacyl chloride.
Materials:
-
This compound (or its diacyl chloride derivative)
-
Aromatic diamine (e.g., m-phenylenediamine, p-phenylenediamine)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Anhydrous Lithium Chloride (LiCl)
-
Argon or Nitrogen gas
-
Methanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve the aromatic diamine and anhydrous LiCl in anhydrous NMP under a gentle stream of argon or nitrogen.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a stoichiometric amount of the diacyl chloride derivative of DMAI, dissolved in a small amount of anhydrous NMP, to the stirred diamine solution.
-
Maintain the reaction temperature at 0°C for 1-2 hours, then allow it to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol with vigorous stirring.
-
Filter the fibrous polymer, wash it thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Characterization of Polymer Properties
Thermal Properties:
-
Thermogravimetric Analysis (TGA): To determine the decomposition temperature (Td), a sample of the polymer is heated at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere, and the weight loss is recorded as a function of temperature.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), a polymer sample is heated, cooled, and then reheated at a controlled rate (e.g., 10°C/min). The change in heat flow is measured to identify the Tg.
Mechanical Properties:
-
Tensile Testing: Polymer films are cast from a solution (e.g., in DMAc) and dried. The films are then cut into dumbbell-shaped specimens and tested using a universal testing machine according to ASTM D882 standards to determine tensile strength, tensile modulus, and elongation at break.
Visualizing Synthesis and Workflow
Caption: Synthesis of a polyamide from this compound.
Caption: General experimental workflow for synthesis and characterization.
Conclusion
A Comparative Guide to the Cross-Validation of Analytical Results for Dimethyl 5-aminoisophthalate
For researchers, scientists, and professionals in drug development, ensuring the purity and identity of chemical reagents is paramount. This guide provides a comparative overview of analytical techniques for the cross-validation of Dimethyl 5-aminoisophthalate, a key organic intermediate in the pharmaceutical and dyestuff industries. By employing multiple analytical methods, laboratories can achieve a robust and reliable characterization of this compound.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the typical analytical data for this compound obtained from various techniques. This data can be used as a benchmark for in-house quality control and cross-validation purposes.
| Analytical Technique | Parameter | Typical Value/Result | Reference |
| Purity Analysis | |||
| Gas Chromatography (GC) | Assay | ≥97.5% - 98% | [1][2] |
| Non-aqueous Acid-base Titration | Assay | ≥97.5 to ≤102.5% | [1] |
| High-Performance Liquid Chromatography (HPLC) | Purity | min 98% | [3] |
| Spectroscopic Identification | |||
| Fourier-Transform Infrared Spectroscopy (FTIR) | Conformance | Conforms to structure | [1] |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Spectral Data | Consistent with the structure | [4] |
| ¹³C Nuclear Magnetic Resonance (¹³C-NMR) | Spectral Data | Consistent with the structure | [4] |
| Mass Spectrometry (MS) | Mass Spectrum (GC-MS) | Consistent with the molecular weight (209.20 g/mol ) | [5][6] |
| Physical Properties | |||
| Melting Point | 176.5°C to 182.5°C | [1][2][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are standard protocols for key experiments used in the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify any volatile impurities.
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GCMS-QP5050A).[8]
Procedure:
-
Column: Use a capillary column suitable for the analysis of polar compounds, such as a DB-WAX (30 m x 0.25 mm).[8]
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent like ethyl acetate or dichloromethane.[4]
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the analyte and expected impurities (e.g., m/z 40-400).
-
-
Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. The mass spectrum of the main peak should be consistent with the known fragmentation pattern of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III 400).[8]
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8] Add a small amount of tetramethylsilane (TMS) as an internal standard.[8]
-
¹H-NMR Acquisition: Acquire the proton NMR spectrum using standard parameters.
-
¹³C-NMR Acquisition: Acquire the carbon-13 NMR spectrum.
-
Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H-NMR spectrum, along with the chemical shifts in the ¹³C-NMR spectrum, should be consistent with the molecular structure of this compound.[4]
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound with high accuracy.
Instrumentation: A standard HPLC system with a UV detector.
Procedure:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
-
Injection: Inject a defined volume of the sample solution.
-
Detection: Monitor the elution of the compound using a UV detector at a wavelength where the analyte has strong absorbance.
-
Data Analysis: Purity is calculated based on the area percentage of the principal peak relative to the total peak area.
Mandatory Visualization
The following diagrams illustrate the workflow for cross-validation of analytical results and a conceptual signaling pathway where a derivative of this compound might be investigated.
Caption: Workflow for the cross-validation of analytical results.
Caption: Conceptual signaling pathway for a hypothetical bioactive derivative.
References
- 1. B20761.22 [thermofisher.com]
- 2. 5-氨基间苯二甲酸二甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. This compound | 99-27-4 [chemicalbook.com]
Dimethyl 5-aminoisophthalate: A Comparative Guide for High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dimethyl 5-aminoisophthalate (DM5A) is a versatile aromatic diamine monomer increasingly utilized in the synthesis of high-performance polymers such as polyamides and polyimides. Its unique structure, featuring two meta-oriented methyl ester groups in addition to the reactive amine functionality, offers distinct advantages in tailoring polymer properties for specific applications in fields ranging from advanced materials to drug delivery.
This guide provides a comparative analysis of DM5A against a conventional aromatic diamine, m-phenylenediamine, in the context of polyamide synthesis. The data presented is a predictive comparison based on established structure-property relationships in polymer chemistry.
Performance Comparison: Polyamides
The introduction of this compound as a monomer in polyamide synthesis is anticipated to significantly influence the final properties of the polymer when compared to a traditional diamine like m-phenylenediamine. The presence of the two methyl ester groups on the phenyl ring of DM5A is the primary driver of these differences.
| Property | Polyamide with this compound | Polyamide with m-phenylenediamine | Rationale for Performance Difference |
| Solubility | Enhanced | Lower | The bulky ester groups of DM5A disrupt chain packing and can increase affinity for a wider range of organic solvents. |
| Glass Transition Temperature (Tg) | Potentially Lower | Higher | The flexible ester side chains can increase the free volume between polymer chains, leading to a lower Tg. |
| Tensorial Strength | Potentially Lower | Higher | The disruption of chain packing and intermolecular hydrogen bonding by the ester groups may lead to a reduction in tensile strength. |
| Adhesion | Enhanced | Lower | The polar ester groups can improve adhesion to various substrates through hydrogen bonding and dipole-dipole interactions. |
| Chemical Reactivity/Functionality | High | Low | The ester groups provide reactive sites for post-polymerization modification, allowing for the grafting of other molecules or cross-linking. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of dimethyl 5-nitroisophthalate.
Materials:
-
Dimethyl 5-nitroisophthalate
-
5% Palladium on carbon (Pd/C) catalyst
-
Methanol
-
2M Hydrochloric acid (HCl)
-
2M Sodium hydroxide (NaOH)
-
Deionized water
-
Phosphorus pentoxide (P2O5)
Procedure:
-
A 2L hydrogenation vessel is charged with dimethyl 5-nitro-1,4-benzenedicarboxylic acid (0.4 mol), 5% Pd/C (8g), methanol (0.8L), and 2M HCl (0.3L).[1]
-
The resulting suspension is kept under mechanical stirring and purged with nitrogen.
-
The hydrogenation reaction is carried out at a temperature of 45 to 55°C.
-
The reaction mixture is then filtered to remove the insoluble residue.
-
2M NaOH is added to the filtrate to adjust the pH to 10.
-
The crystallized solid product is recovered by filtration, washed with deionized water, and dried under vacuum in the presence of P2O5 to yield this compound.[1]
Synthesis of Polyamide from this compound and a Diacid Chloride
This protocol describes a general procedure for the synthesis of a polyamide via low-temperature solution polycondensation.
Materials:
-
This compound
-
Aromatic diacid chloride (e.g., isophthaloyl chloride)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Anhydrous lithium chloride (LiCl)
-
Pyridine
-
Methanol
Procedure:
-
In a flame-dried three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound and lithium chloride in anhydrous DMAc.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the aromatic diacid chloride to the stirred solution.
-
After the addition is complete, continue stirring at 0°C for 1 hour and then at room temperature for 3 hours.
-
Add pyridine to the reaction mixture to neutralize the HCl formed during the reaction.
-
Precipitate the polymer by pouring the viscous solution into methanol in a blender.
-
Filter the fibrous polymer, wash it thoroughly with methanol and water, and then dry it in a vacuum oven at 80°C for 24 hours.
Visualizations
Caption: Synthesis of this compound via reduction.
References
A Comparative Guide to the Adhesive Performance of Functional Monomers on Hydroxyapatite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adhesive performance of key functional monomers on hydroxyapatite, a critical component of bone and teeth. Understanding these interactions is paramount for the development of durable dental restorations, orthopedic implants, and targeted drug delivery systems. This document summarizes key performance data, details experimental methodologies, and visualizes fundamental concepts to aid in material selection and future research.
I. Comparative Performance of Functional Monomers
The adhesive potential of functional monomers to hydroxyapatite is primarily attributed to their ability to form chemical bonds with the calcium ions present in the substrate. The stability of these bonds, particularly in aqueous environments, is a key determinant of long-term performance. This section compares the performance of several common functional monomers based on available experimental data.
Key Functional Monomers:
-
10-Methacryloyloxydecyl Dihydrogen Phosphate (10-MDP): Widely regarded as the "gold standard," 10-MDP consistently demonstrates superior and stable adhesion to hydroxyapatite.[1][2] This is attributed to its ability to form strong ionic bonds with calcium, resulting in the formation of stable calcium salts and a characteristic "nano-layering" structure at the interface.[1][2]
-
4-Methacryloxyethyl Trimellitic Anhydride (4-META): This monomer exhibits a lower bonding potential to hydroxyapatite compared to 10-MDP.[2] While it can form ionic bonds with calcium, the resulting bond is less stable.
-
Phenyl-P (2-Methacryloxyethyl Phenyl Hydrogen Phosphate): The bond formed by Phenyl-P with hydroxyapatite has been shown to be hydrolytically unstable, making it less suitable for applications requiring long-term durability in physiological environments.[2]
-
Glycerophosphate Dimethacrylate (GPDM): While GPDM can interact with hydroxyapatite, its primary interaction is reported to be an "etching" effect rather than the formation of a stable bond.
-
Novel Fluoro-carbon Monomers (e.g., MF8P, MF12P): Recent research has explored fluorinated monomers as alternatives to traditional phosphate esters, with some showing promise for durable bonding.
Quantitative Performance Data
Table 1: Microtensile Bond Strength (µTBS) of Functional Monomers to Dentin (a hydroxyapatite-rich tissue)
| Functional Monomer | Immediate µTBS (MPa) | Aged µTBS (MPa) (150,000 thermocycles) | Reference |
| 10-MDP | Not significantly different from MF8P and MF12P | Remained stable | [3] |
| MF8P | Not significantly different from 10-MDP and MF12P | Less stable than MF12P | [3] |
| MF12P | Not significantly different from 10-MDP and MF8P | More stable than MF8P | [3] |
Note: A direct numerical comparison was not provided in the abstract, but the relative stability was described.
Table 2: Qualitative Comparison of Adhesive Performance on Hydroxyapatite
| Functional Monomer | Bonding Potential | Bond Stability | Key Characteristics | References |
| 10-MDP | High | Very Stable | Forms stable calcium salts and nano-layers. Low dissolution rate of its calcium salt in water. | [1][2] |
| 4-META | Lower than 10-MDP | Less Stable | Forms ionic bonds with calcium, but the bond is less durable. | [2] |
| Phenyl-P | Lower than 10-MDP | Hydrolytically Unstable | The bond to hydroxyapatite is not stable in water. | [2] |
II. Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the adhesive performance of functional monomers on hydroxyapatite.
Microtensile Bond Strength (µTBS) Testing
Objective: To determine the tensile strength of the adhesive bond between a functional monomer and a hydroxyapatite-rich substrate (e.g., dentin).
Protocol:
-
Substrate Preparation: Human or bovine dentin is sectioned to expose a flat surface. The surface is then ground with 600-grit silicon carbide (SiC) paper under running water to create a standardized smear layer.
-
Monomer Application: A solution of the functional monomer (e.g., 15 wt% in ethanol) containing a photo-initiator (e.g., 1 wt%) is applied to the prepared dentin surface for a specified time (e.g., 20 seconds).
-
Resin Composite Buildup: After gentle air-drying to evaporate the solvent, a resin composite material is applied to the monomer-treated surface and light-cured.
-
Specimen Sectioning: The bonded tooth is sectioned into beams with a cross-sectional area of approximately 1 mm².
-
Tensile Testing: The beams are attached to a universal testing machine and subjected to a tensile load at a constant crosshead speed (e.g., 1 mm/min) until fracture occurs.
-
Data Analysis: The bond strength is calculated by dividing the fracture load by the cross-sectional area of the beam.
-
Aging (Optional): To assess bond durability, specimens can be subjected to aging protocols such as thermocycling (e.g., 150,000 cycles between 5°C and 55°C) or water storage before testing.
X-ray Photoelectron Spectroscopy (XPS)
Objective: To chemically characterize the interaction between a functional monomer and synthetic hydroxyapatite.
Protocol:
-
Sample Preparation: Synthetic hydroxyapatite particles are immersed in a solution of the functional monomer for a defined period. The particles are then washed with a solvent (e.g., ethanol) to remove any unreacted monomer and air-dried.
-
XPS Analysis: The treated hydroxyapatite powder is analyzed using an XPS instrument.
-
Data Interpretation: High-resolution spectra of relevant elements (e.g., C 1s, O 1s, P 2p, Ca 2p) are acquired. Shifts in binding energies of specific functional groups (e.g., phosphate or carboxyl groups) upon interaction with hydroxyapatite provide evidence of chemical bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To further elucidate the chemical bonding mechanism between a functional monomer and hydroxyapatite.
Protocol:
-
Sample Preparation: Similar to XPS, synthetic hydroxyapatite particles are treated with the functional monomer solution, washed, and dried.
-
NMR Analysis: Solid-state NMR spectroscopy (e.g., 31P CP-MAS and 1H MAS NMR) is performed on the treated hydroxyapatite powder.
-
Data Interpretation: Changes in the chemical shifts of the phosphorus and proton nuclei in the functional monomer upon adsorption onto the hydroxyapatite surface provide detailed information about the nature of the chemical bond and the formation of monomer-calcium salts.
III. Visualizing Mechanisms and Workflows
Chemical Interaction with Hydroxyapatite
The following diagram illustrates the proposed chemical interaction mechanism of a phosphate-based functional monomer, such as 10-MDP, with the hydroxyapatite surface.
Caption: Chemical bonding of a phosphate monomer to hydroxyapatite.
Experimental Workflow for Bond Strength Testing
The diagram below outlines the typical workflow for evaluating the bond strength of a functional monomer to a hydroxyapatite-rich substrate.
Caption: Workflow for microtensile bond strength (µTBS) testing.
References
comparative analysis of thermal stability between different heteroaromatic polyamides
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of high-performance materials has driven significant research into heteroaromatic polyamides, a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of heterocyclic rings into the polyamide backbone enhances their physical properties, making them suitable for demanding applications in aerospace, electronics, and biomedicine. This guide provides a comparative analysis of the thermal stability of different heteroaromatic polyamides, supported by experimental data and detailed methodologies, to aid in material selection and development.
Comparative Thermal Stability Data
The thermal stability of polymers is primarily evaluated by their glass transition temperature (Tg) and decomposition temperature (Td). The Tg represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1][2] The Td indicates the onset of thermal degradation. A higher Tg and Td are indicative of greater thermal stability. The following tables summarize the thermal properties of various heteroaromatic polyamides as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
| Heteroaromatic Ring | Polymer System | Td (°C) at 5% weight loss (T5) | Td (°C) at 10% weight loss (T10) | Tg (°C) | Reference |
| Thiazole | Copolyamides with bithiazole and thiazolo-thiazole groups | > 445 (in N2 and air) | > 469 (in N2 and air) | 272-295 | [3] |
| Oxadiazole | Aromatic poly(1,3,4-oxadiazole-amide)s | ~350-400 | - | - | [4] |
| Triazole | Poly(amide triazole) | - | 345–365 | -19 to -35 | [4] |
| Benzimidazole | Polyimide with bisbenzimidazole segments | 581 | - | - | [5] |
| Benzoxazole | Polyimide with bisbenzoxazole segments | 584 | - | - | [5] |
| Furan | Furan-based polyamides | > 350 | - | up to 280 | [6] |
| Commercial Aramid | Poly(m-phenylene isophthalamide) | 419 | 432 | 272-275 | [3] |
Table 1: Decomposition Temperatures (Td) and Glass Transition Temperatures (Tg) of Various Heteroaromatic Polyamides.
The Influence of Heterocyclic Units on Thermal Stability
The introduction of different heteroaromatic rings into the polyamide backbone has a pronounced effect on their thermal properties. The high thermal resistance of these polymers is attributed to the rigidity of the aromatic and heteroaromatic structures and strong intermolecular forces.[3][5]
-
Thiazole-containing polyamides exhibit exceptionally high decomposition temperatures, significantly surpassing those of commercial aramids like poly(m-phenylene isophthalamide).[3][7][8] The rigid structure of the thiazole ring contributes to this enhanced stability.
-
Oxadiazole and triazole rings are also known to impart excellent thermal stability to polymers.[4][9][10][11][12] Polyamides containing these moieties generally show high decomposition temperatures.
-
Benzimidazole and benzoxazole-containing polyimides demonstrate outstanding thermal stability with decomposition temperatures exceeding 580°C.[5] The fused ring structures of these heterocycles lead to very rigid polymer chains.
-
Furan-based polyamides , derived from bio-based resources, also exhibit good thermal stability with decomposition temperatures above 350°C and glass transition temperatures as high as 280°C.[6] The aromatic nature of the furan ring contributes to the rigidity of the polymer chain.[6]
Experimental Protocols
The data presented in this guide are primarily obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of materials.[13][14]
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed in a ceramic or platinum pan.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) at a specific flow rate (e.g., 20-50 mL/min).
-
Heating Program: The sample is heated at a constant rate, typically 10°C/min or 20°C/min, over a specified temperature range (e.g., from room temperature to 800°C).
-
Data Acquisition: The instrument continuously records the sample's weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition and the temperatures at which specific weight losses occur (e.g., T5 and T10).[13]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[13][14]
Methodology:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a specific flow rate.
-
Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which typically includes a heating-cooling-heating cycle to erase the thermal history of the sample. A common heating and cooling rate is 10°C/min or 20°C/min.
-
Data Acquisition: The instrument records the heat flow to the sample relative to the reference as a function of temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition, which appears as a step-like change in the baseline.[13]
Visualizing the Comparison and Experimental Workflow
To better understand the logical flow of comparing the thermal stability of different heteroaromatic polyamides and the experimental process, the following diagrams are provided.
Caption: Logical flow for comparing the thermal stability of heteroaromatic polyamides.
Caption: General experimental workflow for TGA and DSC analysis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. ntu.libraryhost.com [ntu.libraryhost.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]
- 13. fpe.umd.edu [fpe.umd.edu]
- 14. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
Safety Operating Guide
Proper Disposal of Dimethyl 5-aminoisophthalate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Dimethyl 5-aminoisophthalate (CAS No. 99-27-4), a compound commonly used in pharmaceutical and dyestuff synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[1][2] As such, it is imperative to handle this chemical with appropriate personal protective equipment (PPE) and to follow designated disposal protocols for hazardous waste.[3] This compound is also considered slightly harmful to aquatic life, and therefore, must not be discharged into the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A full-length laboratory coat.
-
Respiratory Protection: A dust mask or respirator may be necessary if handling large quantities or if there is a risk of generating dust.
All handling and disposal activities should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Collection and Storage
Proper segregation and storage of this compound waste are the first steps in its safe disposal.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable option.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents.[3]
-
Storage Location: Keep the waste container in a designated, cool, and dry secondary containment area away from drains and sources of ignition.
Disposal Procedure: Chemical Degradation
For small quantities of this compound typically generated in a laboratory setting, chemical degradation through oxidation is a recommended disposal method. This procedure should be carried out by trained personnel in a controlled laboratory environment.
Experimental Protocol: Oxidation of this compound with Potassium Permanganate
This protocol is adapted from general procedures for the degradation of aromatic amines.
Materials:
-
This compound waste
-
Sulfuric acid (1.7 N)
-
Potassium permanganate (0.2 M)
-
Sodium bisulfite (solid)
-
5 L Erlenmeyer flask
-
Stir plate and stir bar
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Preparation of Sulfuric Acid Solution: In a chemical fume hood, prepare a 1.7 N solution of sulfuric acid.
-
Dissolution of Waste: For every 0.01 moles of this compound waste, dissolve it in 3 liters of the 1.7 N sulfuric acid solution within the 5 L Erlenmeyer flask. Stir the solution until the solid is fully dissolved.
-
Oxidation: Slowly add 1 liter of 0.2 M potassium permanganate solution to the dissolved waste while stirring continuously. The solution will turn a deep purple color.
-
Reaction Time: Allow the mixture to stand at room temperature for a minimum of 8 hours to ensure complete degradation of the aromatic amine.
-
Neutralization of Excess Oxidant: After the reaction period, cautiously add solid sodium bisulfite in small increments until the purple color of the permanganate disappears. This indicates that the excess potassium permanganate has been reduced.
-
Final Disposal: The resulting solution should be collected in a properly labeled hazardous waste container for final disposal through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.
Data Summary
| Parameter | Information | Source(s) |
| Chemical Name | This compound | [2] |
| CAS Number | 99-27-4 | [2] |
| Molecular Formula | C10H11NO4 | [2] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [1][2] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [3] |
| Disposal Classification | Hazardous Waste | [3] |
| Environmental Hazards | Slightly harmful to aquatic life | |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Recommended Disposal Method | Chemical degradation (oxidation), followed by disposal as hazardous waste |
Disposal Workflow Diagram
Caption: Step-by-step workflow for the safe disposal of this compound.
Disclaimer: The information provided in this document is intended for guidance purposes only. Always consult your institution's specific safety and disposal protocols and comply with all local, regional, and national regulations regarding hazardous waste management.
References
Personal protective equipment for handling Dimethyl 5-aminoisophthalate
Essential Safety and Handling Guide for Dimethyl 5-aminoisophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 99-27-4). Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE) Requirements
The primary hazards associated with this compound are skin and eye irritation, and respiratory tract irritation.[1][2][3] The recommended PPE is designed to provide a barrier against these hazards.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended for incidental splash protection. Due to the absence of specific breakthrough time data for this compound, gloves should be changed immediately upon contact with the chemical. | Prevents skin contact and irritation.[4][5] Nitrile gloves offer good resistance to a variety of chemicals, but prolonged exposure should be avoided. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87.1 standards. | Protects eyes from dust particles and potential splashes.[6] |
| Respiratory Protection | N95 Respirator | NIOSH-approved N95 filtering facepiece respirator. | Protects against inhalation of the powdered form of the chemical, which can cause respiratory irritation.[4][5] |
| Body Protection | Laboratory Coat | Standard laboratory coat. | Protects skin and clothing from contamination. |
Quantitative Safety Data
Quantitative data for specific exposure limits and material resistance to this compound is limited. The following table summarizes the available information.
| Parameter | Value | Notes and References |
| Permissible Exposure Limit (PEL) | Not Established | No specific OSHA PEL has been established for this compound. In the absence of a PEL, exposure should be minimized through engineering controls and PPE. |
| Recommended Exposure Limit (REL) | Not Established | NIOSH has not established a specific REL for this compound. |
| Glove Breakthrough Time (BTT) | Not Available | Specific breakthrough time data for nitrile or other gloves with this compound is not readily available. It is crucial to treat any contact as a breakthrough and change gloves immediately. |
| Assigned Protection Factor (APF) for N95 Respirator | 10 | An N95 respirator is expected to protect against airborne concentrations up to 10 times the occupational exposure limit.[1][2][4][5][7] |
Operational and Disposal Plans
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting.
Procedural Guidance: Donning and Doffing of PPE
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean lab coat and fasten it completely.
-
Respirator: Perform a seal check to ensure the N95 respirator fits snugly against your face.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don nitrile or neoprene gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body. Place it in a designated laundry or disposal container.
-
Eye Protection: Remove safety glasses or goggles.
-
Respirator: Remove the N95 respirator without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, pipette tips, and any absorbent materials used for cleaning spills.
-
Liquid Waste: This includes any unused solutions or contaminated solvents.
-
Collection: Collect in a labeled, leak-proof, and compatible hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.
-
Disposal: Dispose of through a certified hazardous waste management company. Do not pour down the drain.
-
-
Empty Containers: "Empty" containers of this compound may still contain hazardous residue.
-
Decontamination: Triple rinse the container with a suitable solvent.
-
Disposal of Rinsate: The rinsate must be collected and disposed of as hazardous liquid waste.[9]
-
Container Disposal: Once decontaminated, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as regular waste.
-
By adhering to these safety protocols, researchers and scientists can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
- 1. Understanding respiratory protection options in Healthcare: The Overlooked Elastomeric | Blogs | CDC [blogs.cdc.gov]
- 2. occusafeinc.com [occusafeinc.com]
- 3. This compound | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mtas.tennessee.edu [mtas.tennessee.edu]
- 5. Protection Factor for N95 Filtering Facepiece Respirators Exposed to Laboratory Aerosols Containing Different Concentrations of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. osha.gov [osha.gov]
- 8. geo.utexas.edu [geo.utexas.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
